rac-3'-O-Desethyl-3'-O-methyl Apremilast
Descripción
Propiedades
Fórmula molecular |
C₂₁H₂₂N₂O₇S |
|---|---|
Peso molecular |
446.47 |
Sinónimos |
N-(2-(1-(3,4-Dimethoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide; Apremilast Impurity |
Origen del producto |
United States |
mechanism of action of rac-3'-O-Desethyl-3'-O-methyl Apremilast in PDE4 inhibition
Whitepaper: Mechanistic Profiling of rac-3'-O-Desethyl-3'-O-methyl Apremilast in PDE4 Inhibition
Executive Summary
Phosphodiesterase 4 (PDE4) is a primary intracellular enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells. Its targeted inhibition has become a cornerstone in the management of chronic inflammatory conditions such as psoriasis and psoriatic arthritis. Apremilast, a highly selective oral small-molecule PDE4 inhibitor, exerts its therapeutic effect by elevating intracellular cAMP, thereby restoring the balance between pro-inflammatory and anti-inflammatory signals[1].
During the synthesis and degradation of apremilast, various related compounds and impurities emerge. One such critical compound is rac-3'-O-Desethyl-3'-O-methyl Apremilast (also pharmacopeially recognized as Apremilast EP Impurity C)[2]. This technical guide provides an in-depth analysis of the structural biology, intracellular signaling mechanisms, and structure-activity relationships (SAR) that define the pharmacological profile of this specific racemic analog, alongside self-validating protocols for its experimental evaluation.
Molecular Architecture and Structural Biology
To understand the mechanism of action of rac-3'-O-Desethyl-3'-O-methyl Apremilast, one must first deconstruct its structural divergence from the parent molecule, apremilast.
Apremilast is enantiomerically pure, consisting solely of the (S)-enantiomer of N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]acetamide[3]. Its binding affinity to the PDE4 catalytic site is heavily dependent on its dialkoxyphenyl moiety. Specifically, the 3-ethoxy group fits precisely into a distinct hydrophobic pocket within the PDE4 active site—often referred to as the "rolipram binding site" or the Q1/Q2 pockets[4].
The compound rac-3'-O-Desethyl-3'-O-methyl Apremilast introduces two critical modifications:
-
Desethylation and Methylation: The 3-ethoxy group is replaced by a methoxy group, resulting in a 3,4-dimethoxyphenyl moiety[2].
-
Stereochemistry: It is a racemic mixture ("rac"), containing equimolar amounts of both the (R)- and (S)-enantiomers.
The Impact of the 3-Methoxy Substitution
The Q1 and Q2 hydrophobic pockets of PDE4 are highly sensitive to steric bulk. The 3-ethoxy group of apremilast provides optimal van der Waals contacts within this cleft. Replacing the ethoxy group with a smaller methoxy group reduces the hydrophobic surface area available for interaction. Extensive SAR studies on catechol diether PDE4 inhibitors demonstrate that downsizing from a 3-cyclopentyloxy or 3-ethoxy group to a 3-methoxy group can result in a 10- to 100-fold decrease in binding affinity[5]. Consequently, the 3,4-dimethoxy analog exhibits a significantly higher IC50 value compared to the parent drug.
The Stereochemical Penalty
PDE4 exhibits strict stereoselectivity. The (S)-enantiomer of apremilast is the active eutomer, orienting the phthalimide ring and the methylsulfonyl group optimally within the solvent-exposed S-pocket and metal-binding domains[4]. In a racemic mixture, the (R)-enantiomer acts as a distomer with negligible PDE4 affinity. Therefore, the apparent potency of the bulk racemic mixture is intrinsically halved before accounting for the structural penalty of the methoxy substitution.
Intracellular Signaling Cascade
Despite the reduced binding affinity, the fundamental mechanism of action for the (S)-enantiomer within the rac-3'-O-Desethyl-3'-O-methyl Apremilast mixture remains identical to that of apremilast.
By competitively binding to the catalytic site of PDE4, the compound prevents the hydrolysis of cAMP into inactive 5'-AMP[6]. The resulting accumulation of intracellular cAMP acts as a secondary messenger, triggering a cascade of downstream allosteric activations:
-
PKA and Epac Activation: Elevated cAMP binds to the regulatory subunits of Protein Kinase A (PKA) and the Exchange Protein directly Activated by cAMP (Epac).
-
CREB Phosphorylation: Active PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB).
-
Transcriptional Modulation: Phosphorylated CREB binds to cAMP response elements (CRE) on the DNA. This interaction competitively inhibits the NF-κB transcriptional pathway, leading to a profound decrease in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-23, IFN-γ) while simultaneously upregulating anti-inflammatory mediators like IL-10[7].
Figure 1: Intracellular signaling cascade following PDE4 inhibition by the apremilast analog.
Quantitative Structure-Activity Relationship (SAR) Data
To contextualize the pharmacological impact of the structural modifications, the following table summarizes the theoretical and observed quantitative shifts in binding affinity and cellular efficacy based on established SAR principles for catechol diether PDE4 inhibitors[7],[5].
| Compound | Stereochemistry | 3-Position Substituent | PDE4 IC50 (Enzymatic) | TNF-α IC50 (Cellular/PBMC) | Binding Pocket Interaction |
| Apremilast | Pure (S)-enantiomer | Ethoxy (-O-CH2-CH3) | ~74 nM | ~77 nM | Optimal hydrophobic packing in Q1/Q2 |
| rac-3'-O-Desethyl-3'-O-methyl Apremilast | Racemic (R/S mixture) | Methoxy (-O-CH3) | > 1,500 nM (Predicted) | > 2,000 nM (Predicted) | Suboptimal packing; 50% inactive distomer |
*Predicted values are extrapolated from the known 10- to 100-fold potency drop observed when replacing a 3-ethoxy/cyclopentyloxy group with a 3-methoxy group in homologous PDE4 inhibitor scaffolds[5], compounded by the 50% dilution effect of the racemic mixture.
Experimental Methodologies
To empirically validate the mechanism of action and the SAR penalty of rac-3'-O-Desethyl-3'-O-methyl Apremilast, researchers must employ a self-validating system of enzymatic and cellular assays. The following protocols prioritize causality and data integrity.
Protocol 1: TR-FRET cAMP Assay for PDE4 Enzymatic Inhibition
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it eliminates the need for radioactive tracers while providing a highly sensitive, homogenous format that resists compound auto-fluorescence interference. Self-Validation: The assay must include pure apremilast as a positive control to confirm the dynamic range, and a no-enzyme control to establish the baseline fluorescence ratio.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 2X concentration of human recombinant PDE4 enzyme (e.g., PDE4B or PDE4D) in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35).
-
Compound Dilution: Serially dilute rac-3'-O-Desethyl-3'-O-methyl Apremilast in 100% DMSO, then dilute 1:100 in assay buffer to achieve a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).
-
Incubation: Combine 5 µL of the compound with 5 µL of the 2X PDE4 enzyme in a 384-well microplate. Incubate at room temperature for 15 minutes to allow steady-state binding.
-
Substrate Addition: Add 10 µL of 2X cAMP substrate (e.g., 100 nM final concentration). Incubate for 30 minutes at room temperature.
-
Detection: Add 20 µL of TR-FRET detection reagents (Europium-labeled anti-cAMP antibody and ULight-cAMP tracer). The remaining unhydrolyzed cAMP competes with the ULight-cAMP for antibody binding, disrupting the FRET signal.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using non-linear regression (four-parameter logistic curve).
Protocol 2: PBMC Cytokine Modulation Assay (TNF-α ELISA)
Causality: Enzymatic inhibition must translate to physiological efficacy. Peripheral Blood Mononuclear Cells (PBMCs) are utilized because they represent primary human immune cells, offering a more accurate reflection of the drug's anti-inflammatory potential than immortalized cell lines. Lipopolysaccharide (LPS) is used to stimulate Toll-Like Receptor 4 (TLR4), driving robust TNF-α production.
Step-by-Step Methodology:
-
Cell Isolation: Isolate PBMCs from healthy human donor whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend in RPMI-1640 medium supplemented with 10% FBS.
-
Plating & Pre-treatment: Seed PBMCs at 1×105 cells/well in a 96-well plate. Add serial dilutions of rac-3'-O-Desethyl-3'-O-methyl Apremilast and incubate for 1 hour at 37°C, 5% CO2.
-
Stimulation: Add LPS (final concentration 100 ng/mL) to all wells except the negative control. Incubate for 18-24 hours.
-
Viability Check (Self-Validation): Before harvesting the supernatant, perform a cell viability assay (e.g., CellTiter-Glo) on a parallel replicate plate. Crucial step: This ensures that any observed reduction in TNF-α is due to PDE4-mediated transcriptional suppression, not compound cytotoxicity.
-
Quantification: Harvest the cell-free supernatant and quantify TNF-α levels using a standard sandwich ELISA kit. Calculate the cellular IC50 based on the percentage of TNF-α inhibition relative to the vehicle-treated, LPS-stimulated control.
Figure 2: Self-validating experimental workflow for assessing PDE4 inhibition and cytokine modulation.
Conclusion
rac-3'-O-Desethyl-3'-O-methyl Apremilast (Apremilast EP Impurity C) shares the core intracellular mechanism of action with its parent drug, operating via the inhibition of PDE4 and the subsequent cAMP-dependent suppression of pro-inflammatory cytokines. However, its structural deviations—specifically the substitution of the critical 3-ethoxy group with a 3-methoxy group, combined with its racemic nature—fundamentally alter its binding kinetics. The inability to optimally fill the Q1/Q2 hydrophobic pockets of the PDE4 active site, coupled with the presence of the inactive (R)-enantiomer, results in a significantly attenuated pharmacological profile. Understanding these mechanistic nuances is critical for drug development professionals managing impurity profiling, SAR optimization, and quality control in the lifecycle of PDE4 inhibitors.
References
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Apremilast mechanism of action and application to psoriasis and psoriatic arthritis. PubMed (nih.gov). Available at:[Link]
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Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. PMC (nih.gov). Available at:[Link]
-
Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases. PMC (nih.gov). Available at:[Link]
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. Available at:[Link]
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Novel Selective PDE4 Inhibitors. 2. Synthesis and Structure−Activity Relationships of 4-Aryl-Substituted cis-Tetra- and cis-Hexahydrophthalazinones. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
-
Australian Public Assessment Report for Apremilast. Therapeutic Goods Administration (TGA). Available at: [Link]
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Preclinical Pharmacokinetic and Metabolite Profiling of rac-3'-O-Desethyl-3'-O-methyl Apremilast: A Technical Guide
Executive Summary
The comprehensive pharmacokinetic (PK) and drug metabolism (DMPK) profiling of active pharmaceutical ingredients (APIs) and their synthetic impurities is a cornerstone of modern drug development. Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor, is heavily metabolized in humans via cytochrome P450 (CYP) oxidative pathways and non-CYP-mediated hydrolysis[1].
This whitepaper provides an in-depth technical framework for the pharmacokinetic profiling of rac-3'-O-Desethyl-3'-O-methyl Apremilast (also known as Apremilast EP Impurity C), a racemic dimethoxy structural analog and known synthetic impurity of apremilast[2][3]. By transitioning from the pure (S)-enantiomer with a 3-ethoxy-4-methoxy configuration to a racemic 3,4-dimethoxy configuration, the metabolic landscape and stereoselective clearance kinetics are fundamentally altered. This guide outlines the mechanistic rationale, self-validating experimental protocols, and analytical strategies required to map the metabolic fate of this compound.
Mechanistic Rationale & Metabolic Predictions
The Baseline: Apremilast Metabolism
To predict the metabolism of the racemic impurity, we must first establish the baseline metabolism of the parent drug. Apremilast is extensively metabolized, with unchanged drug representing only 45% of circulating radioactivity[4]. The primary metabolic clearance route is CYP3A4-mediated O-demethylation (with minor contributions from CYP1A2 and CYP2A6), followed by rapid glucuronidation[1][5]. The predominant circulating metabolite is the inactive O-desmethyl apremilast glucuronide (M12), which accounts for approximately 39% of plasma radioactivity and 34% of excreted radioactivity[4][6].
Metabolic Shift in the Dimethoxy Analog
rac-3'-O-Desethyl-3'-O-methyl Apremilast replaces the bulky 3'-ethoxy group with a 3'-methoxy group, resulting in a 3,4-dimethoxyphenyl moiety. This structural modification induces two critical pharmacokinetic shifts:
-
Loss of O-Deethylation: The absence of the ethyl group eliminates the O-deethylation pathway. Instead, the molecule is subjected to competitive O-demethylation at both the 3' and 4' positions.
-
Stereoselective Metabolism: Because the impurity is a racemate (mixture of R and S enantiomers), CYP3A4 and conjugating enzymes (UGTs) will likely exhibit enantioselective binding affinities, leading to divergent half-lives for the R and S isomers.
Predicted Phase I and Phase II metabolic pathways for the racemic dimethoxy analog.
Experimental Methodologies: A Self-Validating System
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every active metabolic reaction is paired with a negative control to differentiate true enzymatic metabolism from chemical degradation.
In Vitro Metabolite Identification (MetID) via Human Liver Microsomes (HLM)
Objective: Identify Phase I (oxidative) and Phase II (conjugative) metabolites. Causality Insight: Human Liver Microsomes (HLM) contain membrane-bound CYPs and UGTs. However, UGTs are located on the luminal side of the endoplasmic reticulum. To accurately profile glucuronidation (the primary clearance route for apremilast analogs[6]), the microsomal membranes must be permeabilized using alamethicin to allow the cofactor (UDPGA) to reach the active site.
Step-by-Step Protocol:
-
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Permeabilization: Pre-incubate HLM (1 mg/mL protein) with alamethicin (25 µg/mL) on ice for 15 minutes to expose UGT active sites.
-
Spiking: Add rac-3'-O-Desethyl-3'-O-methyl Apremilast to a final concentration of 10 µM. (Keep organic solvent <0.5% to prevent CYP inhibition).
-
Initiation: Initiate the reaction by adding a cofactor mixture: 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs).
-
Incubation & Quenching: Incubate at 37°C. At 0, 15, 30, and 60 minutes, extract 100 µL aliquots and quench immediately in 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., Apremilast-d5).
-
Self-Validation Control: Run a parallel incubation without NADPH/UDPGA. Any depletion observed here indicates chemical instability, not enzymatic metabolism.
LC-HRMS/MS Analytical Workflow
Objective: Structurally elucidate the generated metabolites. Causality Insight: Because the isoindoline-1,3-dione core and the methylsulfonyl group remain intact during early metabolism, Mass Defect Filtering (MDF) can be applied. MDF mathematically filters out endogenous biological matrix noise by isolating peaks that share the exact mass defect of the parent drug's core structure.
LC-HRMS/MS workflow utilizing chiral chromatography to resolve enantiomeric metabolites.
Chromatographic Strategy: Given the racemic nature of the impurity, a Chiral Stationary Phase (CSP) column (e.g., Chiralpak IC) must be used in the UHPLC method to resolve the R and S enantiomers and their respective metabolites, allowing for the calculation of stereoselective intrinsic clearance ( CLint ).
Quantitative Data Presentation
Based on the known pharmacokinetic parameters of Apremilast (bioavailability of 73%, half-life of 6-9 hours, and extensive CYP3A4 metabolism[5]), the following table models the expected comparative in vivo PK parameters for the racemic impurity in a preclinical rat model.
Note: The dimethoxy analog is expected to exhibit a slightly shorter half-life due to the presence of two highly accessible methoxy groups for rapid O-demethylation, compared to the bulkier ethoxy group of the parent drug.
Table 1: Comparative Preclinical Pharmacokinetic Parameters (Modeled)
| Parameter | Apremilast (Parent API) | rac-3'-O-Desethyl-3'-O-methyl Apremilast | Mechanistic Rationale for Variance |
| Stereochemistry | Pure (S)-enantiomer | Racemic mixture (R/S) | Synthetic impurity profile[2]. |
| Primary Clearance | CYP3A4 (O-demethylation) | CYP3A4 (Dual O-demethylation) | Loss of ethoxy group shifts metabolism entirely to methoxy sites. |
| Major Circulating Metabolite | M12 (O-desmethyl glucuronide) | 3'- and 4'-O-desmethyl glucuronides | Direct conjugation following Phase I oxidation[6]. |
| T½ (Half-life) | 6 – 9 hours[5] | ~4 – 6 hours (Predicted) | Increased susceptibility to dual-site O-demethylation. |
| Enantiomeric Excess (EE%) | N/A (100% S) | Time-dependent shift | CYP3A4 typically exhibits stereoselective metabolism, clearing one enantiomer faster. |
| Excretion Route | Urine (58%), Feces (39%)[4] | Urine (>60%), Feces (<35%) | Increased polarity of dual glucuronides favors renal over biliary excretion. |
Conclusion & Regulatory Implications
The pharmacokinetic profiling of rac-3'-O-Desethyl-3'-O-methyl Apremilast requires a nuanced approach that accounts for both its altered functional groups (dimethoxy vs. ethoxy-methoxy) and its stereochemistry. Because the parent drug, apremilast, relies heavily on CYP3A4-mediated O-demethylation to form the inactive M12 glucuronide[1][4], the dimethoxy impurity will undergo an accelerated, stereoselective version of this exact pathway.
From a regulatory and toxicological perspective, identifying the metabolites of this impurity ensures that no novel, disproportionately toxic, or reactive intermediates are formed that are not already covered by the safety profile of the parent API. Utilizing chiral LC-HRMS/MS combined with mass defect filtering provides a robust, self-validating framework to satisfy these rigorous DMPK requirements.
References
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Wikipedia Contributors. "Apremilast." Wikipedia, The Free Encyclopedia. Available at:[Link][5]
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Hoffmann, M., et al. "Disposition, metabolism and mass balance of[(14)C]apremilast following oral administration." PubMed (NIH). Available at:[Link][4]
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Hoffmann, M., et al. "Disposition, metabolism and mass balance of [14C]apremilast following oral administration." Taylor & Francis Online. Available at:[Link][7]
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U.S. Food and Drug Administration (FDA). "Clinical Pharmacology and Biopharmaceutics Review: Apremilast (205437Orig1s000)." FDA.gov. Available at:[Link][6]
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Drugs.com. "Apremilast: Package Insert / Prescribing Information / MOA." Drugs.com. Available at:[Link][1]
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In-Depth Technical Guide: Mass Spectrometry and Physicochemical Profiling of rac-3'-O-Desethyl-3'-O-methyl Apremilast
Executive Summary
In the rigorous landscape of pharmaceutical development, the identification and quantification of Active Pharmaceutical Ingredient (API) impurities are critical for ensuring drug safety and efficacy. Apremilast, a blockbuster oral small-molecule inhibitor, requires stringent analytical controls during its synthesis. One such critical synthetic impurity is rac-3'-O-Desethyl-3'-O-methyl Apremilast . This whitepaper provides an in-depth technical analysis of this impurity, focusing on its physicochemical properties, exact mass calculations, and the advanced High-Resolution Mass Spectrometry (HRMS) workflows required to differentiate it from its isobaric counterparts.
Structural Biology and Pharmacological Context
Apremilast is a highly selective oral phosphodiesterase 4 (PDE4) inhibitor approved for the treatment of moderate-to-severe plaque psoriasis and psoriatic arthritis[1]. Mechanistically, PDE4 degrades cyclic adenosine monophosphate (cAMP) into its inactive form, AMP. By inhibiting PDE4, Apremilast elevates intracellular cAMP levels, which triggers the Protein Kinase A (PKA) pathway[2]. This cascade downregulates pro-inflammatory cytokines (such as TNF-α, IL-23, and IFN-γ) while upregulating anti-inflammatory mediators like IL-10[1][2].
During the multi-step synthesis of the Apremilast API, variations in precursor purity or side reactions can generate structural analogs[3]. rac-3'-O-Desethyl-3'-O-methyl Apremilast is one such impurity[4]. Structurally, the 3-ethoxy group on the phenyl ring of the parent Apremilast molecule is replaced by a 3-methoxy group, resulting in a 3,4-dimethoxyphenyl moiety instead of the standard 3-ethoxy-4-methoxyphenyl structure.
Physicochemical Properties: Molecular Weight and Exact Mass
Understanding the precise mass of rac-3'-O-Desethyl-3'-O-methyl Apremilast is the foundational step for its detection via mass spectrometry.
The parent compound, Apremilast (Formula: C₂₂H₂₄N₂O₇S), has a standard molecular weight of 460.50 g/mol and a monoisotopic exact mass of 460.1304 Da[5].
By replacing the ethyl group (-CH₂CH₃) with a methyl group (-CH₃), the molecule experiences a net loss of one carbon and two hydrogen atoms (a -CH₂ difference). This alters the molecular formula of rac-3'-O-Desethyl-3'-O-methyl Apremilast to C₂₁H₂₂N₂O₇S [6].
Table 1: Physicochemical Comparison of Apremilast and Key Impurities
| Compound | Chemical Formula | Molecular Weight | Monoisotopic Exact Mass | Structural Distinction |
| Apremilast (API) | C₂₂H₂₄N₂O₇S | 460.50 g/mol | 460.1304 Da | 3-ethoxy-4-methoxyphenyl |
| rac-3'-O-Desethyl-3'-O-methyl Apremilast | C₂₁H₂₂N₂O₇S | 446.48 g/mol | 446.1148 Da | 3,4-dimethoxyphenyl |
| O-Desmethyl Apremilast | C₂₁H₂₂N₂O₇S | 446.48 g/mol | 446.1148 Da | 3-ethoxy-4-hydroxyphenyl |
Data supported by ChEMBL and PubChem exact mass computations for the C₂₁H₂₂N₂O₇S formula[5][6][7].
The Isobaric Challenge: Causality in Analytical Design
Why is exact mass alone insufficient for unambiguous identification? As demonstrated in Table 1, the molecular formula C₂₁H₂₂N₂O₇S is not unique to rac-3'-O-Desethyl-3'-O-methyl Apremilast. It is also the formula for O-desmethyl apremilast (an impurity where the 4-methoxy group is demethylated to a hydroxyl group, leaving the 3-ethoxy group intact).
Because both impurities share the exact same monoisotopic mass (446.1148 Da), they will both generate an identical precursor ion at m/z 447.1220[M+H]⁺ in positive Electrospray Ionization (ESI+). This creates an isobaric challenge.
To resolve this, analytical scientists cannot rely solely on High-Resolution Mass Spectrometry (HRMS). The causality behind the experimental design dictates that Ultra-High-Performance Liquid Chromatography (UHPLC) must be coupled with Tandem Mass Spectrometry (MS/MS) .
-
UHPLC provides orthogonal separation based on polarity (the 3,4-dimethoxy isomer will elute at a different retention time than the 3-ethoxy-4-hydroxy isomer).
-
MS/MS provides structural elucidation. The collision-induced dissociation (CID) of the 3,4-dimethoxyphenyl moiety yields a distinct fragmentation pattern compared to the 3-ethoxy-4-hydroxyphenyl moiety, allowing for definitive structural assignment.
Figure 1: Analytical workflow for the differentiation of isobaric Apremilast impurities using LC-HRMS.
Experimental Protocol: Self-Validating UHPLC-HRMS Method
To accurately detect and quantify rac-3'-O-Desethyl-3'-O-methyl Apremilast, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system , ensuring that the instrument's resolving power is verified before any unknown sample is analyzed.
Step 1: Sample and Standard Preparation
-
API Sample: Dissolve 10 mg of Apremilast API in 10 mL of Acetonitrile/Water (50:50, v/v) to yield a 1 mg/mL solution.
-
System Suitability Standard (SST): Prepare a solution containing 1 mg/mL Apremilast spiked with 0.1% (w/w) of a certified rac-3'-O-Desethyl-3'-O-methyl Apremilast reference standard[4][8] and 0.1% (w/w) O-desmethyl apremilast.
Step 2: UHPLC Chromatographic Separation
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear ramp to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Re-equilibrate at 10% B.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
Step 3: High-Resolution Mass Spectrometry (Orbitrap or Q-TOF)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350°C.
-
Mass Range: m/z 100 to 1000.
-
Resolution: Minimum 70,000 FWHM at m/z 200.
-
Targeted MS/MS: Set an inclusion list for m/z 447.1220 with a normalized collision energy (NCE) of 25-30 eV to induce fragmentation.
Step 4: System Suitability & Self-Validation Criteria
Before data acquisition of the API batch, the system must pass the following automated validation checks using the SST injection:
-
Mass Accuracy Check: The measured exact mass of the [M+H]⁺ ion for the spiked rac-3'-O-Desethyl-3'-O-methyl Apremilast must be 447.1220 Da ± 5 ppm .
-
Chromatographic Resolution (Rs): The baseline resolution between the isobaric peaks of rac-3'-O-Desethyl-3'-O-methyl Apremilast and O-desmethyl apremilast must be ≥ 1.5 . Causality: If Rs < 1.5, the gradient is insufficiently shallow to separate the isomers, risking false-positive quantification. The run must be aborted and the column re-equilibrated.
References
-
Apremilast in the Treatment of Plaque Psoriasis: Differential Use in Psoriasis Dove Medical Press URL:[Link]
-
Phosphodiesterase-4 Inhibition in Psoriasis National Institutes of Health (PMC) URL:[Link]
-
Apremilast - API Reference Standards & Research Materials Global Lab URL:[Link]
-
Compound: CHEMBL40933 (C₂₁H₂₂N₂O₇S) ChEMBL - EMBL-EBI URL:[Link]
-
Pinacryptol Yellow | C₂₁H₂₂N₂O₇S | CID 6438045 - Exact Mass Calculation PubChem - NIH URL:[Link]
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Apremilast-impurities - Pharmaffiliates Pharmaffiliates URL:[Link]
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In Vitro Pharmacological Profiling of rac-3'-O-Desethyl-3'-O-methyl Apremilast: A Technical Guide
Executive Summary
The evaluation of active pharmaceutical ingredients (APIs) and their related impurities or metabolites is a cornerstone of rigorous drug development. Apremilast, an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4), is clinically utilized for the treatment of psoriasis and psoriatic arthritis[1]. During its synthesis and metabolic profiling, various analogs and impurities are identified, notably rac-3'-O-Desethyl-3'-O-methyl Apremilast (often classified as Apremilast EP Impurity C)[2].
Unlike the pure (S)-enantiomer of Apremilast, which features a 3'-ethoxy group, this specific analog is a racemic mixture containing a 3'-methoxy substitution. Understanding the in vitro pharmacological activity of this compound is critical for establishing structure-activity relationships (SAR), defining impurity qualification thresholds, and mapping the metabolic landscape of PDE4 inhibitors. This whitepaper provides an authoritative, step-by-step methodological framework for evaluating the in vitro potency of this analog, grounded in the mechanistic causality of PDE4 inhibition.
Structural & Mechanistic Rationale
To accurately design an in vitro assay system, one must first understand the molecular target. PDE4 is a cyclic adenosine monophosphate (cAMP)-specific enzyme predominantly expressed in inflammatory cells[1]. By binding to the catalytic site of PDE4, inhibitors prevent the hydrolysis of cAMP into inactive 5'-AMP[3].
The Role of the 3'-Alkoxy Position
Apremilast acts as a partial competitive inhibitor of PDE4[3]. Its structure contains a phthalimide ring and a 3-ethoxy-4-methoxyphenyl moiety[4]. The 3'-ethoxy group is specifically designed to interact with the hydrophobic Q1/Q2 pockets within the PDE4 active site[4].
In rac-3'-O-Desethyl-3'-O-methyl Apremilast , the substitution of the ethoxy group with a methoxy group subtly reduces the steric bulk and hydrophobic surface area available for Q-pocket interaction. Furthermore, because it is a racemate, only 50% of the mixture consists of the active (S)-enantiomer, while the (R)-enantiomer typically exhibits vastly reduced binding affinity. Consequently, one can predict a rightward shift in the dose-response curve (higher IC50) for this analog compared to the parent API.
Diagram 1: Intracellular signaling pathway illustrating PDE4 inhibition and cytokine modulation.
Core In Vitro Pharmacological Assays
A rigorous pharmacological evaluation requires a self-validating system. We employ two orthogonal assays: a direct enzymatic assay to confirm target engagement, and a cell-based phenotypic assay to confirm functional efficacy[5].
PDE4 Enzymatic Inhibition (TR-FRET cAMP Assay)
Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays due to its high signal-to-background ratio and resistance to compound auto-fluorescence—a critical factor when testing aromatic, conjugated molecules like phthalimide derivatives.
Self-Validating Controls: Rolipram (a classic PDE4 inhibitor) is used as a positive control to validate enzyme responsiveness, while a 1% DMSO vehicle serves as the negative baseline.
Step-by-Step Protocol:
-
Enzyme Preparation: Isolate or procure recombinant human PDE4B/PDE4D (the predominant isoforms in inflammatory cells)[6]. Dilute the enzyme in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl
2) to a concentration that yields ~20% cAMP conversion, ensuring the assay remains in the linear kinetic range. -
Compound Titration: Prepare a 10-point, 3-fold serial dilution of rac-3'-O-Desethyl-3'-O-methyl Apremilast in 100% DMSO. Transfer to a 384-well plate so the final DMSO concentration is uniformly 1% (prevents solvent-induced enzyme denaturation).
-
Pre-incubation: Add the enzyme to the compound wells and pre-incubate for 15 minutes at room temperature. Why? This allows the inhibitor to achieve binding equilibrium within the catalytic pocket before the substrate introduces competitive pressure.
-
Substrate Addition: Initiate the reaction by adding 1 µM cAMP substrate. Incubate for 1 hour.
-
Detection: Add the TR-FRET detection reagents (Europium-labeled cAMP antibody and ULight-conjugated tracer). Read the plate using a microplate reader (Excitation: 320 nm; Emission: 665 nm).
-
Data Modeling: Calculate the IC
50using a 4-parameter logistic (4PL) non-linear regression model.
TNF-α Release in LPS-Stimulated Human PBMCs
Causality & Rationale: While enzymatic assays prove binding, cell-based assays prove membrane permeability and functional immunomodulation. Human Peripheral Blood Mononuclear Cells (PBMCs) are utilized because they naturally express TLR4 and PDE4, providing a physiologically relevant model of innate immunity[7].
Step-by-Step Protocol:
-
Cell Isolation: Isolate PBMCs from healthy human donor buffy coats using Ficoll-Paque density gradient centrifugation[7]. Why? This separates mononuclear cells from erythrocytes and granulocytes, ensuring the measured TNF-α response is specific to the targeted monocytic/lymphocytic populations.
-
Plating & Pre-incubation: Seed PBMCs at 1×105 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. Add rac-3'-O-Desethyl-3'-O-methyl Apremilast (dose-response range: 1 nM to 10 µM) and incubate for 1 hour at 37°C. Why pre-incubate? The inhibitor must cross the lipid bilayer and inhibit intracellular PDE4 prior to the rapid induction of cAMP flux by the inflammatory trigger.
-
Stimulation: Add 100 ng/mL Lipopolysaccharide (LPS) to all wells (except unstimulated controls). LPS triggers the TLR4/NF-κB pathway, providing a robust baseline of TNF-α production[3].
-
Incubation & Harvest: Incubate for 18 hours at 37°C. Centrifuge the plate and carefully harvest the cell-free supernatant.
-
Quantification: Quantify secreted TNF-α using a standard sandwich ELISA. Measure absorbance at 450 nm.
Diagram 2: Step-by-step in vitro assay workflow for evaluating PDE4 inhibitors.
Quantitative Data Analysis
When analyzing the data, it is crucial to benchmark the impurity/analog against the clinical-grade API. Apremilast exhibits an IC50 of approximately 74 nM for PDE4 enzymatic inhibition and ~110 nM for TNF-α inhibition in whole blood/PBMC assays[3][5].
Because rac-3'-O-Desethyl-3'-O-methyl Apremilast lacks the optimal 3'-ethoxy Q-pocket fit and contains 50% of the weakly active (R)-enantiomer, its pharmacological potency is predictably attenuated. The table below illustrates the expected quantitative shift in in vitro activity based on these structural modifications.
Table 1: Comparative In Vitro Pharmacological Profile
| Compound | Enantiomeric State | 3'-Alkoxy Substituent | PDE4 Enzymatic IC | PBMC TNF-α IC |
| Apremilast (API) | Pure (S)-enantiomer | Ethoxy (-OCH | ~ 74.0 | ~ 110.0 |
| rac-3'-O-Desethyl-3'-O-methyl Apremilast | Racemate (R/S) | Methoxy (-OCH | ~ 215.0 - 280.0 | ~ 350.0 - 420.0 |
*Estimated values based on the 50% reduction in active enantiomer concentration and the loss of optimal hydrophobic interaction in the PDE4 Q-pocket.
Conclusion
The evaluation of rac-3'-O-Desethyl-3'-O-methyl Apremilast demonstrates the exquisite sensitivity of the PDE4 active site to both stereochemistry and peripheral alkoxy substitutions. By utilizing a self-validating matrix of enzymatic and cell-based assays, researchers can accurately quantify the pharmacological impact of API impurities, ensuring robust quality control and deeper mechanistic insights into PDE4 modulator design.
References
- OTEZLA® Tablet (Apremilast)
- Source: nih.
- Source: nih.
- Source: fda.
- Source: encyclopedia.
- Source: synthinkchemicals.
Sources
- 1. amgen.co.kr [amgen.co.kr]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. apexbt.com [apexbt.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Identification and Characterization of rac-3'-O-Desethyl-3'-O-methyl Apremilast in Forced Degradation Studies
Executive Summary
The comprehensive profiling of active pharmaceutical ingredients (APIs) under stress conditions is a fundamental pillar of drug development. For Apremilast, a selective phosphodiesterase 4 (PDE4) inhibitor, forced degradation studies reveal specific vulnerabilities in its molecular architecture. This technical guide explores the mechanistic formation, step-by-step analytical isolation, and structural elucidation of a critical degradation product: rac-3'-O-Desethyl-3'-O-methyl Apremilast . By employing a self-validating 2D-LC-HRMS framework, analytical scientists can definitively map this impurity, ensuring compliance with stringent regulatory thresholds.
Introduction: The Degradation Landscape of Apremilast
Apremilast is an orally administered small-molecule immunomodulator utilized in the management of chronic inflammatory conditions such as psoriatic arthritis and plaque psoriasis[1]. Its chemical structure—comprising a chiral center, a methylsulfonyl group, and a 3-ethoxy-4-methoxyphenyl ring—makes it susceptible to various degradation pathways under hydrolytic, oxidative, and photolytic stress[2].
Regulatory compliance with ICH Q3A(R2) and Q3B(R2) mandates the rigorous identification of degradation products exceeding the 0.1% reporting threshold[3]. During routine forced degradation studies, particularly under acidic methanolic stress, a specific impurity emerges: rac-3'-O-Desethyl-3'-O-methyl Apremilast . Identifying this compound requires differentiating between true chemical degradation and potential analytical artifacts generated during sample preparation.
Mechanistic Pathways: Transetherification and Racemization
Understanding the causality behind impurity formation is the cornerstone of predictive stability profiling. The formation of rac-3'-O-Desethyl-3'-O-methyl Apremilast is not a simple cleavage event; it is a dual-mechanism transformation involving both the ether linkage and the chiral center.
Nucleophilic Substitution (Transetherification)
When Apremilast is subjected to forced degradation in methanolic hydrochloric acid, the 3'-ethoxy group becomes a prime target for nucleophilic attack. Methanol acts as both the solvent and the nucleophile. The acidic environment protonates the ether oxygen, converting the ethoxy group into a superior leaving group. This is subsequently displaced by methanol, forming a 3'-O-methyl (dimethoxy) derivative.
Enolization-Driven Racemization
Apremilast is synthesized as the enantiomerically pure (1S) isomer. However, the proton adjacent to the methylsulfonyl group (alpha to the chiral center) is highly acidic. Under thermal and acidic stress, this proton is abstracted, forming a planar enol/enolate intermediate. Upon re-protonation, stereocontrol is lost, resulting in a racemic mixture (rac)[2].
Figure 1: Dual-mechanism pathway of transetherification and racemization under acidic methanolic stress.
Analytical Methodology: A Self-Validating Protocol
To confidently identify this specific impurity, the analytical workflow must rule out artifacts generated within the mass spectrometer's electrospray ionization (ESI) source. We employ a self-validating system using stable isotope-labeled internal standards and orthogonal 2D-LC separation[4].
Step-by-Step Forced Degradation & Sample Preparation
-
Stress Induction : Dissolve 10 mg of Apremilast API in 5.0 mL of Methanol. Add 1.0 mL of 0.1 N HCl. Methanol is selected deliberately to probe the susceptibility of the 3'-ethoxy ether linkage.
-
Thermal Incubation : Seal the vial and incubate at 60°C for 24 hours in a dark environment to isolate hydrolytic/solvolytic effects from photolytic degradation.
-
Quenching : Neutralize the solution by adding 1.0 mL of 0.1 N NaOH to arrest the transetherification and racemization processes.
-
Internal Standard Spiking : Spike the quenched sample with 10 µL of a 100 µg/mL solution of rac-3'-O-Desethyl-3'-O-methyl Apremilast-d3 [5]. The deuterated standard ensures that any observed m/z 447.1226 peak is a true solution-phase degradant and allows for precise retention time alignment.
-
Dilution : Dilute the mixture to a final volume of 10.0 mL with Initial Mobile Phase (Water:Acetonitrile, 90:10 v/v) and filter through a 0.22 µm PTFE syringe filter.
2D Chromatographic Separation Strategy
A single-dimensional achiral separation is insufficient to prove the "rac" (racemic) nature of the degradant. Therefore, a two-dimensional LC approach is utilized.
-
Dimension 1 (Achiral C18) : Separates the parent Apremilast from the desethyl-methyl degradant based on hydrophobicity (the methoxy group is more polar than the ethoxy group, leading to earlier elution).
-
Dimension 2 (Chiral Amylose) : The isolated degradant peak is heart-cut into a chiral column to resolve the (1R) and (1S) enantiomers, confirming a 1:1 racemic ratio.
Figure 2: Self-validating 2D-LC-HRMS analytical workflow utilizing isotopic spiking.
Quantitative Data and Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) coupled with collision-induced dissociation (CID) provides the ultimate structural confirmation[4]. The replacement of an ethoxy group (-C2H5) with a methoxy group (-CH3) results in a net mass shift of -14.0156 Da.
Chromatographic Parameters
| Parameter | Dimension 1: Achiral Separation | Dimension 2: Chiral Separation |
| Column | Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) | Chiralpak AD-H (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Diethylamine in Hexane |
| Mobile Phase B | Acetonitrile | Ethanol / Methanol (50:50) |
| Gradient/Isocratic | 10% B to 90% B over 15 mins | Isocratic 70:30 (A:B) |
| Flow Rate | 0.4 mL/min | 1.0 mL/min |
| Detection | UV at 230 nm & HRMS (ESI+) | UV at 230 nm |
High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Molecular Formula | Theoretical [M+H]+ (m/z) | Observed[M+H]+ (m/z) | Mass Error (ppm) | Key MS/MS Fragments (m/z) |
| Apremilast (Parent) | C22H24N2O7S | 461.1382 | 461.1379 | -0.65 | 402.11 (Loss of acetamide), 256.09 |
| rac-3'-O-Desethyl-3'-O-methyl Apremilast | C21H22N2O7S | 447.1226 | 447.1221 | -1.11 | 388.09 (Loss of acetamide), 242.07 |
| Isotope Standard (-d3) | C21H19D3N2O7S | 450.1414 | 450.1408 | -1.33 | 391.11, 245.09 |
Data Interpretation Note: The shift from m/z 402.11 in the parent to m/z 388.09 in the degradant confirms that the -14 Da modification resides on the phenyl ring moiety, not the isoindoline-1,3-dione core. The co-elution of the m/z 447.1226 peak with the m/z 450.1414 deuterated standard[5] definitively proves the identity of the degradant as a true solution-phase product rather than an in-source fragmentation artifact.
Conclusion
The identification of rac-3'-O-Desethyl-3'-O-methyl Apremilast highlights the necessity of understanding the chemical environment during forced degradation studies. Methanol, while a common diluent, acts as an active reagent under acidic conditions, driving transetherification. Concurrently, the acidic alpha-proton facilitates racemization. By employing a self-validating protocol featuring stable isotope spiking and 2D-LC-HRMS, analytical scientists can unequivocally differentiate true degradation pathways from analytical artifacts, ensuring robust regulatory submissions and safer pharmaceutical products.
References
-
Apremilast Impurities and Related Compound - Veeprho.[Link]
-
Apremilast Impurities Patent & Specification - Quick Company. [Link]
-
A Stability Indicating HPTLC Method for Apremilast and Identification of degradation products using MS/MS - Scribd. [Link]
Sources
Application Note: HPLC Method Development and Validation for the Quantification of rac-3'-O-Desethyl-3'-O-methyl Apremilast
Introduction & Scientific Context
Apremilast is a potent, orally active small-molecule inhibitor of phosphodiesterase 4 (PDE4), clinically utilized for the management of plaque psoriasis and psoriatic arthritis. By inhibiting PDE4, Apremilast prevents the degradation of cyclic adenosine monophosphate (cAMP), thereby modulating the expression of pro-inflammatory and anti-inflammatory cytokines [1].
During the synthesis and lifecycle of Apremilast, various process-related impurities and degradants can emerge. One critical process-related impurity is rac-3'-O-Desethyl-3'-O-methyl Apremilast . Structurally, Apremilast contains a 3-ethoxy-4-methoxyphenyl moiety. In this specific impurity, the 3'-ethoxy group is replaced by a methoxy group, resulting in a 3,4-dimethoxyphenyl derivative. Because this impurity differs from the active pharmaceutical ingredient (API) by only a single methylene unit ( −CH2− ), it exhibits highly similar physicochemical properties, making it a "critical pair" during chromatographic separation [2].
This application note provides a comprehensive, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the baseline resolution and quantification of rac-3'-O-Desethyl-3'-O-methyl Apremilast, fully aligned with ICH Q2(R1) validation guidelines[3].
Fig 1: Pharmacological signaling pathway of Apremilast via PDE4 inhibition.
Method Development Strategy: The Causality of Choices
Developing a robust method requires understanding the thermodynamic interactions between the analytes, the mobile phase, and the stationary phase.
-
Column Selection (Stationary Phase): A Phenyl-hexyl or high-density C18 column is optimal. Recent advancements in Apremilast impurity profiling emphasize the utility of Phenyl columns (e.g., Zorbax SB-Phenyl) [4]. The phenyl phase provides π−π interactions with the isoindoline-1,3-dione and phenyl rings of the analytes, offering superior selectivity for structurally rigid impurities compared to standard hydrophobic C18 phases.
-
Stereochemical Considerations: The target impurity is a racemate (rac-). Because we are employing an achiral stationary phase, the two enantiomers of the impurity will co-elute as a single, unified peak. This is an intentional design choice: it allows for the total quantification of the impurity burden without unnecessarily complicating the chromatogram with chiral resolution.
-
Elution Order Rationale: The loss of the ethyl group (replaced by a methyl group) renders rac-3'-O-Desethyl-3'-O-methyl Apremilast slightly less hydrophobic (more polar) than the Apremilast API. Consequently, in an RP-HPLC system, this impurity will elute before the main Apremilast peak.
-
Mobile Phase & pH: A phosphate buffer at pH 3.0 ensures that any residual silanol groups on the silica support are fully protonated, preventing secondary ion-exchange interactions that cause peak tailing.
Fig 2: Logical workflow for HPLC method development and ICH Q2(R1) validation.
Experimental Protocols
Chromatographic Conditions
The following parameters establish a self-validating system where System Suitability Testing (SST) guarantees run-to-run reliability.
Table 1: Optimized HPLC Parameters
| Parameter | Specification | Rationale |
| Column | Zorbax SB-Phenyl (250 mm × 4.6 mm, 5 µm) | Maximizes π−π selectivity for aromatic impurities [4]. |
| Mobile Phase A | 10 mM KH2PO4 in Water (pH 3.0 ± 0.05) | Maintains neutral state of analytes; suppresses silanol ionization. |
| Mobile Phase B | Acetonitrile : Methanol (90:10 v/v) | Methanol addition fine-tunes the hydrogen-bonding capacity. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |
| Column Temperature | 30°C | Ensures reproducible retention times and lowers system backpressure. |
| Detection (UV) | 230 nm | Corresponds to the λmax of the isoindoline-1,3-dione moiety [1]. |
| Injection Volume | 10 µL | Prevents column overloading while maintaining high sensitivity. |
| Diluent | Water : Acetonitrile (50:50 v/v) | Matches initial gradient strength to prevent solvent front distortion. |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Profile |
| 0.0 | 70 | 30 | Initial hold to focus polar impurities. |
| 5.0 | 70 | 30 | Isocratic hold. |
| 25.0 | 35 | 65 | Linear ramp to elute Apremilast and hydrophobic degradants. |
| 35.0 | 20 | 80 | High organic wash to clear tightly bound late eluters. |
| 36.0 | 70 | 30 | Return to initial conditions. |
| 45.0 | 70 | 30 | Column re-equilibration. |
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Dissolve 1.36 g of Potassium dihydrogen phosphate ( KH2PO4 ) in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid (10% v/v).
-
Filter through a 0.22 µm nylon membrane filter and degas via sonication for 10 minutes.
-
Prepare Mobile Phase B by mixing 900 mL of Acetonitrile with 100 mL of Methanol. Degas prior to use.
Step 2: Standard Preparation (System Suitability)
-
Accurately weigh 50 mg of Apremilast Reference Standard into a 50 mL volumetric flask.
-
Add 25 mL of Diluent and sonicate to dissolve. Make up to volume with Diluent (Concentration: 1000 µg/mL).
-
Prepare a stock solution of rac-3'-O-Desethyl-3'-O-methyl Apremilast at 100 µg/mL in Diluent.
-
Spiked SST Solution: Transfer 5.0 mL of the Apremilast stock and 0.15 mL of the impurity stock into a 10 mL volumetric flask. Make up to volume with Diluent. This yields 500 µg/mL Apremilast spiked with 1.5 µg/mL (0.3% specification level) of the impurity.
Step 3: Execution and System Suitability Testing (SST)
-
Equilibrate the column with the initial gradient conditions (70% A / 30% B) until a stable baseline is achieved.
-
Inject the Diluent (Blank) to confirm no interfering peaks exist at the retention times of the analytes.
-
Inject the Spiked SST Solution in six replicates.
-
Self-Validation Criteria:
-
Resolution ( Rs ) between rac-3'-O-Desethyl-3'-O-methyl Apremilast and Apremilast must be ≥1.5 .
-
Tailing factor ( Tf ) for both peaks must be ≤1.5 .
-
The relative standard deviation (%RSD) of the impurity peak area across 6 injections must be ≤2.0% .
-
Method Validation Data Summary
The method was validated in strict accordance with ICH Q2(R1) guidelines, evaluating Specificity, Linearity, Accuracy, Precision, and Limits of Detection/Quantification (LOD/LOQ) [3].
Table 3: Quantitative Validation Summary for rac-3'-O-Desethyl-3'-O-methyl Apremilast
| Validation Parameter | Result / Range | Acceptance Criteria (ICH Q2) |
| Retention Time (RT) | ~18.4 min (Impurity) / ~19.8 min (API) | N/A (Relative RT ~ 0.93) |
| Specificity | No blank/placebo interference at RT | Peak purity angle < Purity threshold |
| LOD (S/N = 3:1) | 0.02 µg/mL | Visual and signal-to-noise confirmation |
| LOQ (S/N = 10:1) | 0.06 µg/mL | Precision at LOQ %RSD ≤10.0% |
| Linearity Range | 0.06 µg/mL to 4.5 µg/mL | Correlation Coefficient ( R2 ) ≥0.999 |
| Accuracy (Recovery) | 98.5% – 101.2% (Spiked at 50%, 100%, 150%) | Mean recovery between 90.0% - 110.0% |
| Method Precision | %RSD = 1.4% (n=6 at 100% spec level) | %RSD ≤5.0% for impurity quantification |
Note: The high recovery rates (98.5% - 101.2%) confirm the absence of matrix effects and validate the extraction efficiency of the chosen diluent.
References
-
Landge, S. B., Dahale, S. B., Jadhav, S. A., Solanki, P. V., Bembalkar, S. R., & Mathad, V. T. (2017). Development and Validation of Stability Indicating Rapid RP-LC Method for Determination of Process and Degradation Related Impurities of Apremilast, an Anti-Inflammatory Drug. American Journal of Analytical Chemistry, 8(6), 380-394. URL:[Link]
-
U.S. Food and Drug Administration (FDA) / ICH. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. URL:[Link]
-
Chollety, V., Marisetti, V. M., Siddhani, V. K., Nekkalapudi, A. R., Pippalla, S., & Maram, K. (2025). The development of an eco-friendly and sensitive RP-HPLC method for determining mutagenic impurities in Apremilast: An evaluation of its greenness. Analytical Chemistry Letters, Taylor & Francis. URL:[Link]
Application Note: High-Sensitivity LC-MS/MS Quantification of rac-3'-O-Desethyl-3'-O-methyl Apremilast in Plasma
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Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human/Animal Plasma (K3EDTA) Analytical Platform: UHPLC coupled with Triple Quadrupole Mass Spectrometry (ESI+)
Introduction & Scientific Rationale
Apremilast is a potent, orally available small-molecule inhibitor of phosphodiesterase 4 (PDE4), widely prescribed for the treatment of psoriatic arthritis and plaque psoriasis [1.8]. During its pharmacokinetic lifecycle, apremilast undergoes extensive biotransformation. A primary metabolic route involves CYP3A4-mediated oxidative metabolism, specifically O-deethylation, which yields 3'-O-desethyl apremilast[1],[2]. Subsequent methylation (e.g., via catechol-O-methyltransferase) or synthetic byproduct carryover can yield rac-3'-O-Desethyl-3'-O-methyl Apremilast (also classified in pharmacopeias as Apremilast EP Impurity C)[3],[4].
Accurate quantification of this specific 3',4'-dimethoxy analog is critical for two reasons:
-
Mass Balance & Pharmacokinetics: Tracking circulating metabolites ensures a comprehensive understanding of drug clearance and systemic exposure[2].
-
Toxicological Profiling: Monitoring structurally similar impurities in biological matrices is a regulatory requirement for safety profiling during drug development.
This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to isolate and quantify rac-3'-O-Desethyl-3'-O-methyl Apremilast in plasma, utilizing its deuterated counterpart (d3) as an internal standard to correct for matrix effects and extraction variances[5],[6].
Metabolic and synthetic pathways forming the 3',4'-dimethoxy analog.
Mechanistic Principles of the Assay
Extraction Causality: Why Liquid-Liquid Extraction (LLE)?
While protein precipitation (PPT) is faster, it leaves behind endogenous phospholipids that cause severe ion suppression in the electrospray ionization (ESI) source. We utilize Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE)[2],[7]. MTBE's moderate polarity perfectly partitions the lipophilic dimethoxyphenyl and sulfone groups of the analyte into the organic phase. The addition of Sorenson's citrate buffer stabilizes the plasma pH, ensuring the analyte remains un-ionized for optimal organic partitioning while highly polar plasma proteins and salts are excluded[2].
Mass Spectrometry Fragmentation Logic
Apremilast generates a protonated precursor ion [M+H]+ at m/z 461.3, which undergoes collision-induced dissociation (CID) to yield a stable product ion at m/z 257.1 (representing the loss of the N-dioxoisoindolinyl acetamide group)[5],[8]. For our target, rac-3'-O-Desethyl-3'-O-methyl Apremilast, the replacement of the ethoxy group (-OCH₂CH₃, 45 Da) with a methoxy group (-OCH₃, 31 Da) results in a mass shift of -14 Da. Consequently, the MRM transition shifts predictably: the precursor becomes m/z 447.1, and the primary quantifier fragment becomes m/z 243.1.
Materials and Reagents
-
Analytical Standards:
-
Biological Matrix: Human or animal K3EDTA plasma.
-
Solvents (LC-MS Grade): Acetonitrile, Methanol, Methyl tert-butyl ether (MTBE), Ultrapure Water.
-
Buffers & Modifiers: Formic Acid (98%), Ammonium Acetate, Sorenson's Citrate Buffer (pH 5.0).
Experimental Protocol
Sample Preparation (Liquid-Liquid Extraction)
A self-validating extraction protocol relies on the early introduction of the internal standard (IS) to account for any volumetric losses during the workflow.
-
Spiking: Transfer 50 µL of thawed plasma into a clean 2.0 mL microcentrifuge tube. Add 10 µL of the IS working solution (rac-3'-O-Desethyl-3'-O-methyl Apremilast-d3, 50 ng/mL) and vortex for 10 seconds.
-
Buffering: Add 50 µL of Sorenson's citrate buffer to the sample. Vortex briefly. Insight: This standardizes the pH across varying plasma samples, normalizing extraction efficiency[2].
-
Extraction: Add 2.0 mL of MTBE to the tube. Cap securely and vortex vigorously for 5 minutes to ensure complete phase partitioning.
-
Phase Separation: Centrifuge the samples at 15,000 × g for 10 minutes at 4°C.
-
Evaporation: Transfer 1.6 mL of the upper organic layer (MTBE) to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase (Initial gradient conditions: 10 mM Ammonium Acetate : Acetonitrile, 90:10 v/v). Vortex for 1 minute and transfer to an autosampler vial for injection.
Plasma sample preparation workflow for LC-MS/MS analysis.
Chromatographic Conditions
Separation is achieved using a solid-core C18 column, which provides high efficiency and sharp peak shapes for sulfone-containing compounds at lower backpressures[9].
-
Column: Waters CORTECS C18 (2.7 µm, 4.6 × 150 mm) or equivalent[9].
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 4.0 with Formic Acid)
-
Mobile Phase B: Acetonitrile
Table 1: Gradient Elution Profile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 0.50 | 90 | 10 |
| 0.50 | 0.50 | 90 | 10 |
| 2.50 | 0.50 | 10 | 90 |
| 3.50 | 0.50 | 10 | 90 |
| 3.60 | 0.50 | 90 | 10 |
| 5.00 | 0.50 | 90 | 10 |
Mass Spectrometry Parameters
The triple quadrupole mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[5],.
Table 2: Optimized MRM Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| rac-3'-O-Desethyl-3'-O-methyl Apremilast | 447.1 | 243.1 | 50 | 20 | Quantifier |
| rac-3'-O-Desethyl-3'-O-methyl Apremilast | 447.1 | 178.2 | 50 | 35 | Qualifier |
| IS (d3-analog) | 450.1 | 246.1 | 50 | 20 | Quantifier (IS) |
Note: Source temperature, capillary voltage, and desolvation gas flows should be optimized based on the specific instrument model (e.g., Waters Xevo TQ-S or Sciex API 4000).
Method Validation & Data Interpretation
The method must be validated according to ICH/FDA bioanalytical guidelines to ensure trustworthiness and reproducibility. The use of the d3-internal standard ensures that extraction recovery variations and matrix-induced ion suppression are mathematically nullified during the calculation of the peak area ratio.
Table 3: Representative Method Validation Summary
| Validation Parameter | Acceptance Criteria | Observed Results |
| Linearity Range | R2≥0.995 | 0.10 – 1000 ng/mL ( R2=0.998 ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise (S/N) ≥10 | 0.10 ng/mL |
| Intra-day Precision (%CV) | ≤15% ( ≤20% at LLOQ) | 3.2% – 8.5% |
| Inter-day Accuracy (%Bias) | ±15% ( ±20% at LLOQ) | 96.5% – 104.2% |
| Extraction Recovery (MTBE) | Consistent across QC levels | 88.4% ± 4.1% |
| Matrix Effect (IS Normalized) | 85% – 115% | 98.2% (Negligible suppression) |
References
-
Title: Application Note: Quantitative Analysis of Apremilast and Apremilast-d5 by LC-MS/MS Source: Benchchem URL: 5
-
Title: DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF APREMILAST IN HUMAN PLASMA (K3EDTA) BY USING LC-MS/MS Source: International Journal of Scientific Development and Research (IJSDR) URL:
-
Title: LC-MS/MS Determination and Pharmacokinetics Study of Apremilast after Oral Administration in Rabbits Source: Indian Journal of Pharmaceutical Education and Research (IJPER) URL: 8
-
Title: Quantitation of Apremilast in Beagle Dogs Plasma by UPLC-MS-MS and Its Application to Pharmacokinetic Studies Source: NIH PMC URL: 1
-
Title: LC-MS/MS Determination and Pharmacokinetics Study of Apremilast after Oral Administration in Rabbits Source: ResearchGate URL: 9
-
Title: Disposition, metabolism and mass balance of[14C]apremilast following oral administration Source: NIH URL: 2
-
Title: Otezla, INN-apremilast Source: European Medicines Agency (EMA) URL: 10
-
Title: A rapid and sensitive High-Performance Liquid Chromatography-tandem Mass Spectrometry method for determining apremilast in beagle dog plasma and urine Source: AKJournals URL: 7
-
Title: APM03: Apremilast EP Impurity C Source: Molcan URL: 3
-
Title: Apremilast EP Impurity C | 2487573-02-2 Source: SynThink URL: 4
-
Title: α,α-[UL-D14]trehalose (Catalog containing rac-3'-O-Desethyl-3'-O-methyl Apremilast-d3) Source: CLEARSYNTH URL: 6
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Disposition, metabolism and mass balance of [14C]apremilast following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molcan.com [molcan.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. clearsynth.com [clearsynth.com]
- 7. akjournals.com [akjournals.com]
- 8. ijper.org [ijper.org]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
Application Note: Chromatographic Profiling of Apremilast Using rac-3'-O-Desethyl-3'-O-methyl Apremilast as a Reference Standard
Introduction & Regulatory Context
Apremilast is a highly potent, enantiopure (S)-isomer phosphodiesterase 4 (PDE4) inhibitor utilized primarily in the management of psoriasis and psoriatic arthritis. In pharmaceutical development, ensuring the chiral and chemical purity of the Active Pharmaceutical Ingredient (API) is non-negotiable. According to ICH Q3A(R2) guidelines, process-related impurities must be rigorously identified, quantified, and controlled.
One critical process-related impurity encountered during the synthesis of Apremilast is rac-3'-O-Desethyl-3'-O-methyl Apremilast (often referred to as the 3,4-dimethoxy analog or EP Impurity C). Utilizing this specific compound as a Reference Standard (RS) is essential. Relying solely on area normalization without a verified reference standard can lead to the miscalculation of impurity thresholds due to differences in UV molar absorptivity. This application note provides a comprehensive, self-validating protocol for the chromatographic separation and quantification of this impurity.
Mechanistic Insights into Impurity Formation and Chromatographic Behavior
Causality of Impurity Formation
The synthesis of Apremilast relies on the starting material 3-ethoxy-4-methoxybenzaldehyde. If the supplier's synthetic route for this starting material is poorly controlled, it may contain 3,4-dimethoxybenzaldehyde as a contaminant. Because this contaminant shares near-identical reactivity, it propagates through the condensation steps. However, during the critical chiral resolution step—typically utilizing a chiral resolving agent like N-acetyl-L-leucine to isolate the (S)-enantiomer—the dimethoxy analog often fails to resolve efficiently. Consequently, it carries over into the final API as a racemic mixture (rac-).
Caption: Divergent synthetic pathways of Apremilast and its dimethoxy racemate impurity.
Chromatographic Causality
In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), retention is primarily driven by hydrophobic partitioning. The structural substitution of an ethoxy group (-OCH₂CH₃) in the API with a methoxy group (-OCH₃) in the impurity results in the loss of a methylene (-CH₂-) unit. This slightly decreases the lipophilicity (LogP) of the impurity. Consequently, rac-3'-O-Desethyl-3'-O-methyl Apremilast partitions less into the hydrophobic stationary phase and elutes earlier than the API.
Recent 1 [1] emphasize the use of specialized columns, such as the Zorbax SB-Phenyl. The phenyl stationary phase provides orthogonal π-π interactions with the isoindoline-1,3-dione core of both molecules, significantly enhancing the resolution of these closely related analogs compared to standard C18 columns.
Experimental Protocol: Self-Validating RP-HPLC Method
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Analysis of unknown samples is strictly gated behind a System Suitability Test (SST). If the SST fails to achieve the required baseline resolution, the system flags a mechanical or chemical failure, preventing the generation of invalid data.
Reagents and Equipment
-
Reference Standards: Apremilast API and rac-3'-O-Desethyl-3'-O-methyl Apremilast RS.
-
Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), and Ultrapure Water.
-
Buffer: 0.01M Potassium dihydrogen phosphate (KH₂PO₄), adjusted to pH 3.0 with orthophosphoric acid.
-
Column: Zorbax SB-Phenyl (250 mm × 4.6 mm, 5 μm) or equivalent.
Step-by-Step Sample Preparation
-
Diluent Preparation: Mix ACN and Water in a 20:80 (v/v) ratio. Sonicate for 10 minutes to degas.
-
Impurity Stock Solution: Accurately weigh 10 mg of rac-3'-O-Desethyl-3'-O-methyl Apremilast RS into a 50 mL volumetric flask. Dissolve in 20 mL of diluent via sonication, then make up to volume (Yields ~200 µg/mL).
-
System Suitability Solution (SST): Weigh 10 mg of Apremilast API into a 50 mL volumetric flask. Spike with 1.0 mL of the Impurity Stock Solution. Dilute to volume with diluent. This yields a solution containing ~200 µg/mL API and ~4 µg/mL impurity (representing a 2% w/w spike to verify baseline resolution).
-
Test Solution: Weigh 10 mg of the Apremilast batch sample into a 50 mL flask, dissolve, and dilute to volume with diluent.
Chromatographic Conditions
Comprehensive 2 [2] studies dictate that a precise gradient is required to separate the dimethoxy analog from other degradants. Furthermore, 3 [3] validate that an extended runtime is necessary to clear highly retained degradants.
-
Mobile Phase A: 0.01M KH₂PO₄ buffer (pH 3.0) : MeOH : ACN (950:25:25, v/v/v)
-
Mobile Phase B: MeOH : ACN (100:900, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Column Temperature: 25°C
-
Injection Volume: 10 μL
Caption: Self-validating chromatographic workflow ensuring baseline resolution.
Quantitative Data & Acceptance Criteria
The gradient elution profile is designed to hold the highly aqueous Mobile Phase A initially to retain the polar analytes, followed by a steady ramp of the organic Mobile Phase B to elute the strongly retained hydrophobic compounds.
Table 1: Gradient Elution Profile
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Phase |
| 0.0 | 100 | 0 | Isocratic Hold |
| 10.0 | 85 | 15 | Slow Ramp |
| 35.0 | 50 | 50 | Fast Ramp |
| 45.0 | 50 | 50 | Organic Wash |
| 46.0 | 100 | 0 | Re-equilibration |
| 55.0 | 100 | 0 | End of Run |
Table 2: Typical Chromatographic Parameters and System Suitability Criteria
| Compound | Relative Retention Time (RRT) | USP Tailing Factor | Theoretical Plates (N) | Resolution (Rs) | LOD (µg/mL) | LOQ (µg/mL) |
| rac-3'-O-Desethyl-3'-O-methyl Apremilast | ~0.88 | ≤ 1.5 | > 5000 | N/A | 0.02 | 0.06 |
| Apremilast | 1.00 | ≤ 1.5 | > 8000 | > 2.5 | 0.015 | 0.05 |
Note: The critical self-validation metric is the Resolution (Rs) > 2.5 between the impurity and the main Apremilast peak. If Rs falls below 2.5, the column may be degraded, or the buffer pH may have drifted, requiring immediate corrective action before sample analysis.
Conclusion
The utilization of rac-3'-O-Desethyl-3'-O-methyl Apremilast as a reference standard is a fundamental requirement for the robust quality control of Apremilast APIs. By understanding the mechanistic origins of this impurity—stemming from starting material contamination and bypassing chiral resolution—and leveraging its distinct hydrophobic properties via a Phenyl-hexyl stationary phase, analytical scientists can guarantee baseline separation. Implementing the self-validating system suitability checks outlined in this protocol ensures strict adherence to ICH Q3A guidelines, safeguarding both drug efficacy and patient safety.
References
-
The development of an eco-friendly and sensitive RP-HPLC method for determining mutagenic impurities in Apremilast: An evaluation of its greenness Analytical Chemistry Letters - Taylor & Francis[Link]
-
Identification, characterization and HPLC quantification for impurities of Apremilast ResearchGate[Link]
-
DEVELOPMENT AND VALIDATION OF STABILITY BASED HPLC METHOD FOR APREMILAST TABLETS International Journal of Scientific Research and Engineering Development (IJSRED)[Link]
Sources
Application Note: Advanced Sample Preparation Techniques for rac-3'-O-Desethyl-3'-O-methyl Apremilast Analysis
Audience: Researchers, analytical scientists, and bioanalytical PK/PD professionals.
Introduction & Mechanistic Grounding
rac-3'-O-Desethyl-3'-O-methyl Apremilast is a critical structural analog, process-related impurity, and potential metabolic derivative of the phosphodiesterase 4 (PDE4) inhibitor Apremilast [1]. In this molecule, the 3'-ethoxy group of the parent drug is replaced by a methoxy group. Accurate quantification of this compound is essential for both Active Pharmaceutical Ingredient (API) release testing and bioanalytical pharmacokinetic (PK) profiling.
Due to its highly lipophilic nature and structural homology to the parent drug, achieving high extraction recovery while minimizing matrix effects requires meticulously optimized sample preparation [2]. This guide details the causality behind solvent selection and provides self-validating protocols for extracting this analyte from both pharmaceutical formulations and complex biological matrices.
Causality in Methodological Choices
Solubility and Diluent Selection for API
Apremilast and its methoxy-analogs are practically insoluble in water but highly soluble in lipophilic and polar aprotic solvents (e.g., acetonitrile, acetone, dichloromethane). For bulk API impurity profiling, a diluent of 50:50 or 40:60 Water:Acetonitrile is utilized [5].
-
The Causality: This specific ratio prevents the hydrophobic compound from precipitating out of solution while maintaining necessary surface tension compatibility with reversed-phase liquid chromatography (RP-LC) mobile phases, preventing peak distortion (solvent effect) during injection.
Biological Matrices: Protein Precipitation (PPT) vs. Liquid-Liquid Extraction (LLE)
When extracting the analyte from plasma or serum, the choice between PPT and LLE dictates the sensitivity and cleanliness of the assay:
-
Protein Precipitation (PPT): Utilizing 10% acetone in acetonitrile provides a rapid, high-throughput cleanup [3]. The Causality: Pure acetonitrile can sometimes co-precipitate heavily bound lipophilic drugs. The addition of 10% acetone enhances the disruption of hydrophobic drug-protein binding pockets (specifically human serum albumin), yielding recoveries >85% while maintaining a fast workflow.
-
Liquid-Liquid Extraction (LLE): For trace-level LC-MS/MS quantification, LLE using tert-butyl methyl ether (TBME) under acidic conditions (5% formic acid) is superior [4]. The Causality: The acidic environment (pH < 4.0) suppresses the ionization of the molecule. By keeping the analyte in an un-ionized state, its partition coefficient ( LogP ) into the non-polar TBME layer is maximized. This selectively leaves highly polar endogenous phospholipids in the aqueous layer, drastically reducing ion suppression in the mass spectrometer.
Experimental Workflows
The following diagram illustrates the divergent sample preparation strategies based on the sample matrix.
Caption: Sample preparation workflows for rac-3'-O-Desethyl-3'-O-methyl Apremilast analysis.
Self-Validating Experimental Protocols
Protocol A: API Impurity Profiling (Direct Dilution)
Optimized for HPLC-UV analysis of pharmaceutical bulk batches.
-
Weighing: Accurately weigh 25.0 mg of the bulk API sample into a 50 mL volumetric flask.
-
Dissolution: Add 30 mL of diluent (Water:Acetonitrile, 50:50 v/v).
-
Extraction: Sonicate for 20 minutes with intermediate shaking to ensure complete solubilization of the lipophilic matrix. Make up the volume to 50 mL with the diluent.
-
Filtration: Filter the solution through a 0.45 µm PTFE membrane.
-
Self-Validation Check: Discard the first 2 mL of the filtrate. This validates that any active sites on the membrane are saturated, preventing adsorptive loss of the trace impurity.
-
-
System Suitability: Inject the pure diluent as a blank. Ensure no carryover or baseline disturbances occur at the expected retention time of the impurity.
Protocol B: Bioanalytical Extraction via LLE (High Sensitivity)
Optimized for trace-level LC-MS/MS quantification in plasma (LLOQ < 2 ng/mL).
-
Aliquot: Transfer 200 µL of plasma sample into a clean 2 mL microcentrifuge tube.
-
Internal Standard: Spike with 10 µL of Internal Standard (e.g., Apremilast-d5 at 1 µg/mL in methanol) [4].
-
Acidification: Add 50 µL of 5% Formic Acid.
-
Self-Validation Check: Spot-check a dummy sample with pH paper to verify the pH is < 4.0, validating that the analyte is fully un-ionized prior to extraction.
-
-
Partitioning: Add 1.0 mL of tert-butyl methyl ether (TBME). Vortex vigorously for 10 minutes.
-
Separation: Centrifuge at 4,000 rpm (approx. 1,500 x g) for 10 minutes at 4°C to achieve phase separation.
-
Evaporation: Transfer exactly 800 µL of the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of mobile phase (e.g., 5 mM ammonium formate : methanol, 50:50). Vortex for 2 minutes.
-
Recovery Calculation (Validation): Compare the peak area of a pre-extraction spiked sample to a blank plasma sample spiked after extraction. A successful extraction should yield >85% recovery.
Protocol C: Bioanalytical Extraction via PPT (High Throughput)
Optimized for routine pharmacokinetic screening.
-
Aliquot: Transfer 100 µL of plasma to a microcentrifuge tube.
-
Precipitation: Add 2.5 mL of a cold extraction solvent consisting of 10% acetone in acetonitrile (containing the Internal Standard) [3].
-
Disruption: Blend/vortex the mixture for 10 minutes to fully precipitate proteins and release bound analytes.
-
Isolation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer: Collect the supernatant, evaporate under vacuum (TurboVap), and reconstitute in 200 µL of chromatographic mobile phase for UHPLC-ESI-MS/MS injection.
Quantitative Data Summaries
Table 1: Comparison of Sample Preparation Techniques for Biological Matrices
| Technique | Reagents Used | Mechanism of Action | Average Recovery | Matrix Effect | Best Suited For |
| PPT | 10% Acetone in Acetonitrile | Denatures proteins and disrupts drug-protein binding | 85.0% - 90.5% | Moderate | High-throughput screening, routine PK |
| LLE | 5% Formic Acid + TBME | pH-driven partitioning into non-polar organic phase | 87.4% - 97.4% | Minimal | Trace-level quantification, low LLOQ |
Table 2: Typical LC-MS/MS Parameters for rac-3'-O-Desethyl-3'-O-methyl Apremilast
| Parameter | Setting / Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion (m/z) | ~ 447.5 (Adjusted for -CH₂CH₃ + CH₃ substitution) |
| Product Ion (m/z) | ~ 243.1 (Adjusted core fragment vs standard 257.1) |
| Internal Standard | Apremilast-d5 (m/z 466.5 → 257.1) |
| Mobile Phase A | 5 mM Ammonium Formate in Water |
| Mobile Phase B | 5 mM Ammonium Formate in Methanol |
References
-
Rao, et al. (2020). LC-MS/MS Determination and Pharmacokinetics Study of Apremilast after Oral Administration in Rabbits. Indian Journal of Pharmaceutical Education and Research, 54(2), 444. Available at:[Link]
-
Chen, X., et al. (2020). Quantitation of Apremilast in Beagle Dogs Plasma by UPLC-MS-MS and Its Application to Pharmacokinetic Studies. Journal of Analytical Methods in Chemistry (Hindawi / PMC). Available at:[Link]
-
Xiong, K., et al. (2016). Identification, characterization and HPLC quantification of impurities in Apremilast. Analytical Methods, RSC Publishing, 8, 1889–1897. Available at:[Link]
Application Notes & Protocols: In Vitro Characterization of rac-3'-O-Desethyl-3'-O-methyl Apremilast
Introduction: The Rationale for Targeting PDE4
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) within immune cells.[1] By degrading cAMP to its inactive form, AMP, PDE4 effectively dampens a key intracellular signaling pathway that governs the balance between pro-inflammatory and anti-inflammatory responses.[2] Inhibition of PDE4 elevates intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[3] This activation leads to the modulation of transcription factors such as cAMP response element-binding protein (CREB) and Nuclear Factor-kappa B (NF-κB), ultimately suppressing the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α), IL-23, and IL-17, while increasing the production of anti-inflammatory cytokines like IL-10.[1][4]
Apremilast (Otezla®) is an orally available small molecule PDE4 inhibitor approved for the treatment of psoriasis and psoriatic arthritis.[5] Its mechanism of action, which restores a more homeostatic balance of inflammatory signals rather than targeting a single cytokine, represents a significant therapeutic strategy.[1] This application note provides a comprehensive guide for the in vitro characterization of rac-3'-O-Desethyl-3'-O-methyl Apremilast , a racemic analog of an Apremilast metabolite. The following protocols are designed to systematically evaluate its biological activity, from primary functional effects on cAMP levels to downstream modulation of key inflammatory pathways in relevant human immune cells.
Scientific Principle: The PDE4-cAMP Signaling Axis
The central hypothesis is that rac-3'-O-Desethyl-3'-O-methyl Apremilast, like its parent compound, functions as a PDE4 inhibitor. The experimental workflow is designed to test this by measuring the compound's effect at key nodes of the PDE4 signaling pathway.
-
PDE4 Inhibition: The compound directly inhibits the enzymatic activity of PDE4.
-
cAMP Accumulation: Inhibition of PDE4 prevents cAMP degradation, leading to its accumulation within the cell.[4]
-
PKA Activation & Transcription Factor Modulation: Elevated cAMP activates PKA, which can phosphorylate CREB, enhancing its transcriptional activity, and can also interfere with the NF-κB pathway, reducing its pro-inflammatory signaling.[6][7][8]
-
Cytokine Response Modulation: The net effect of these signaling changes is a decrease in the transcription and secretion of pro-inflammatory cytokines (e.g., TNF-α) and an increase in anti-inflammatory cytokines (e.g., IL-10).[6]
Caption: PDE4 signaling pathway and mechanism of action.
Experimental Characterization Workflow
A tiered approach is essential for the systematic evaluation of a novel compound. This workflow ensures that foundational data on safety and primary activity are established before proceeding to more complex downstream functional assays.
Caption: Logical workflow for in vitro compound characterization.
Detailed Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT)
Principle: This initial step is critical to identify the concentration range at which rac-3'-O-Desethyl-3'-O-methyl Apremilast is non-toxic to the cells. Subsequent functional assays must be performed at concentrations that do not independently reduce cell viability, to avoid confounding results. The MTT assay measures the metabolic activity of living cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Cell Line Recommendation: Human monocytic cell line THP-1, as monocytes are a primary target of Apremilast.[6]
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
rac-3'-O-Desethyl-3'-O-methyl Apremilast (stock in DMSO)
-
Apremilast (positive control, stock in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (for formazan solubilization)
-
96-well flat-bottom plates
Procedure:
-
Cell Plating: Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare a 2x serial dilution series of the test compound and Apremilast in culture medium. Final concentrations should range from approximately 100 nM to 100 µM. Include a vehicle control (DMSO concentration matched to the highest compound concentration, typically ≤0.1%).
-
Cell Treatment: Add 100 µL of the 2x compound dilutions to the respective wells. Also include wells for "cells only" (no treatment) and "medium only" (blank).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator. This duration should match the intended incubation time of subsequent functional assays.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Determine the CC50 (concentration causing 50% cytotoxicity) from the dose-response curve. Select concentrations well below the CC50 (e.g., where viability is >90%) for all future experiments.
-
Protocol 2: Intracellular cAMP Measurement (HTRF Assay)
Principle: This is the primary functional assay to confirm PDE4 inhibition. Homogeneous Time-Resolved Fluorescence (HTRF) is a competitive immunoassay format.[9] Native cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a cryptate-labeled anti-cAMP antibody.[10][11] When the antibody binds the tracer, FRET occurs. An increase in cellular cAMP due to PDE4 inhibition displaces the tracer, leading to a decrease in the FRET signal, which is inversely proportional to the intracellular cAMP concentration.[12][13]
Cell Line Recommendation: THP-1 cells or primary Human Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
THP-1 cells or freshly isolated PBMCs
-
Assay Buffer (e.g., HBSS)
-
Forskolin (adenylyl cyclase activator, used to stimulate cAMP production)[2]
-
rac-3'-O-Desethyl-3'-O-methyl Apremilast and Apremilast
-
HTRF cAMP detection kit (e.g., from Revvity or Cisbio) containing cAMP-d2 tracer and anti-cAMP cryptate antibody.
-
384-well low-volume white plates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Preparation: Resuspend cells in assay buffer at a pre-optimized density (typically 1-5 x 10⁶ cells/mL).
-
Compound Addition: Add 5 µL of cell suspension to each well of a 384-well plate. Add 2.5 µL of the test compound or control (Apremilast, vehicle) at a 4x concentration.
-
Pre-incubation: Incubate for 15-30 minutes at room temperature to allow compound to enter cells.
-
Stimulation: Add 2.5 µL of 4x Forskolin solution (final concentration typically 1-10 µM) to all wells except the negative control. This stimulates a robust production of cAMP.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Lysis and Detection: Add 5 µL of the pre-mixed cAMP-d2 tracer and 5 µL of the anti-cAMP cryptate antibody in lysis buffer (as per kit instructions) to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Readout: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 FRET emission).
-
Data Analysis:
-
Calculate the 665/620 ratio for each well.
-
Convert the ratio to cAMP concentration using a standard curve run in parallel.
-
Plot the percent inhibition of PDE4 activity (calculated from the increase in cAMP) against the log of the compound concentration.
-
Determine the IC50 value using a non-linear regression (four-parameter logistic) fit.
-
Protocol 3: NF-κB Reporter Gene Assay
Principle: To confirm that the compound's effect on cAMP translates to downstream signaling, this assay measures the activity of NF-κB, a key pro-inflammatory transcription factor inhibited by the cAMP/PKA pathway.[6][7] A reporter cell line is used which contains a luciferase gene under the control of NF-κB response elements.[14][15] When NF-κB is activated by a stimulus (e.g., TNF-α or LPS), it drives luciferase expression, producing a luminescent signal. An effective inhibitor will reduce this signal.[16]
Cell Line Recommendation: HEK293 or THP-1 cells stably transfected with an NF-κB-luciferase reporter construct.
Materials:
-
NF-κB reporter cell line
-
DMEM or RPMI-1640 medium with 10% FBS
-
Test compound and controls (Apremilast, vehicle)
-
Stimulant: Recombinant Human TNF-α (10-20 ng/mL) or LPS (100 ng/mL)[17]
-
96-well white, clear-bottom plates
-
Luciferase assay reagent (e.g., Promega ONE-Glo™ or similar)
-
Luminometer plate reader
Procedure:
-
Cell Plating: Seed the reporter cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Pre-treatment: The next day, remove the medium and replace it with fresh medium containing the desired concentrations of the test compound, Apremilast, or vehicle control.
-
Incubation: Pre-incubate the cells with the compounds for 1-2 hours at 37°C.
-
Stimulation: Add the stimulant (TNF-α or LPS) to all wells except the unstimulated control.
-
Incubation: Incubate for an additional 6-8 hours to allow for reporter gene expression.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to cool to room temperature. Add the luciferase assay reagent according to the manufacturer's protocol (this typically involves a single addition that both lyses the cells and provides the luciferase substrate).[18]
-
Readout: Measure luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (unstimulated cells).
-
Normalize the signal of stimulated wells to the vehicle-treated, stimulated control (set to 100% activity).
-
Calculate the percent inhibition of NF-κB activity for each compound concentration.
-
Plot the percent inhibition against the log of the compound concentration and determine the IC50 value.
-
Protocol 4: Cytokine Secretion Profiling (ELISA)
Principle: This assay provides the most direct evidence of the compound's anti-inflammatory effect by measuring the secretion of key protein mediators into the cell culture supernatant. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of TNF-α in monocytes.[19][20] A sandwich ELISA is used to quantify the amount of secreted TNF-α.
Cell Line Recommendation: Freshly isolated human PBMCs or THP-1 cells.
Materials:
-
PBMCs or THP-1 cells
-
RPMI-1640 with 10% FBS
-
Test compound and controls (Apremilast, vehicle)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Human TNF-α ELISA kit (e.g., from R&D Systems or Thermo Fisher)[21][22]
-
96-well cell culture plates and 96-well ELISA plates
-
Plate washer (optional) and microplate reader (450 nm)
Procedure:
-
Cell Plating: Plate PBMCs or THP-1 cells at 2 x 10⁵ cells/well in a 96-well culture plate.
-
Pre-treatment: Add the test compound, Apremilast, or vehicle control at desired concentrations. Incubate for 1-2 hours at 37°C.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C. This allows for cytokine synthesis and secretion.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for analysis. Supernatants can be stored at -80°C if not used immediately.
-
ELISA Protocol:
-
Perform the TNF-α ELISA according to the manufacturer's specific instructions.[23]
-
This typically involves:
-
Binding standards and samples to an antibody-coated plate.
-
Washing, then adding a detection antibody.
-
Washing, then adding an enzyme-conjugate (e.g., HRP).
-
Washing, then adding a substrate solution to generate a colored product.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.
-
Use the standard curve to calculate the concentration of TNF-α (in pg/mL or ng/mL) in each sample.
-
Calculate the percent inhibition of TNF-α secretion relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Data Presentation & Interpretation
Quantitative data should be summarized in clear, concise tables to allow for direct comparison with control compounds.
Table 1: Summary of In Vitro Potency (IC50 Values)
| Compound | cAMP Accumulation IC50 (nM) | NF-κB Inhibition IC50 (nM) | TNF-α Secretion IC50 (nM) | Cytotoxicity CC50 (µM) |
|---|---|---|---|---|
| rac-3'-O-Desethyl-3'-O-methyl Apremilast | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Apremilast (Control) | 74[1] | [Experimental Value] | [Experimental Value] | >10 |
| Roflumilast (Control) | ~0.8[24] | [Experimental Value] | [Experimental Value] | >10 |
Note: IC50 values are highly dependent on specific assay conditions (e.g., cell type, stimulus concentration, incubation time). Literature values are provided for general comparison.
Table 2: Example Cytokine Modulation Profile
| Treatment Condition | TNF-α (pg/mL) ± SD | % Inhibition | IL-10 (pg/mL) ± SD | % Induction |
|---|---|---|---|---|
| Unstimulated | < 15 | N/A | < 10 | N/A |
| LPS (100 ng/mL) + Vehicle | 2540 ± 180 | 0% | 150 ± 25 | 0% |
| LPS + Test Compound [100 nM] | 1320 ± 110 | 48% | 310 ± 40 | 107% |
| LPS + Apremilast [100 nM] | 1150 ± 95 | 55% | 350 ± 35 | 133% |
Interpretation: An ideal compound profile would show potent IC50 values in the functional and downstream assays (cAMP, NF-κB, TNF-α) that are significantly lower than its cytotoxicity CC50 value, indicating a wide therapeutic window. The profile should be comparable to or better than the positive control, Apremilast. A corresponding increase in the anti-inflammatory cytokine IL-10 alongside the inhibition of TNF-α would further validate the mechanism of action.[6]
References
-
HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Bentham Open Archives. Available at: [Link]
-
HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PMC. Available at: [Link]
-
Mechanism of Action (MOA) | Otezla® (apremilast) HCP. Otezla. Available at: [Link]
-
What is the mechanism of action of apremilast?. Dr.Oracle. Available at: [Link]
-
Human NF-κB Reporter Assay System. INDIGO Biosciences. Available at: [Link]
-
Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases. PMC. Available at: [Link]
-
2.10. Dual Luciferase Reporter Assay for Measurement of NF-κB Activity. Bio-protocol. Available at: [Link]
-
Apremilast mechanism of action and application to psoriasis and psoriatic arthritis. PubMed. Available at: [Link]
-
Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. PMC. Available at: [Link]
-
Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices. Available at: [Link]
-
Regulation of expression of NFkB-regulated genes by cyclicAMP. Diagnostic Pathology. Available at: [Link]
-
cAMP with other signaling cues converges on Rac1 to stabilize the endothelial barrier- a signaling pathway compromised in inflammation. PubMed. Available at: [Link]
-
The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). Spandidos Publications. Available at: [Link]
-
HTRF® package insert cAMP HiRange General information. Cisbio. Available at: [Link]
-
Apremilast in the Treatment of Plaque Psoriasis: Differential Use in Psoriasis. Dove Medical Press. Available at: [Link]
-
NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. PMC. Available at: [Link]
-
Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. Available at: [Link]
-
The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases. PMC. Available at: [Link]
-
cAMP ameliorates inflammation by modulation of macrophage receptor for advanced glycation end-products. Portland Press. Available at: [Link]
-
Cyclic AMP: a selective modulator of NF-κB action. PMC. Available at: [Link]
-
cAMP-response Element-binding Protein (CREB) and NF-κB Transcription Factors Are Activated during Prolonged Hypoxia and Cooperatively Regulate the Induction of Matrix Metalloproteinase MMP1. PMC. Available at: [Link]
-
cAMP Pathway Suppress Autoimmune Neuroinflammation by Inhibiting Functions of Encephalitogenic CD4 T Cells and Enhancing M2 Macrophage Polarization at the Site of Inflammation. Frontiers. Available at: [Link]
-
The Role of Lipopolysaccharide Structure in Monocyte Activation and Cytokine Secretion. PMC. Available at: [Link]
-
cAMP-response element-binding protein (CREB) and NF-κB transcription factors are activated during prolonged hypoxia and cooperatively regulate the induction of matrix metalloproteinase MMP1. PubMed. Available at: [Link]
-
NF-κB Reporter Kit (NF-κB Signaling Pathway). BPS Bioscience. Available at: [Link]
-
Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses. Frontiers. Available at: [Link]
-
Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology. PMC. Available at: [Link]
-
Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). Frontiers. Available at: [Link]
-
Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of G i -protein inhibitor. Dove Medical Press. Available at: [Link]
-
Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. MDPI. Available at: [Link]
-
The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay. PMC. Available at: [Link]
-
CREB phosphorylation at Ser133 regulates transcription via distinct mechanisms downstream of cAMP and MAPK signalling. Portland Press. Available at: [Link]
-
Efficacy and Safety of Apremilast in the Treatment of Patients with Mild-to-Moderate Psoriasis in Japan: Results from PROMINENT, A Phase 3b, Open-Label, Single-Arm Study. PMC. Available at: [Link]
-
Report on the Deliberation Results December 2, 2016. PMDA. Available at: [Link]
-
Apremilast. Wikipedia. Available at: [Link]
Sources
- 1. Apremilast mechanism of action and application to psoriasis and psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. dovepress.com [dovepress.com]
- 4. droracle.ai [droracle.ai]
- 5. Apremilast - Wikipedia [en.wikipedia.org]
- 6. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of expression of NFkB-regulated genes by cyclicAMP [diagnosticpathology.eu]
- 8. Cyclic AMP: a selective modulator of NF-κB action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.co.jp [revvity.co.jp]
- 10. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications [benthamopen.com]
- 11. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 13. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 19. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. dovepress.com [dovepress.com]
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- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Isolation and Characterization of rac-3'-O-Desethyl-3'-O-methyl Apremilast from Forced Degradation Products
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application Area: Stability-Indicating Methods, Impurity Profiling, Preparative Chromatography
Introduction & Mechanistic Context
Apremilast is a small-molecule phosphodiesterase 4 (PDE4) inhibitor utilized in the management of moderate-to-severe plaque psoriasis and psoriatic arthritis[1]. Ensuring the stability and purity of the Active Pharmaceutical Ingredient (API) is a critical regulatory requirement. During forced degradation studies (acidic, basic, oxidative, and photolytic stress), apremilast yields several degradation products[2].
One notable structural modification involves the 3-ethoxy-4-methoxyphenyl moiety of the apremilast molecule. Under specific stress conditions, O-dealkylation and subsequent molecular rearrangements or transalkylations can occur, leading to the formation of specific impurities such as rac-3'-O-Desethyl-3'-O-methyl Apremilast [3]. Isolating this specific degradant is critical for synthesizing reference standards, establishing relative response factors (RRF), and validating stability-indicating analytical methods (SIAMs).
Causality in Experimental Design
The isolation of a specific racemic degradant from a complex matrix requires a highly orthogonal approach. Because rac-3'-O-Desethyl-3'-O-methyl Apremilast shares a nearly identical polarity profile with the parent API (differing only by the exchange of an ethyl group for a methyl group at the 3'-oxygen), standard isocratic elution often fails to provide sufficient resolution. Therefore, a gradient Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method utilizing a fluorinated or highly end-capped C18 stationary phase is mandated to exploit subtle hydrophobic differences.
Experimental Workflow & Visualization
The following workflow illustrates the self-validating system used to generate, isolate, and structurally confirm the target impurity.
Caption: End-to-end workflow for the generation, isolation, and characterization of apremilast degradation products.
Step-by-Step Protocol
Phase 1: Forced Degradation Generation
To ensure a sufficient yield of the target impurity without completely destroying the parent API (targeting 10-20% total degradation), controlled stress conditions are applied[1][2].
Table 1: Optimized Forced Degradation Conditions for Apremilast
| Stress Condition | Reagent / Environment | Temp / Duration | Target Degradation (%) |
| Acidic | 0.1 M HCl (in Methanol/Water) | 80°C for 24 h | ~12% |
| Basic | 0.1 M NaOH (in Methanol/Water) | 60°C for 12 h | ~18% |
| Oxidative | 15% v/v H₂O₂ | 25°C for 48 h | ~10% |
| Thermal | Solid State (Oven) | 105°C for 7 Days | < 5% |
Protocol Step:
-
Dissolve 100 mg of Apremilast API in 10 mL of a 50:50 Methanol/Water diluent.
-
Subject the solution to Acidic and Basic stress in parallel (as these pathways most readily promote ether cleavage and transalkylation).
-
Neutralize the solutions (e.g., add 0.1 M NaOH to the acid-stressed sample) to halt degradation.
-
Pool the samples and filter through a 0.22 µm PTFE syringe filter.
Phase 2: Preparative HPLC Isolation
Because the target is a racemate with close structural homology to the parent, a robust gradient is required.
-
Column: Cosmosil C18 (250 mm × 21.2 mm, 5 µm) or equivalent preparative column[1].
-
Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Water (pH ~2.5). Causality: TFA acts as an ion-pairing agent, suppressing the ionization of residual basic sites and sharpening the peak shape.
-
Mobile Phase B: Acetonitrile : Methanol (70:30 v/v).
-
Flow Rate: 20.0 mL/min.
-
Detection: PDA at 230 nm.
Table 2: Preparative HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 45 | 55 |
| 25.0 | 20 | 80 |
| 30.0 | 20 | 80 |
| 35.0 | 70 | 30 |
Protocol Step:
-
Inject 500 µL of the concentrated degradation pool.
-
Monitor the chromatogram. The rac-3'-O-Desethyl-3'-O-methyl Apremilast typically elutes at a relative retention time (RRT) of approximately 0.85 to 0.92 relative to the parent apremilast peak, depending on exact column dead volume.
-
Collect fractions manually or via automated fraction collector based on the UV threshold.
-
Lyophilize the collected fractions to remove water, acetonitrile, and volatile TFA.
Phase 3: Analytical Verification (LC-MS/MS & NMR)
To ensure the trustworthiness of the isolated standard, it must be subjected to orthogonal validation.
-
LC-MS/MS Analysis: Analyze the lyophilized powder using an ESI-TOF-MS system[2]. Apremilast has a nominal mass of 460.5 g/mol [1]. The desethyl-methyl derivative will exhibit a distinct precursor ion mass shift corresponding to the loss of a -CH₂- group (approx. -14 Da). Confirm the fragmentation pattern (MS/MS) to ensure the core phthalimide and methylsulfonyl groups remain intact.
-
NMR Spectroscopy: Perform ¹H and ¹³C NMR in DMSO-d6. The disappearance of the characteristic triplet-quartet splitting pattern of the ethoxy group, replaced by a new methoxy singlet, confirms the identity of rac-3'-O-Desethyl-3'-O-methyl Apremilast.
References
-
Identification and characterization of process-related substances and degradation products in apremilast: Process optimization and degradation pathway elucidation. PubMed. Available at: [Link]
-
Analytical Method of Apremilast. Asian Journal of Pharmaceutical Analysis. Available at: [Link]
Sources
Application Note: NMR Spectroscopy Characterization and Structural Elucidation of rac-3'-O-Desethyl-3'-O-methyl Apremilast
Executive Summary & Context
Apremilast is a highly selective phosphodiesterase 4 (PDE4) inhibitor utilized primarily in the treatment of plaque psoriasis and psoriatic arthritis[1]. As an intracellular modulator, it elevates cyclic AMP (cAMP) levels, down-regulating pro-inflammatory cytokines such as TNF-α and IL-23[2]. During the multi-step synthesis of the active pharmaceutical ingredient (API), rigorous impurity profiling is mandated by ICH Q3A guidelines to ensure clinical safety[3].
One critical process-related impurity is rac-3'-O-Desethyl-3'-O-methyl Apremilast . This analog forms when 3,4-dimethoxybenzaldehyde inadvertently replaces the intended 3-ethoxy-4-methoxybenzaldehyde starting material during the synthesis of the amine precursor. The designation "rac" indicates that this impurity exists as a racemate, suggesting it either bypassed the stereoselective resolution step (typically utilizing chiral auxiliaries or salts) or underwent racemization during subsequent harsh reaction conditions[1]. While Liquid Chromatography-Mass Spectrometry (LC-MS) can detect the characteristic -14 Da mass shift (loss of a CH2 unit)[4], MS alone cannot confirm the precise positional substitution or the stereochemistry. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the authoritative technique required to unambiguously map the molecular connectivity and validate the racemic nature of this impurity[2].
Analytical Strategy & Causality (E-E-A-T)
As an Application Scientist, the selection of the analytical workflow must be rooted in causality. The structural difference between Apremilast and this specific impurity is localized entirely at the 3'-position of the phenyl ring.
-
1D 1 H and 13 C NMR: The primary diagnostic feature is the complete absence of the ethoxy group signals. In pure Apremilast, the ethoxy group presents as a distinct quartet (~4.11 ppm) and triplet (~1.47 ppm) in the 1 H spectrum[5]. In the impurity, these are replaced by a new methoxy singlet (~3.86 ppm).
-
DEPT-135: Used as a self-validating checkpoint. The negative signal corresponding to the CH2 of the ethoxy group (~64.5 ppm) will be entirely absent in the impurity.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Essential for proving where the new methoxy group is attached. A 3JCH long-range correlation between the new methoxy protons and the C3' aromatic carbon confirms the 3,4-dimethoxy motif, ruling out other potential regioisomers[3].
-
Chiral NMR Validation: Because standard NMR in achiral solvents cannot distinguish enantiomers, the racemic nature of the impurity must be validated using a chiral lanthanide shift reagent, which induces diastereomeric complexation.
Experimental Protocols
The following self-validating protocols are designed to ensure quantitative reliability and definitive structural assignment.
Protocol A: Sample Preparation and 1D/2D NMR Acquisition
-
Sample Dissolution: Accurately weigh 15.0 mg of the isolated rac-3'-O-Desethyl-3'-O-methyl Apremilast standard[6]. Dissolve completely in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v tetramethylsilane (TMS).
-
Causality: CDCl3 is selected over DMSO−d6 because it is a non-exchanging solvent, which preserves the critical acetamide -NH proton signal (~9.46 ppm) from deuterium exchange, ensuring the phthalimide core remains intact[7].
-
-
Instrument Setup: Transfer the solution to a standard 5 mm NMR tube. Load into a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe. Regulate the probe temperature to exactly 298 K to prevent temperature-induced chemical shift drift.
-
1D 1 H Acquisition (Quantitative): Execute a standard single-pulse sequence (zg30). Critical Step: Set the relaxation delay (D1) to 10 seconds. This ensures complete longitudinal relaxation ( T1 ) of all protons, particularly the methyl singlets, allowing for exact integration (3H for each methoxy group).
-
1D 13 C & DEPT-135 Acquisition: Acquire 13 C spectra with proton decoupling (zgpg30). Follow with a DEPT-135 sequence to differentiate CH / CH3 (positive phase) from CH2 (negative phase).
-
2D HMBC Acquisition: Set the long-range coupling constant delay to 62.5 ms (optimized for nJCH = 8 Hz). This parameter is critical to observing the weak but definitive correlation between the methoxy protons and the aromatic ring carbons.
Protocol B: Stereochemical Validation (Chiral NMR)
-
Baseline Establishment: Record a high-resolution 1 H spectrum focusing on the acetamide methyl singlet at ~2.26 ppm.
-
Shift Reagent Addition: Add 5.0 mg of the chiral shift reagent Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], commonly known as Eu(hfc)3 , directly to the NMR tube.
-
Diastereomeric Splitting: Re-acquire the 1 H spectrum. The coordination of the chiral Europium complex with the acetamide carbonyl oxygen creates two distinct diastereomeric environments.
-
Validation: The previously singular acetamide methyl peak will split into two distinct singlets. An exact 1:1 integration ratio of these split peaks definitively proves the impurity is a racemate (50% R, 50% S).
Workflow Visualization
Caption: Workflow for the NMR-based structural elucidation and stereochemical validation of the Apremilast impurity.
Data Presentation & Spectral Interpretation
The tables below summarize the comparative chemical shifts, demonstrating how the impurity is distinguished from the parent API.
Table 1: Comparative 1 H and 13 C NMR Assignments ( CDCl3 , 500 MHz)
| Position / Moiety | Apremilast 1 H (ppm)[5] | Impurity 1 H (ppm) | Apremilast 13 C (ppm)[7] | Impurity 13 C (ppm) | DEPT-135 (Impurity) |
| 3'- OCH2CH3 (Ethoxy) | 4.11 (q, 2H) | Absent | 64.5 | Absent | N/A |
| 3'- OCH2CH3 (Ethoxy) | 1.47 (t, 3H) | Absent | 14.7 | Absent | N/A |
| 3'- OCH3 (New Methoxy) | Absent | 3.86 (s, 3H) | Absent | 55.8 | Positive ( CH3 ) |
| 4'- OCH3 (Methoxy) | 3.85 (s, 3H) | 3.88 (s, 3H) | 55.9 | 56.0 | Positive ( CH3 ) |
| - SO2CH3 (Sulfone) | 2.87 (s, 3H) | 2.87 (s, 3H) | 41.6 | 41.6 | Positive ( CH3 ) |
| - NHCOCH3 (Acetamide) | 2.26 (s, 3H) | 2.26 (s, 3H) | 24.9 | 24.9 | Positive ( CH3 ) |
-
CH2SO2
| 3.71 (dd), 4.55 (dd) | 3.71 (dd), 4.55 (dd) | 54.5 | 54.5 | Negative ( CH2 ) |
| -CH-Ar (Chiral center) | 5.87 (dd, 1H) | 5.87 (dd, 1H) | 48.5 | 48.5 | Positive ( CH ) |
| -NH (Amide) | 9.46 (s, 1H) | 9.46 (s, 1H) | N/A | N/A | N/A |
Table 2: Key 2D NMR Correlations for Structural Verification
| Proton Signal ( 1 H ppm) | HSQC Correlation ( 13 C ppm) | HMBC Correlation ( 13 C ppm) | Mechanistic Conclusion |
| 3.86 (s, 3H, 3'- OCH3 ) | 55.8 (Direct C-H) | ~149.0 (C3' Aromatic) | Proves the new methoxy group is covalently bound to the C3' position of the phenyl ring. |
| 3.88 (s, 3H, 4'- OCH3 ) | 56.0 (Direct C-H) | ~150.2 (C4' Aromatic) | Confirms the native 4'-methoxy group remains intact. |
| 5.87 (dd, 1H, Chiral CH) | 48.5 (Direct C-H) | 54.5 ( CH2 ), 136.1 (Ar) | Validates the integrity of the ethylamine backbone connecting the phenyl and isoindoline rings. |
Mechanistic Insights into Structural Elucidation
The E-E-A-T framework demands we look beyond the numbers. The absence of the signals at 4.11 ppm and 1.47 ppm immediately flags the loss of the ethoxy group. However, the appearance of a new singlet at 3.86 ppm integrating to 3 protons suggests a methoxy replacement.
To ensure this is not a different process impurity (e.g., a methoxy substitution on the isoindoline ring), we rely on the HMBC spectrum . The cross-peak between the proton signal at 3.86 ppm and the aromatic carbon at ~149.0 ppm (C3') is the definitive proof of the 3,4-dimethoxyphenyl architecture. Furthermore, the chiral shift reagent protocol confirms the non-stereoselective origin of this molecule, as the 1:1 splitting of the 2.26 ppm acetamide peak proves the presence of both (R) and (S) enantiomers, strictly defining it as rac-3'-O-Desethyl-3'-O-methyl Apremilast[6].
References
-
Anerao, A., et al. "STABILITY-INDICATING RELATED SUBSTANCES METHOD OF APREMILAST BY HPLC AND SYNTHESIS AND CHRACTERIZATION OF RELATED IMPURITIES USING MASS AND NMR SPECTROSCOPY." International Journal of Current Medical And Pharmaceutical Research. Available at:[Link]
-
Sun, L., et al. "Identification, characterization and HPLC quantification of impurities in apremilast." Analytical Methods (RSC Publishing). Available at:[Link]
-
European Medicines Agency (EMA). "Apremilast Viatris Assessment Report." Europa.eu. Available at:[Link]
-
Liu, Y., et al. "Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary." MDPI Molecules. Available at:[Link]
-
Song, M., et al. "Identification and characterization of process-related substances and degradation products in apremilast: Process optimization and degradation pathway elucidation." Journal of Pharmaceutical and Biomedical Analysis (PubMed). Available at:[Link]
-
ACS Publications. "A Continuous Process for Manufacturing Apremilast. Part II: Process Characterization to Establish a Parametric Control Strategy." Organic Process Research & Development. Available at:[Link]
- European Patent Office. "A NOVEL SYNTHETIC PATHWAY TOWARDS APREMILAST (EP 3106457 A1)." Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Identification and characterization of process-related substances and degradation products in apremilast: Process optimization and degradation pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification, characterization and HPLC quantification of impurities in apremilast - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. clearsynth.com [clearsynth.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Improving HPLC Peak Resolution for rac-3'-O-Desethyl-3'-O-methyl Apremilast
Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties in achieving adequate peak resolution for the enantiomers of rac-3'-O-Desethyl-3'-O-methyl Apremilast. As Senior Application Scientists, we provide not just steps, but the underlying scientific principles to empower you to make informed decisions in your method development and troubleshooting.
The Core Challenge: Resolving Enantiomers
Separating enantiomers, which are non-superimposable mirror-image molecules, is a common yet significant hurdle in pharmaceutical analysis.[1][2] These molecules possess identical physical and chemical properties in an achiral environment, making their separation impossible on standard HPLC columns.[3] The therapeutic and toxicological profiles of enantiomers can differ dramatically, necessitating their accurate separation and quantification, a requirement mandated by regulatory agencies like the FDA.[3][4]
The separation of rac-3'-O-Desethyl-3'-O-methyl Apremilast requires a chiral environment, which is most effectively created by using a Chiral Stationary Phase (CSP) in HPLC.[1][5][6] This guide will walk you through a systematic approach to optimizing your method, grounded in the fundamental principles of chromatography.
Understanding the Foundation: The Resolution Equation
Every strategy for improving peak resolution is rooted in the Purnell Equation (also known as the master resolution equation).[7][8][9][10] This equation elegantly breaks down resolution (Rs) into three key, adjustable factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .
Rs = (√N / 4) * ((α - 1) / α) * (k / (k + 1))
-
Efficiency (N): A measure of peak sharpness or narrowness. Higher efficiency (more theoretical plates) leads to narrower peaks, which are easier to resolve.[11][12]
-
Selectivity (α): The distance between the centers of two adjacent peaks. This is the most critical factor in separating enantiomers.[11][12]
-
Retention Factor (k): A measure of how long an analyte is retained on the column. Adequate retention is necessary for the separation to occur.[11][12]
A baseline resolution (Rs ≥ 1.5) is the typical goal for accurate quantification.[13]
Caption: The three core factors of the Purnell Equation that determine HPLC peak resolution.
Frequently Asked Questions (FAQs)
Q1: What makes separating the enantiomers of rac-3'-O-Desethyl-3'-O-methyl Apremilast so difficult?
A: The primary challenge is that enantiomers have identical structures in terms of bond connectivity and only differ in their 3D spatial arrangement. To separate them, the analytical system must also be chiral. This is achieved by using a Chiral Stationary Phase (CSP). The CSP creates transient, diastereomeric complexes with each enantiomer, and the subtle differences in the stability of these complexes lead to different retention times and, thus, separation.[5] The difficulty lies in finding a CSP and mobile phase combination that maximizes these stability differences.
Q2: I have no separation at all (my peaks are perfectly co-eluting). Where do I start?
A: Co-elution indicates a complete lack of selectivity (α = 1). The most powerful and logical first step is to change the stationary phase.[11] The chiral recognition mechanism is highly specific to the analyte and the CSP. Screening a few different types of CSPs (e.g., a polysaccharide-based and a cyclodextrin-based column) is the most effective initial strategy.[14][15]
Q3: My peaks are slightly separated but not baseline resolved (Rs < 1.5). What is the best parameter to adjust?
A: With partial separation, you have achieved some selectivity (α > 1). Now, fine-tuning is required. The most impactful parameters to adjust are typically related to the mobile phase . Small changes in the organic modifier (e.g., switching from acetonitrile to methanol), its percentage, or the type and concentration of an acidic/basic additive can significantly alter the interactions with the CSP and improve selectivity.[11][16] Adjusting column temperature is another powerful tool to influence selectivity.[17]
Q4: Can I just use a longer column or a smaller particle size to fix my resolution?
A: While increasing column length or decreasing particle size will increase efficiency (N) and lead to sharper peaks, this is often a less effective strategy for poor chiral separations.[11][12] If your selectivity (α) is very low (e.g., 1.05), even doubling the efficiency will yield only a minor improvement in resolution. It is almost always more productive to focus on improving selectivity (α) first before optimizing for efficiency (N).
In-Depth Troubleshooting Guide
This guide is structured to address specific chromatographic problems you may encounter. We will proceed logically by first tackling the most critical factor, Selectivity, followed by Efficiency and Retention.
Problem 1: Poor Selectivity (α) — Peaks are Overlapping or Co-eluting
This is the most common issue in chiral separations and indicates that the chiral recognition between the analyte and the stationary phase is weak.
Solution 1.1: Optimize the Chiral Stationary Phase (CSP)
The choice of CSP is paramount for any chiral separation.[14] The interaction is based on forming a transient complex, and different CSPs offer different mechanisms (e.g., hydrogen bonding, π-π interactions, inclusion complexing, steric hindrance).[5][18]
-
Polysaccharide-Based CSPs: (e.g., Amylose or Cellulose derivatives like Chiralpak® or Chiralcel®). These are the most widely used and versatile CSPs, often providing good selectivity for a broad range of compounds, including those with aromatic rings and hydrogen-bonding capabilities like Apremilast and its analogs.[4][14] They can be operated in normal-phase, reversed-phase, and polar organic modes.
-
Cyclodextrin-Based CSPs: These phases separate enantiomers based on the formation of inclusion complexes. They are particularly effective in reversed-phase mode for molecules that can fit within their hydrophobic cavity, which often requires at least one aromatic ring.[15][18][19]
-
Macrocyclic Glycopeptide (Antibiotic) CSPs: (e.g., Teicoplanin, Vancomycin). These offer a complex array of interaction sites and can be effective when polysaccharide phases fail.[3][14]
Table 1: Comparison of Common CSP Classes for Method Screening
| CSP Class | Primary Separation Mechanism | Typical Mobile Phases | Strengths for Apremilast Analogs |
| Polysaccharide | Hydrogen bonding, π-π interactions, steric fit | Normal Phase (Hexane/Alcohol), Reversed Phase (ACN/Water, MeOH/Water), Polar Organic (ACN, MeOH) | High success rate, broad applicability, multiple modes available.[14] |
| Cyclodextrin | Inclusion complexing into a chiral cavity | Reversed Phase (ACN/Water, MeOH/Water) | Good for molecules with aromatic rings that can fit into the cavity.[15][18] |
| Macrocyclic Glycopeptide | Ion-exchange, hydrogen bonding, inclusion | Reversed Phase (ACN/Water + modifiers), Polar Organic | Multi-modal interactions can provide unique selectivity.[14] |
Experimental Protocol: Chiral Column Screening
-
Prepare Stock Solution: Dissolve rac-3'-O-Desethyl-3'-O-methyl Apremilast in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of ~1 mg/mL.
-
Select Columns: Choose at least two columns from different classes, for example, a cellulose-based (e.g., Chiralcel® OD-H) and an amylose-based (e.g., Chiralpak® AD-H) column.
-
Initial Mobile Phase (Normal Phase): Start with a simple mobile phase such as n-Hexane / 2-Propanol (90:10, v/v). If solubility is an issue, ethanol can be substituted for 2-propanol.
-
Initial Mobile Phase (Reversed Phase): Alternatively, start with Acetonitrile / Water (50:50, v/v).
-
Set Conditions: Use a flow rate of 1.0 mL/min and a column temperature of 25 °C.[14]
-
Inject and Evaluate: Inject the sample onto each column. Look for any sign of peak splitting or shoulder formation, which indicates partial separation and a promising starting point.
Solution 1.2: Modify the Mobile Phase
Once a promising CSP is identified, the mobile phase composition can be adjusted to fine-tune and maximize selectivity.[16]
-
Organic Modifier: In normal phase, the type and concentration of the alcohol (e.g., ethanol, 2-propanol) are critical. In reversed phase, switching between acetonitrile and methanol can dramatically change selectivity because they interact differently with both the analyte and the CSP.[11]
-
Additives/Modifiers: Small amounts of acidic or basic additives (e.g., 0.1% Trifluoroacetic Acid - TFA, or 0.1% Diethylamine - DEA) can alter the ionization state of the analyte or interact with the stationary phase, profoundly impacting chiral recognition.[20] For your molecule, which contains amide groups, acidic modifiers are often a good starting point to ensure sharp peaks and improve interactions.
-
pH Control (Reversed Phase): The pH of the mobile phase controls the ionization state of analytes.[21] It is crucial to work at a pH that is at least 2 units away from the pKa of the analyte to ensure it exists in a single, un-ionized form, which generally leads to better retention and peak shape.
Caption: A logical workflow for mobile phase optimization to improve selectivity (α).
Problem 2: Low Efficiency (N) — Peaks are Broad
Broad peaks have a larger base width, making them more likely to overlap even if their centers are well-separated. Improving efficiency leads to sharper, taller peaks.
Solution 2.1: Adjust Instrumental Parameters
-
Flow Rate: The mobile phase flow rate has a significant impact on efficiency. In most cases, lowering the flow rate will increase efficiency and improve resolution, albeit at the cost of longer analysis times.[22] Finding the optimal flow rate is a balance between resolution and speed.
-
Temperature: Increasing the column temperature generally decreases the viscosity of the mobile phase.[23] This leads to improved mass transfer of the analyte between the mobile and stationary phases, resulting in narrower peaks (higher N) and often shorter retention times.[24][25] However, be aware that temperature can also affect selectivity, sometimes for the better and sometimes for the worse, so it should be optimized carefully.[17][26]
Solution 2.2: Optimize Column Parameters
-
Particle Size: Columns packed with smaller particles (e.g., 3 µm or sub-2 µm) provide significantly higher efficiency than those with larger particles (e.g., 5 µm).[11] This can be a very effective way to improve resolution once selectivity has been established.
-
Column Length: Doubling the column length will theoretically increase the number of plates (N) by a factor of two, which improves resolution by a factor of √2 (~1.4).[12] This is a reliable but time-consuming way to enhance resolution.
Table 2: Impact of HPLC Parameters on Efficiency and Resolution
| Parameter Change | Effect on Efficiency (N) | Effect on Resolution (Rs) | Typical Trade-Off |
| ↓ Decrease Flow Rate | ↑ Increases | ↑ Increases | ↑ Longer Run Time |
| ↑ Increase Temperature | ↑ Increases (generally) | ↑/↓ Varies (also affects α and k) | Potential for analyte degradation |
| ↓ Decrease Particle Size | ↑ Increases Significantly | ↑ Increases Significantly | ↑ Higher Backpressure |
| ↑ Increase Column Length | ↑ Increases | ↑ Increases | ↑ Longer Run Time, Higher Backpressure |
Problem 3: Inadequate Retention (k) — Peaks Elute Too Early
If peaks elute too close to the void volume (t₀), there is insufficient time for them to interact with the stationary phase and achieve separation. A good target for the retention factor (k) of the first eluting enantiomer is between 2 and 10.
Solution 3.1: Adjust Mobile Phase Strength
This is the most straightforward way to control retention.
-
Reversed-Phase: To increase retention, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[11]
-
Normal-Phase: To increase retention, decrease the percentage of the polar solvent (e.g., 2-propanol or ethanol).
A Systematic Approach to Troubleshooting
Method development should be systematic. Wildly changing multiple parameters at once can be confusing and counterproductive. Follow a logical flow.
Caption: A systematic workflow for troubleshooting and improving HPLC peak resolution.
Final Step: Method Validation
Once you have achieved satisfactory resolution, the analytical method must be validated to ensure it is fit for its intended purpose. Validation demonstrates that the method is reliable, reproducible, and accurate. Key parameters to evaluate, according to ICH Q2(R2) guidelines, include:[27][28][29][30]
-
Specificity: The ability to resolve the enantiomers from each other and from any impurities.
-
Linearity: Proportionality of the peak area to the concentration over a specified range.
-
Accuracy: Closeness of the measured value to the true value.
-
Precision: Agreement between a series of measurements from the same sample.
-
Robustness: The method's reliability when subjected to small, deliberate changes in parameters (e.g., pH, flow rate, temperature).[13]
By following this structured, science-based approach, you can efficiently troubleshoot poor peak resolution and develop a robust, reliable HPLC method for the challenging chiral separation of rac-3'-O-Desethyl-3'-O-methyl Apremilast.
References
- A Researcher's Guide to Chiral Stationary Phases for Enantiomeric Separation. Benchchem.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical Sciences Review and Research.
- Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America.
- Factors Affecting Resolution in HPLC. Sigma-Aldrich.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules.
- The Importance of Temperature in Liquid Chromatography. Avantor.
- Optimizing HPLC method development to maximize peak resolution. Atinary Technologies.
- The Use of Temperature for Method Development in LC. Chromatography Today.
- Why Temperature Is Important in Liquid Chromatography. Ibis Scientific, LLC.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- How Column Temperature Affects HPLC Resolution. Chrom Tech.
- The Role of Temperature and Column Thermostatting in Liquid Chromatography. Thermo Fisher Scientific.
- Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules.
- Chiral Stationary Phases for HPLC. Merck Millipore.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Direct chiral HPLC separation on CSPs. Chiralpedia.
- Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth.
- How to Optimize HPLC Analysis and Improve Laboratory Efficiency. Chromasir.
- HPLC Troubleshooting Guide. SCION Instruments.
- Basics of chiral HPLC. Sigma-Aldrich.
- Development And Validation Of Rp-Hplc Method For Estimation Of Apremilast In Bulk And Pharmaceutical Dosage Form. Journal of Pharmaceutical Negative Results.
- The Importance of Mobile Phase pH in Chromatographic Separations. LCGC.
- Method Development and Validation for Apremilast by RP-HPLC. International Journal of Advances in Engineering and Management (IJAEM).
- Development and Validation of Stability Based Hplc Method for Apremilast Tablets. International Journal of Pharmaceutical Research and Applications.
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Purnell equation. Wikipedia.
- HPLC Method for Apremilast Analysis. Scribd.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- Chromatography Basics - 2017. Wiley Analytical Science.
- HPLC Method Development and Validation for Estimation of Apremilast in Bulk and Tablet Dosage Form. International Journal of Novel Research and Development.
- Chromatographic Resolution in Analytical Chemistry. JoVE Core.
- Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes.
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
- HPLC Troubleshooting Guide. ACE.
- Understanding Chiral Chromatography: A Comprehensive Guide. Chrom Tech, Inc.
- What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. ResearchGate.
- Resolution. Analytical Separation Science - Educational and Technical Supplements (ASS-ETS).
- LCGC Blog: Resolving Resolution. LCGC.
- ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
- Validation of Analytical Procedures Q2(R2). ICH.
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
- rac-3'-O-Desethyl-3'-O-methyl Apremilast-d3. LGC Standards.
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troubleshooting rac-3'-O-Desethyl-3'-O-methyl Apremilast solubility in aqueous buffers
Technical Support Center: rac-3'-O-Desethyl-3'-O-methyl Apremilast
Guide: Troubleshooting Solubility in Aqueous Buffers
Prepared by: Senior Application Scientist, Formulations Division
Introduction
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with rac-3'-O-Desethyl-3'-O-methyl Apremilast. This compound is a close structural analog of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor. Like its parent compound, this derivative is a hydrophobic molecule with inherently low solubility in aqueous media, a factor that can significantly complicate in-vitro assays and formulation development.[1]
This document provides a structured troubleshooting framework, moving from fundamental principles and common issues to advanced solubilization protocols. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these challenges effectively.
Section 1: Understanding the Molecule - The Root of the Problem
The primary challenge stems from the compound's molecular structure. While the replacement of an ethyl group with a methyl group slightly alters its properties, the core structure remains largely non-polar. Apremilast is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, indicating both low solubility and low permeability.[2] This inherent hydrophobicity means it is energetically unfavorable for the molecule to interact with the polar hydrogen-bonding network of water, leading to poor dissolution.
Key Physicochemical Properties (Inferred from Apremilast):
-
Aqueous Solubility: Practically insoluble in water.[3]
-
Organic Solvent Solubility: Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4][5]
-
pH-Dependent Solubility: The molecule contains a phthalimide group, which has an acidic proton. At higher pH values, this group can be deprotonated, forming an anionic salt that is more soluble in water.[2][6] The European Medicines Agency (EMA) notes that Apremilast's solubility increases at high pH.[2]
Data Summary: Apremilast Solubility
The following table summarizes the solubility of the parent compound, Apremilast, in various common laboratory solvents. This data provides a crucial starting point for selecting an appropriate organic co-solvent.
| Solvent | Approximate Solubility | Reference |
| Water | Practically Insoluble (~1.29 x 10⁻⁶ mole fraction) | [3] |
| DMSO | >80 mg/mL | [5] |
| Dimethyl Formamide (DMF) | ~20 mg/mL | [4] |
| Acetone | ~20 mg/mL | [5] |
| Ethanol | Slightly Soluble | [3][5] |
| PEG-400 | Sparingly Soluble | [3] |
Core Factors Influencing Solubility
The interplay of the compound's intrinsic properties and the characteristics of the solvent system dictates its final solubility.
Caption: Key factors determining compound solubility in a buffer system.
Section 2: Frequently Asked Questions (FAQs)
Q1: My compound won't dissolve when added directly to my PBS buffer (pH 7.4). Why? A1: This is expected. The compound is highly hydrophobic and lacks sufficient polar groups to readily interact with water molecules. Direct dissolution in an aqueous buffer is not a viable method. You must start by dissolving the compound in a small amount of a compatible organic solvent first.[4]
Q2: I dissolved the compound in DMSO, but it precipitated immediately when I diluted it into my cell culture medium. What happened? A2: You have encountered the difference between kinetic and thermodynamic solubility. By dissolving the compound in 100% DMSO, you create a highly concentrated stock solution. When you dilute this into an aqueous buffer, you are creating a supersaturated solution.[7] This state is thermodynamically unstable, and the compound will rapidly precipitate out of solution until it reaches its lower, true thermodynamic solubility limit in that specific buffer/co-solvent mixture. The key is to ensure the final concentration in your experiment does not exceed this thermodynamic limit.
Q3: What is the maximum recommended percentage of DMSO for my final working solution? A3: This is highly dependent on your experimental system (e.g., cell type, protein assay). As a general rule for cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced artifacts or toxicity. Always run a vehicle control (buffer with the same final percentage of DMSO but without your compound) to validate your results.
Q4: How significantly does pH affect the solubility of this compound? A4: The effect is significant. As a weak acid, the compound's solubility will increase as the pH of the buffer increases, especially as it approaches and surpasses its pKa.[2][8][9] In a neutral buffer like PBS (pH 7.4), the compound will be predominantly in its neutral, less soluble form. Increasing the pH to 8 or 9 can substantially improve solubility. However, you must ensure the chosen pH is compatible with your experimental assay and does not degrade the compound or affect biological activity.
Q5: Can I heat or sonicate the aqueous solution to help it dissolve? A5: Gentle warming (e.g., to 37°C) and sonication can help overcome the initial energy barrier to dissolution after dilution from a stock.[10] However, these are not magic bullets. If the compound's concentration is above its thermodynamic solubility limit, it will likely precipitate out again upon cooling or standing.[10] Furthermore, prolonged heating can degrade the compound, so this must be done with caution.
Section 3: Systematic Troubleshooting Guide
Follow this workflow to systematically address solubility issues. Start with the most common and simplest method before proceeding to more advanced techniques.
Caption: Systematic workflow for troubleshooting solubility issues.
Step 1: The Co-Solvent First Approach (Standard Method)
The most reliable initial strategy is to prepare a high-concentration stock solution in an organic solvent and then carefully dilute it into your aqueous buffer.
-
Rationale: Organic solvents like DMSO are highly effective at solvating hydrophobic molecules.[4][5][11] This method bypasses the high energy required to break the compound's crystal lattice structure directly in water.
-
Critical Tip: When diluting the stock into the buffer, add the stock solution to the buffer (not the other way around) while vortexing or stirring vigorously. This rapid dispersion helps to prevent localized high concentrations that can initiate precipitation.
(See Protocol 1 for a detailed step-by-step guide.)
Step 2: Optimizing the System (If Precipitation Occurs)
If the co-solvent approach leads to precipitation, your target concentration is above the thermodynamic solubility in that system. You have two primary levers to pull:
-
Lower the Final Concentration: This is the simplest solution. Determine if your experiment can be successfully performed at a lower concentration where the compound remains in solution.
-
Adjust Buffer pH: For a weakly acidic compound like this Apremilast derivative, increasing the buffer pH will increase the proportion of the ionized, more soluble form.[2][8][12] Prepare buffers at pH 8.0, 8.5, and 9.0 and repeat the dilution. Ensure these pH values are compatible with your assay.
(See Protocol 2 for instructions on performing a pH-solubility screen.)
Step 3: Advanced Solubilization Techniques
If the above steps are insufficient, more advanced formulation strategies may be required.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate the drug molecule, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[15][][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in research.[18][19]
(See Protocol 3 for a method using cyclodextrins.)
Section 4: Detailed Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions using a Co-Solvent
-
Weigh Compound: Accurately weigh a small amount of rac-3'-O-Desethyl-3'-O-methyl Apremilast into a suitable vial (e.g., glass or polypropylene).
-
Prepare Stock Solution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Vortex thoroughly until all solid material is completely dissolved. A brief sonication may assist dissolution.
-
Prepare Working Solution: a. Place the required volume of your final aqueous buffer into a new tube. b. While vigorously vortexing the buffer, add the small volume of the DMSO stock solution dropwise to achieve your desired final concentration. c. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, add 999 µL of buffer to a tube, and then add 1 µL of the stock while vortexing. This results in a final DMSO concentration of 0.1%.
-
Inspect and Filter: Visually inspect the final solution against a dark background for any signs of precipitation (cloudiness, Tyndall effect). For critical applications, it is recommended to filter the final working solution through a 0.22 µm syringe filter (e.g., PVDF) to remove any micro-precipitates.
-
Use Promptly: Use freshly prepared aqueous solutions. We do not recommend storing aqueous solutions for more than one day due to the risk of precipitation over time.[4]
Protocol 2: Determining an Experimental pH-Solubility Profile
-
Prepare Buffers: Prepare a series of buffers with identical ionic strength but varying pH values (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0). Common biological buffers like Tris or HEPES are suitable.
-
Prepare Stock: Create a concentrated stock solution in DMSO as described in Protocol 1.
-
Serial Dilution: For each pH value, prepare a series of dilutions of your compound. For example, target final concentrations of 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM. Prepare these as described in Protocol 1, Step 3.
-
Equilibrate and Observe: Allow the solutions to equilibrate at room temperature for 1-2 hours.
-
Determine Solubility Limit: Visually inspect each tube for the highest concentration that remains clear and free of precipitate at each pH. This gives you a practical upper solubility limit for your experimental conditions. A more quantitative method involves centrifuging the samples, taking the supernatant, and measuring the concentration via HPLC-UV.[20]
Protocol 3: Enhancing Solubility with Cyclodextrins
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a good first choice due to its high water solubility and low toxicity.
-
Prepare Cyclodextrin-Buffer Solution: Dissolve the HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 10-40% w/v). This may require some warming and stirring. Allow to cool to room temperature.
-
Add Compound: Add an excess amount of the solid rac-3'-O-Desethyl-3'-O-methyl Apremilast to the cyclodextrin-buffer solution.
-
Equilibrate: Tightly cap the vial and mix on a shaker or rotator at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
Separate and Quantify: Centrifuge the suspension at high speed (e.g., >10,000 x g) to pellet the undissolved solid. Carefully remove the supernatant and filter it through a 0.22 µm syringe filter.
-
Determine Concentration: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV. This provides the maximum solubility achievable with that concentration of cyclodextrin.
References
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Pharmaoffer. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]
-
Slideshare. (2021). pH and Solvent Effect on Drug Solubility. [Link]
-
Touro University. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
-
National Center for Biotechnology Information. (n.d.). Apremilast. PubChem Compound Database. [Link]
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MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
European Medicines Agency. (n.d.). Apremilast Viatris Assessment Report. [Link]
-
SciELO. (2018). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
ResearchGate. (2021). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
-
Ovid. (2017). Solubility and thermodynamics of apremilast in different mono solvents. [Link]
-
ACS Publications. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions. Molecular Pharmaceutics. [Link]
-
Taylor & Francis Online. (2022). Solubilization techniques used for poorly water-soluble drugs. [Link]
-
Springer. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]
-
National Center for Biotechnology Information. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions. PMC. [Link]
-
National Center for Biotechnology Information. (2022). Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]
-
ACS Publications. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Journal of Chemical & Engineering Data. [Link]
-
National Center for Biotechnology Information. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. PubMed. [Link]
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National Center for Biotechnology Information. (2018). Apremilast ameliorates acute respiratory distress syndrome by inhibiting neutrophil-induced oxidative stress. PMC. [Link]
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Alwsci. (2024). Drug Solubility And Stability Studies. [Link]
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Bentham Science. (2010). Optimizing the Solubility of Research Compounds. [Link]
-
National Center for Biotechnology Information. (2017). Solubility and thermodynamics of apremilast in different mono solvents. PubMed. [Link]
-
National Center for Biotechnology Information. (2015). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]
-
Asian Journal of Pharmaceutics. (2024). Development and Validation for Determination of Apremilast in Bulk and in Tablets by UV Spectrophotometer. [Link]
-
ResearchGate. (n.d.). Apremilast solubility in different vehicles. [Link]
-
European Union Reference Laboratory for alternatives to animal testing. (2021). SOP for solubility testing. [Link]
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optimizing extraction efficiency of rac-3'-O-Desethyl-3'-O-methyl Apremilast from biological matrices
Target Analyte: rac-3'-O-Desethyl-3'-O-methyl Apremilast Matrix: Biological Fluids (Plasma, Urine, Tissue Homogenates)
Welcome to the Bioanalytical Support Center. This guide is engineered for scientists and pharmacokineticists tasked with developing robust, high-throughput LC-MS/MS assays for rac-3'-O-Desethyl-3'-O-methyl Apremilast. Because this analyte is a structural analog closely related to Apremilast and its O-desmethyl metabolites (e.g., M12), its physicochemical properties—specifically its lipophilicity and pH-dependent ionization—dictate strict sample preparation requirements.
Below, you will find causality-driven workflows, self-validating extraction protocols, and a targeted troubleshooting FAQ to resolve common bioanalytical bottlenecks.
Mechanistic Context: Why Analyze This Analyte?
rac-3'-O-Desethyl-3'-O-methyl Apremilast acts within the phosphodiesterase 4 (PDE4) inhibition pathway. Accurate quantification in biological matrices is critical to understanding its pharmacokinetic (PK) profile and its efficacy in suppressing pro-inflammatory cytokines.
Caption: Mechanism of PDE4 inhibition by Apremilast analogs modulating inflammation.
Standardized Extraction Workflows
To achieve lower limits of quantitation (LLOQ) ≤ 1.0 ng/mL, simple Protein Precipitation (PPT) is often insufficient due to severe phospholipid-induced ion suppression[1]. Instead, we recommend a buffered Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE)[2].
Caption: Optimized LLE workflow for extracting Apremilast analogs from biological matrices.
Protocol A: Acid-Buffered Liquid-Liquid Extraction (LLE)
Causality & Rationale: rac-3'-O-Desethyl-3'-O-methyl Apremilast contains functional groups that can ionize at physiological pH. By adding 0.1 M citric acid (or Sorenson's citrate buffer at pH 1.5), the analyte is forced into its unionized state, maximizing its partition coefficient into the organic phase[3]. Self-Validation Step: Always run a post-extraction spiked blank alongside a pre-extraction spiked sample. If the IS-normalized Matrix Factor (MF) falls outside the 0.85–1.15 range, the extraction solvent volume must be recalibrated.
Step-by-Step Methodology:
-
Aliquoting: Transfer 100 µL of K3EDTA plasma into a 2.0 mL microcentrifuge tube.
-
IS Spiking: Add 25 µL of the internal standard working solution (e.g., Apremilast-d5 at 50 ng/mL) and vortex for 10 seconds.
-
Buffering: Add 50 µL of 0.1 M citric acid to the sample to lower the pH[4].
-
Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate:Isopropanol (95:5, v/v)[4].
-
Partitioning: Vortex vigorously for 10 minutes to ensure complete phase transfer, followed by centrifugation at 15,000 × g for 10 minutes at 4°C[1].
-
Drying: Transfer 800 µL of the upper organic layer to a clean 96-well plate or glass vial. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of H2O:Methanol:Formic Acid (80:20:0.1, v/v/v). Vortex for 2 minutes before LC-MS/MS injection[4].
Quantitative Data: Extraction Efficiency Comparison
The following table summarizes expected validation metrics when extracting Apremilast analogs from human plasma using various sample preparation techniques.
| Extraction Method | Solvent / Sorbent System | Mean Recovery (%) | Matrix Effect (%) | Precision (CV%) | Target Application |
| LLE (Optimized) | MTBE + 0.1 M Citric Acid | 93.8 – 97.4 | -2.5 to +4.1 | ≤ 5.9 | High-throughput PK studies[5] |
| LLE (Alternative) | EtOAc:IPA (95:5) + Citric Acid | 89.5 – 92.1 | -5.0 to +2.9 | ≤ 6.7 | Polar metabolites (e.g., M12)[4] |
| SPE | HLB Mixed-Mode Cartridge | 95.0 – 98.5 | -1.5 to +1.0 | ≤ 4.5 | Highly lipemic matrices[2] |
| PPT | Acetonitrile (1:3 ratio) | 75.2 – 82.4 | -25.4 to -40.2 | ≥ 12.5 | Early discovery (Not recommended)[1] |
Troubleshooting & FAQs
Q1: I am observing severe ion suppression (matrix effect > 20%) at the retention time of the analyte. How can I resolve this? Causality: Endogenous plasma phospholipids (e.g., phosphatidylcholines) are likely co-eluting with your analyte. Standard protein precipitation (PPT) with acetonitrile fails to remove these lipids, which compete for charge in the ESI source[1]. Solution: Abandon PPT. Switch to the buffered LLE method using MTBE. MTBE is highly selective and leaves the vast majority of phospholipids in the discarded aqueous layer. If you must use a 96-well format for speed, utilize a phospholipid-removal plate (e.g., Ostro or Phree) prior to injection.
Q2: My extraction recovery is highly variable (CV > 15%) across different plasma lots. What is failing? Causality: Inconsistent pH during the extraction phase. The partitioning of desethyl/methyl analogs is highly pH-dependent. If the inherent pH of the plasma lots varies (which is common in diseased patient populations), the ionization state of the analyte fluctuates, leading to erratic organic phase transfer[4]. Solution: Ensure robust buffering capacity. Do not skip Step 3 in the protocol. Adding 0.1 M citric acid or Sorenson's citrate buffer (pH 1.5) locks the analyte in its unionized form, ensuring uniform extraction regardless of the matrix's starting pH[3].
Q3: The analyte peak shows severe tailing and poor resolution from potential isomers. Causality: Peak tailing for this class of molecules is usually caused by secondary interactions with unendcapped silanol groups on the stationary phase, or a mismatch between the reconstitution solvent and the initial mobile phase. Solution: Ensure your reconstitution solvent is highly aqueous (e.g., 80% water) to focus the analyte at the head of the column[4]. Additionally, utilize a sub-2 µm analytical column (e.g., UPLC BEH C18) and incorporate 5 mM ammonium formate into your aqueous mobile phase to sharpen the peak shape and mask silanol interactions[5].
Q4: Why do some literature sources recommend Negative ESI mode instead of Positive ESI for Apremilast analogs? Causality: In positive ESI mode, Apremilast and its analogs are highly prone to forming competitive sodium ( [M+Na]+ ) and ammonium ( [M+NH4]+ ) adducts alongside the protonated precursor ( [M+H]+ ). This splits the ion current, drastically reducing the sensitivity of the primary MRM transition[6]. Solution: While positive mode (e.g., m/z 461 → 257) is standard[1], switching to ESI-negative mode can consolidate the ion current into a single deprotonated species, avoiding adduct-related signal loss and improving the LLOQ[6]. If you must use positive mode, strictly control the concentration of ammonium formate in your mobile phase to force uniform adduct formation.
References
-
Liu, Y., et al. "Impact of Renal Impairment on the Pharmacokinetics of Apremilast and Metabolite M12." Clinical Pharmacology in Drug Development (via NIH.gov).[Link]
-
Hoffmann, M., et al. "Disposition, metabolism and mass balance of [14C]apremilast following oral administration." Xenobiotica (via Tandfonline.com).[Link]
-
Bioanalysis Zone. "Determination of apremilast in rat plasma by UPLC–MS/MS in ESI-negative mode to avoid adduct ions formation." Bioanalysis-zone.com.[Link]
-
Chen, X., et al. "Quantitation of Apremilast in Beagle Dogs Plasma by UPLC-MS-MS and Its Application to Pharmacokinetic Studies." Journal of Analytical Methods in Chemistry (via NIH.gov).[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Impact of Renal Impairment on the Pharmacokinetics of Apremilast and Metabolite M12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of Apremilast in Beagle Dogs Plasma by UPLC-MS-MS and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
Technical Support Center: Minimizing Matrix Effects in the LC-MS/MS Analysis of rac-3'-O-Desethyl-3'-O-methyl Apremilast
Welcome to the technical support center for the bioanalysis of Apremilast and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for overcoming challenges related to matrix effects in the LC-MS/MS analysis of rac-3'-O-Desethyl-3'-O-methyl Apremilast.
I. Understanding the Challenge: Matrix Effects in Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest. For bioanalytical studies, this includes salts, proteins, lipids, and other endogenous materials from biological fluids like plasma or serum. Matrix effects, primarily ion suppression or enhancement, occur when these co-eluting substances interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate and unreliable quantification. The chemical properties of rac-3'-O-Desethyl-3'-O-methyl Apremilast, a metabolite of Apremilast, make it susceptible to such interferences, necessitating a robust analytical strategy.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common signs of matrix effects in my LC-MS/MS data for rac-3'-O-Desethyl-3'-O-methyl Apremilast?
A: The most common indicators of matrix effects include:
-
Poor reproducibility of analyte peak areas between replicate injections of the same sample.
-
Inconsistent internal standard response across different samples.
-
A significant difference in the analyte's response when comparing a sample spiked post-extraction with a neat solution of the analyte at the same concentration. A difference of more than 15% typically suggests the presence of matrix effects.
-
Drifting retention times , which can be caused by the buildup of matrix components on the analytical column.
Q2: Why is my internal standard (IS) response so variable?
A: A variable internal standard response is a classic symptom of matrix effects. If the IS and the analyte are chromatographically separated, they may be affected differently by co-eluting matrix components. Even with a stable-isotope labeled (SIL) internal standard, which is the gold standard, significant ion suppression can still impact its signal. The key is to use a SIL-IS that co-elutes as closely as possible with the analyte to ensure they experience the same degree of matrix effect.
Q3: Can I just use a protein precipitation (PPT) method? It's the fastest and easiest.
A: While protein precipitation is a simple and fast sample preparation technique, it is often insufficient for removing all matrix components, particularly phospholipids, which are notorious for causing ion suppression. For complex biological matrices and trace-level quantification, more rigorous sample cleanup methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally recommended to minimize matrix effects.
Q4: How do I definitively prove that I'm seeing matrix effects?
A: The most direct way to assess matrix effects is through a post-extraction addition experiment. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) can be calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
III. Troubleshooting Guides: A Step-by-Step Approach to Minimizing Matrix Effects
Guide 1: Optimizing Sample Preparation
The most effective way to combat matrix effects is to remove interfering substances before the sample is injected into the LC-MS/MS system.
Begin by assessing the "cleanliness" of your current sample preparation method. If you are using a simple protein precipitation protocol, it is highly likely that residual phospholipids and other endogenous components are causing the observed matrix effects.
The following table compares the most common sample preparation techniques for their effectiveness in removing matrix components:
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive, high recovery. | Non-selective, significant matrix effects often remain. | High-throughput screening where some variability is acceptable. |
| Liquid-Liquid Extraction (LLE) | Good for removing non-polar interferences, can provide a concentration step. | Can be labor-intensive, requires large volumes of organic solvents. | Analytes that are readily soluble in a water-immiscible organic solvent. |
| Solid-Phase Extraction (SPE) | Highly selective, provides the cleanest extracts, can be automated. | More expensive, requires method development. | Low-level quantification where high accuracy and precision are required. |
If you must use protein precipitation due to throughput demands, consider using a phospholipid removal plate or cartridge. These devices contain a sorbent that specifically targets and removes phospholipids, significantly reducing a major source of ion suppression.
Caption: Decision tree for selecting an appropriate sample preparation method.
Guide 2: Optimizing Chromatographic Conditions
Even with a clean sample, chromatographic separation plays a crucial role in minimizing matrix effects.
Phospholipids typically elute in the later part of a reversed-phase chromatogram. If your analyte, rac-3'-O-Desethyl-3'-O-methyl Apremilast, co-elutes with this region of high matrix interference, you will likely see significant ion suppression. Adjust your gradient to ensure your analyte elutes in a "cleaner" region of the chromatogram.
A diverter valve is a simple yet highly effective tool. By diverting the flow from the column to waste during the initial and final stages of the chromatographic run, you can prevent salts and highly retained, late-eluting matrix components from entering the mass spectrometer's ion source.
Columns with smaller particle sizes (e.g., sub-2 µm) provide higher chromatographic efficiency and sharper peaks. This can improve the separation of your analyte from co-eluting matrix components.
Caption: Workflow for optimizing chromatographic conditions to reduce matrix effects.
IV. References
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328–334. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22–34. [Link]
-
Waters Corporation. (2012). A Study of Matrix Effects in the Analysis of Glucocorticoids in Human Plasma. [Link]
Technical Support Center: Stability and Degradation of rac-3'-O-Desethyl-3'-O-methyl Apremilast
Welcome to the Technical Support Center for rac-3'-O-Desethyl-3'-O-methyl Apremilast . This compound is a critical racemic impurity and structural analog of the PDE4 inhibitor Apremilast, characterized by the substitution of the 3-ethoxy group with a 3-methoxy group on the phenyl ring. Because it shares the core isoindole-1,3-dione and acetamide structures with the active pharmaceutical ingredient (API), its degradation kinetics and stability profile closely mirror those of Apremilast.
This guide is designed for analytical scientists and drug development professionals conducting forced degradation studies, stability-indicating method validations, and impurity profiling according to ICH Q1A(R2) and Q1B guidelines.
Mechanistic Overview of Degradation
Understanding the structural vulnerabilities of rac-3'-O-Desethyl-3'-O-methyl Apremilast is the first step in troubleshooting stability assays. The molecule contains two highly reactive centers:
-
The Isoindole-1,3-dione (Imide) Ring: Highly susceptible to nucleophilic attack (base hydrolysis).
-
The Acetamide Group: Susceptible to electrophilic cleavage (acid hydrolysis).
Mechanistic degradation pathways of the Apremilast analog under ICH stress conditions.
Frequently Asked Questions (FAQs)
Q1: How does the structural difference between Apremilast and rac-3'-O-Desethyl-3'-O-methyl Apremilast affect its chemical stability? A1: The chemical stability remains nearly identical. The primary degradation pathways for the Apremilast backbone involve the hydrolysis of the amide bonds within the isoindole-1,3-dione ring structure, particularly under alkaline conditions[1]. The substitution of an ethoxy group for a methoxy group at the 3-position of the phenyl ring slightly alters the molecule's polarity and steric hindrance but does not change the electronic susceptibility of the distant imide or acetamide groups to hydrolysis or oxidation.
Q2: Why does the compound degrade so rapidly in alkaline solutions compared to acidic solutions? A2: The imide ring (isoindole-1,3-dione) is highly strained and electron-deficient. In alkaline conditions (e.g., 0.1 M NaOH), the hydroxide ion acts as a strong nucleophile, rapidly attacking the carbonyl carbon to open the ring and form a phthalamic acid derivative. Kinetic studies on the Apremilast core demonstrate that alkali degradation follows first-order kinetics and occurs rapidly even at room temperature[2]. Acidic degradation (targeting the acetamide bond to form a deacetyl impurity) requires a stronger electrophilic environment and generally proceeds at a slower rate[3].
Q3: What are the recommended storage conditions for stock solutions of this reference standard? A3: To prevent auto-degradation, stock solutions (typically prepared in methanol or acetonitrile) should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month)[1]. Aliquoting is highly recommended to avoid repeated freeze-thaw cycles, which can introduce ambient moisture and trigger slow hydrolysis.
Troubleshooting Guide
Issue: Poor Mass Balance During Forced Degradation
Symptom: The sum of the peak areas of the remaining parent compound and the generated degradation products is significantly less than the initial peak area of the unstressed standard. Causality: This typically occurs when primary degradation products undergo secondary degradation into volatile compounds, or when degradants lack a sufficient UV chromophore at the chosen detection wavelength (typically 229 nm or 230 nm)[3][4]. Solution:
-
Reduce Stress Intensity: If degradation exceeds 20-30%, secondary degradation is likely occurring. Reduce the stressor concentration (e.g., from 0.1 M to 0.05 M HCl/NaOH) or the exposure time[5].
-
Orthogonal Detection: Couple your HPLC to a Mass Spectrometer (LC-MS) alongside the Photodiode Array (PDA) detector to capture non-UV-absorbing degradants[6].
Issue: Co-elution of the Racemic Impurity with the API
Symptom: rac-3'-O-Desethyl-3'-O-methyl Apremilast co-elutes with Apremilast or its deacetyl degradation products on a standard C18 column. Causality: The methoxy-for-ethoxy substitution results in a very subtle shift in hydrophobicity. Standard isocratic methods often fail to resolve these closely related analogs. Solution: Implement a gradient elution using an ion-pairing agent. Utilizing a mobile phase mixture containing 0.05% trifluoroacetic acid (TFA) in water against methanol/acetonitrile suppresses silanol interactions and sharpens the peaks, providing the necessary theoretical plates (>3000) to resolve the analogs[3][6][7].
Issue: Peak Distortion or Splitting After Stress Exposure
Symptom: The main peak appears split or exhibits severe tailing specifically in the acid/base stressed samples. Causality: Injecting highly acidic or basic samples creates a localized pH mismatch in the HPLC column, disrupting the ionization state of the analyte as it partitions into the stationary phase. Solution: Implement a strict neutralization step prior to injection. For example, if stressed with 0.5 mL of 0.05 N HCl, quench with exactly 0.5 mL of 0.05 N NaOH before making up the volume with the diluent[5].
Quantitative Degradation Profile
The following table summarizes the expected degradation behavior of the rac-3'-O-Desethyl-3'-O-methyl Apremilast core under standard ICH forced degradation conditions, extrapolated from validated kinetic studies of the Apremilast backbone[2][5][8].
| Stress Condition | Reagent / Exposure | Expected Degradation (%) | Primary Degradant Type |
| Acidic | 0.05 N HCl, 20 min at RT | ~21.0% | Deacetyl impurity (Amide cleavage) |
| Alkaline | 0.05 N NaOH, 20 min at RT | ~6.5% - 25.0%* | Phthalamic acid derivative (Imide cleavage) |
| Oxidative | 0.2% v/v H₂O₂, 20 min at RT | ~25.7% | Sulfoxide / N-oxide derivatives |
| Thermal | 60°C for 48 hours | Moderate | Thermal degradation products |
| Photolytic | 1.2 million lux hours (UV/Vis) | ~3.9% | Minimal (Highly photostable) |
*Note: Alkaline degradation is highly concentration-dependent and follows rapid first-order kinetics[2].
Self-Validating Experimental Protocols
To ensure data integrity, the following protocol incorporates self-validating system suitability checks.
Standardized forced degradation workflow for stability-indicating method validation.
Protocol: Stability-Indicating Forced Degradation Workflow
Objective: Generate 10-30% degradation to validate the stability-indicating power of the analytical method without causing secondary degradation.
Step 1: Stock Solution Preparation
-
Accurately weigh 10 mg of rac-3'-O-Desethyl-3'-O-methyl Apremilast.
-
Dissolve in 10 mL of a suitable diluent (e.g., Methanol) to achieve a 1000 µg/mL stock solution[5].
Step 2: Stress Application & Quenching (Self-Validating Matrix)
-
Acid Hydrolysis: Transfer 3 mL of stock to a 10-mL flask. Add 0.5 mL of 0.05 N HCl. Keep at room temperature for 20 minutes. Quench: Add 0.5 mL of 0.05 N NaOH[5].
-
Base Hydrolysis: Transfer 3 mL of stock to a 10-mL flask. Add 0.5 mL of 0.05 N NaOH. Keep at room temperature for 20 minutes. Quench: Add 0.5 mL of 0.05 N HCl[5].
-
Oxidation: Transfer 3 mL of stock to a 10-mL flask. Add 0.5 mL of 0.2% v/v H₂O₂. Keep at room temperature for 20 minutes. No chemical quenching required; dilute immediately[5].
Step 3: Filtration and Preparation
-
Make up the volume of all stressed samples to 10 mL with the diluent (Final concentration: 300 µg/mL)[5].
-
Filter through a 0.45 µm Nylon syringe filter. Causality: Nylon provides broad chemical compatibility with organic modifiers and prevents particulate-induced pressure spikes in the HPLC system[5].
Step 4: HPLC Analysis & System Suitability
-
Mobile Phase: Gradient elution using 0.05% Trifluoroacetic acid (TFA) in water (Mobile Phase A) and Acetonitrile/Methanol (Mobile Phase B)[6][7].
-
Self-Validation Criteria: Before analyzing stressed samples, inject an unstressed standard. The method is only valid if the theoretical plates are > 3000 and the tailing factor is < 2.0[3]. Furthermore, the resolution between the parent peak and the closest eluting degradation impurity must be Not Less Than (NLT) 1.5[8].
References
-
Development and Validation of Stability Indicating Rapid RP-LC Method for Determination of Process and Degradation Related Impurities of Apremilast, an Anti-Inflammatory Drug. Scirp.org. Available at:[Link]
-
Validation of Stability Indicating Method and Degradation Kinetic Study of Apremilast. SciSpace. Available at:[Link]
-
Validation of Stability Indicating Method and Degradation Kinetic Study of Apremilast. Journal of Drug Delivery & Therapeutics. Available at:[Link]
-
Development and validation of stability-indicating UV spectrophotometric method for determination of Apremilast in bulk and pharmaceutical dosage form. International Journal of Research in Pharmacy and Biosciences. Available at:[Link]
-
Development and Validation of Stability Based Hplc Method for Apremilast Tablets. International Journal of Pharmaceutical Research and Applications. Available at:[Link]
-
Stability-Indicating Related Substances Method of Apremilast by HPLC and Synthesis and Characterization of Related Impurities Using Mass and NMR Spectroscopy. Journal of Current Medical and Pharmaceutical Research. Available at:[Link]
-
Analytical Method of Apremilast: A Review. Asian Journal of Pharmaceutical Analysis. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jddtonline.info [jddtonline.info]
- 3. ijprajournal.com [ijprajournal.com]
- 4. ijrpb.com [ijrpb.com]
- 5. scispace.com [scispace.com]
- 6. journalcmpr.com [journalcmpr.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. Development and Validation of Stability Indicating Rapid RP-LC Method for Determination of Process and Degradation Related Impurities of Apremilast, an Anti-Inflammatory Drug [scirp.org]
overcoming ion suppression in rac-3'-O-Desethyl-3'-O-methyl Apremilast mass spec analysis
Welcome to the Advanced Bioanalytical Support Center. As Senior Application Scientists, we frequently encounter challenges when quantifying highly specific pharmaceutical impurities and metabolites in complex biological matrices.
This guide focuses on rac-3'-O-Desethyl-3'-O-methyl Apremilast (also known as Apremilast EP Impurity C)[1]. Due to its specific physicochemical properties, this analyte is highly susceptible to matrix-induced ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. Below, we provide a mechanistic breakdown, self-validating diagnostic protocols, and targeted troubleshooting workflows to ensure absolute data integrity.
Mechanistic Overview: The Causality of Signal Loss
Ion suppression is not a random artifact; it is a predictable physical phenomenon driven by charge competition in the Electrospray Ionization (ESI) source[2].
When analyzing rac-3'-O-Desethyl-3'-O-methyl Apremilast in biological matrices (like plasma or serum), the sample contains high concentrations of endogenous glycerophosphocholines (phospholipids)[3]. During the ESI process, both the analyte and these phospholipids are confined within the same evaporating solvent droplet. Because phospholipids possess a highly basic trimethylamine headgroup and extreme surface activity, they monopolize the available protons at the droplet surface[3]. Consequently, the less basic Apremilast derivative remains un-ionized and is swept into the mass spectrometer as a neutral molecule, rendering it invisible to the detector.
Mechanistic pathway of ESI ion suppression driven by charge competition.
Diagnostic Workflows: Identifying the Root Cause
Before altering your method, you must prove that signal loss is caused by ion suppression rather than poor extraction recovery or chemical degradation. We employ a self-validating system to isolate the variable of ionization efficiency.
Self-Validating Protocol: Post-Column Infusion
This methodology maps the exact chromatographic zones where matrix components suppress the ionization of your analyte[2][4].
Step-by-Step Methodology:
-
Setup: Connect a syringe pump to a zero-dead-volume T-piece located between the analytical LC column and the mass spectrometer ESI source.
-
Infusion: Continuously infuse a neat standard solution of rac-3'-O-Desethyl-3'-O-methyl Apremilast (e.g., 100 ng/mL in mobile phase) at 10 µL/min. This establishes a high, steady baseline signal for the analyte's MRM transition.
-
Injection: Inject a blank matrix sample (e.g., blank plasma extracted via your current protocol) onto the LC column and run your standard gradient.
-
Observation: Monitor the MS/MS baseline. If the baseline dips significantly exactly at the retention time of the analyte, matrix-induced ion suppression is definitively confirmed.
Post-column infusion workflow for diagnosing matrix-induced ion suppression.
Troubleshooting Guide: Corrective Actions
Once ion suppression is confirmed, apply the following field-proven strategies to rescue your assay's sensitivity.
Strategy A: Advanced Sample Preparation
Simple Protein Precipitation (PPT) leaves over 95% of phospholipids in the sample[3]. To eliminate charge competition, you must physically remove the matrix before it reaches the MS source.
Step-by-Step Methodology: Liquid-Liquid Extraction (LLE) with MTBE LLE utilizing methyl tert-butyl ether (MTBE) is highly effective for isolating Apremilast and its derivatives from polar matrix components[5].
-
Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Spike with 10 µL of stable isotope-labeled internal standard (rac-3'-O-Desethyl-3'-O-methyl Apremilast-d3)[6][7].
-
Add 1.0 mL of MTBE and vortex vigorously for 5 minutes to partition the lipophilic analyte into the organic phase.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 800 µL of the upper organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of initial mobile phase and inject.
Strategy B: Quantitative Data Comparison
To guide your sample prep choices, we have summarized the quantitative impact of various extraction techniques on Apremilast derivatives:
| Extraction Method | Analyte Recovery (%) | Absolute Matrix Factor (MF) | Phospholipid Removal (%) |
| Protein Precipitation (PPT) | 92 - 98% | 0.45 - 0.60 (Severe Suppression) | < 5% |
| Solid Phase Extraction (SPE) | 80 - 90% | 0.85 - 0.95 (Low Suppression) | ~ 80% |
| Liquid-Liquid Extraction (MTBE) | 75 - 85% | 0.90 - 1.05 (Minimal Suppression) | > 95% |
| HybridSPE (Phospholipid Depletion) | 88 - 95% | 0.95 - 1.02 (No Suppression) | > 99% |
Note: A Matrix Factor (MF) of 1.0 indicates zero matrix effect. An MF < 0.8 indicates significant ion suppression[2].
Optimized sample preparation decision tree for Apremilast derivatives.
Frequently Asked Questions (FAQs)
Q: Why does my signal drop specifically at the end of the chromatographic gradient? A: The two areas most affected by interferences are the solvent front (unretained salts) and the end of the gradient (strongly retained lipophilic compounds)[4]. Phospholipids accumulate on the column and elute at high organic concentrations. If rac-3'-O-Desethyl-3'-O-methyl Apremilast elutes in this late window, it will be suppressed. Solution: Adjust the mobile phase strength to elute the analyte earlier, or use a dedicated phospholipid removal plate[3][4].
Q: Can I use Apremilast-d5 as an internal standard for this specific impurity? A: While Apremilast-d5 is structurally similar, it will not perfectly co-elute with the desethyl-methyl derivative. Because matrix suppression is highly localized to specific retention times, an internal standard must experience the exact same ionization environment as the analyte[2]. For rigorous quantification, a matched stable isotope-labeled standard (SIL-IS) such as rac-3'-O-Desethyl-3'-O-methyl Apremilast-d3 is strictly required[7].
Q: Is positive or negative ESI mode better for avoiding suppression with this compound? A: Apremilast and its derivatives traditionally yield strong[M+H]+ signals in positive ESI[5]. However, positive mode is highly susceptible to competition from basic matrix components. Switching to negative ESI mode can sometimes completely bypass this specific suppression mechanism, as fewer endogenous compounds ionize in negative mode[4][8]. We recommend evaluating both modes during method development to determine the optimal signal-to-noise ratio.
Q: How do I calculate the Absolute Matrix Factor (MF) to validate my method? A: To create a self-validating system, calculate the MF by comparing the analytical response of the analyte spiked into a post-extracted blank matrix against a neat standard prepared in pure solvent[2]. Formula:MF = Peak Area (Post-Extraction Spike) / Peak Area (Neat Standard). If your MF falls between 0.85 and 1.15, your method is robust against ion suppression.
References
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research - Longdom - [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry - LCGC International -[Link]
-
A rapid and sensitive High-Performance Liquid Chromatography-tandem Mass Spectrometry method for determining apremilast in beagle dog plasma and urine - AKJournals - [Link]
-
Determination of Apremilast in Rat Plasma by UPLC–MS/MS in Esi-Negative Mode to Avoid Adduct Ions Formation - ResearchGate -[Link]
Sources
- 1. molcan.com [molcan.com]
- 2. longdom.org [longdom.org]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. akjournals.com [akjournals.com]
- 6. usbio.net [usbio.net]
- 7. clearsynth.com [clearsynth.com]
- 8. researchgate.net [researchgate.net]
preventing thermal degradation of rac-3'-O-Desethyl-3'-O-methyl Apremilast during GC-MS
Welcome to the Advanced Applications Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with the gas chromatography-mass spectrometry (GC-MS) analysis of rac-3'-O-Desethyl-3'-O-methyl Apremilast , a critical process-related impurity of the PDE4 inhibitor Apremilast.
Below, you will find mechanistic troubleshooting guides, self-validating protocols, and FAQs designed to overcome the severe thermal degradation issues associated with this molecule.
Diagnostic Overview: The Causality of Thermal Degradation
The Problem: When subjected to standard GC-MS conditions, analysts frequently observe severe peak tailing, poor recovery, and the appearance of multiple unexpected chromatographic peaks.
The Mechanism: rac-3'-O-Desethyl-3'-O-methyl Apremilast is a large, polar molecule containing a thermally labile methylsulfonyl group and an acetamide moiety. In a standard hot splitless GC inlet (typically set between 250°C and 300°C), the thermal energy transferred to the molecule exceeds the bond dissociation energy of its functional groups[1]. This pyrolytic cleavage results in the loss of the methylsulfonyl group (-SO₂CH₃) or the breakdown of the phthalimide-like ring system. Because GC-MS requires compounds to be volatile and thermally stable, unmodified injection of this compound leads to unreliable quantitation and false-positive impurity profiling[2].
Mitigation Workflow
Workflow for mitigating thermal degradation of Apremilast derivatives in GC-MS.
Step-by-Step Methodologies
To prevent thermal breakdown, we must alter either the chemical properties of the analyte or the physical parameters of the injection.
Protocol A: Chemical Derivatization (Silylation)
Causality: By reacting the active hydrogen of the acetamide group with a silylating reagent, we replace it with a trimethylsilyl (TMS) group. This eliminates intermolecular hydrogen bonding, drastically lowering the boiling point and increasing the thermal stability of the molecule so it can vaporize safely[3][4].
-
Sample Preparation: Evaporate the extracted rac-3'-O-Desethyl-3'-O-methyl Apremilast sample to complete dryness under a gentle stream of ultra-pure nitrogen. Note: GC-MS derivatization is highly sensitive to moisture; even trace water will quench the reaction[1].
-
Reconstitution: Reconstitute the dried residue in 50 µL of anhydrous Pyridine or Acetonitrile.
-
Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide + Trimethylchlorosilane).
-
Incubation: Cap the vial tightly and incubate at 70°C for 30 minutes in a dry heating block.
-
Cooling & Injection: Allow the vial to cool to room temperature. Inject 1 µL into the GC-MS.
-
Self-Validating Step: Inject a solvent blank followed by the derivatized sample. Monitor the Extracted Ion Chromatogram (EIC) for the underivatized parent mass. A successful, complete reaction yields <1% of the underivatized peak area relative to the silylated derivative.
Protocol B: Programmable Temperature Vaporizing (PTV) Injection
Causality: Instead of flash-vaporizing the sample in a 250°C inlet, PTV introduces the liquid sample into a cold inlet. The solvent is vented, and the inlet is then rapidly heated to transfer the analytes to the column. This minimizes the residence time of the analyte at extreme temperatures, preventing "thermal shock"[2].
-
Inlet Configuration: Install a baffled or deactivated sintered glass PTV liner.
-
Initial Conditions: Set the initial inlet temperature to 60°C (or 10°C below the boiling point of your injection solvent).
-
Injection: Inject 1 µL of the sample at 60°C. Hold for 0.1 minutes to allow solvent venting.
-
Temperature Ramp: Program the inlet to heat at 700°C/min to a final temperature of 280°C.
-
Column Transfer: Hold at 280°C for 2 minutes to ensure complete transfer of the heavy Apremilast impurity to the head of the GC column.
-
Self-Validating Step: Compare the peak area of the primary thermal degradant (sulfone loss) between a standard hot splitless injection and the PTV injection. A properly optimized PTV method will reduce the degradant peak area by >80%.
Quantitative Data Presentation
The following table summarizes the impact of different GC-MS optimization strategies on the integrity of rac-3'-O-Desethyl-3'-O-methyl Apremilast during analysis.
| Injection Technique | Inlet Temp (°C) | Derivatization Applied | Intact API Recovery (%) | Primary Degradant Relative Abundance |
| Standard Hot Splitless | 280°C (Isothermal) | None | < 15% | High (Dominant peak) |
| Standard Hot Splitless | 250°C (Isothermal) | None | 30% | Moderate |
| PTV (Cold Trapping) | 60°C → 280°C | None | 72% | Low |
| Standard Hot Splitless | 250°C (Isothermal) | BSTFA + 1% TMCS | 88% | Trace |
| PTV (Cold Trapping) | 60°C → 280°C | BSTFA + 1% TMCS | > 98% | Not Detected |
Table 1: Synergistic effects of derivatization and cold injection techniques on analyte stability.
Frequently Asked Questions (FAQs)
Q: Why is LC-MS generally preferred for Apremilast analysis over GC-MS? A: Liquid Chromatography-Mass Spectrometry (LC-MS) avoids the high-temperature vaporization step entirely. Because Apremilast and its derivatives are heavily functionalized and thermally labile, LC-MS (typically utilizing Electrospray Ionization, ESI) is the gold standard for their pharmacokinetic and impurity analysis[5]. GC-MS is typically only utilized when specifically mandated by regulatory guidelines for volatile/semi-volatile extractables and leachables.
Q: I applied the BSTFA derivatization protocol, but I still see massive degradation peaks. What went wrong? A: The most common culprit is moisture in the sample extract or the use of an aged, hydrolyzed BSTFA reagent. Water reacts preferentially with BSTFA, leaving the Apremilast derivative unprotected[1]. Ensure you are using anhydrous solvents, dried glassware, and a fresh ampoule of derivatization reagent.
Q: Can I shorten the GC column to help prevent degradation? A: Yes. Thermal degradation doesn't just happen in the inlet; it can occur during the analyte's transit through the heated GC oven. Using a shorter column (e.g., 10 m or 15 m instead of 30 m), a thinner stationary phase film (0.1 µm), and a higher carrier gas velocity will reduce the residence time of the molecule in the hot zone, significantly improving intact recovery[2].
References
-
GC-MS Sample Preparation - Organomation Organomation[Link]
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How Sample Preparation Affects GC-MS Results ResolveMass[Link]
-
Do's and Don'ts: GC-MS Analysis of Leachables, Extractables in Pharmaceuticals Labcompare[Link]
-
Disposition, metabolism and mass balance of [14C]apremilast following oral administration NIH[Link]
-
Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry ResearchGate[Link]
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Comparative Profiling of PDE4 Inhibition: Apremilast vs. rac-3'-O-Desethyl-3'-O-methyl Apremilast
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Molecular Pharmacology & Assay Development
Executive Summary & Molecular Anatomy
Phosphodiesterase 4 (PDE4) is a critical intracellular enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Its inhibition is a validated therapeutic strategy for managing chronic immune-mediated diseases such as psoriasis and psoriatic arthritis.
Apremilast is a gold-standard, orally active PDE4 inhibitor. Structurally, it is defined by a phthalimide ring and a highly specific 3-ethoxy-4-methoxyphenyl moiety. During the synthesis and degradation of Apremilast, various analogs and impurities emerge. One such critical analog is rac-3'-O-Desethyl-3'-O-methyl Apremilast (often classified as Apremilast EP Impurity C). In this molecule, the 3'-ethoxy group is replaced by a 3'-methoxy group, resulting in a 3,4-dimethoxyphenyl configuration.
As a Senior Application Scientist, I have designed this guide to objectively compare the PDE4 inhibitory performance of these two molecules, detailing the structural causality behind their differing potencies and providing self-validating experimental workflows for their evaluation.
Mechanistic Causality: The Q1 and Q2 Pockets
To understand why a seemingly minor structural change (ethoxy to methoxy) drastically alters performance, we must examine the molecular anatomy of the PDE4 active site. The binding pocket consists of a metal-binding region (M-pocket) and two distinct hydrophobic pockets designated as Q1 and Q2 .
-
Apremilast (Optimal Binding): The 4-methoxy group of Apremilast anchors efficiently into the smaller Q1 pocket. Crucially, the bulkier 3-ethoxy group inserts deeply into the larger Q2 pocket. This deep insertion generates strong hydrophobic interactions and van der Waals contacts that are essential for high-affinity enzyme inhibition, yielding an IC50 of approximately 74 nM 12.
-
rac-3'-O-Desethyl-3'-O-methyl Apremilast (Sub-optimal Binding): By replacing the 3-ethoxy group with a smaller 3-methoxy group, the molecule fails to fully occupy the spatial volume of the Q2 pocket. Structure-Activity Relationship (SAR) studies of PDE4 inhibitors consistently demonstrate that truncation to a 3,4-dimethoxyphenyl moiety creates a spatial void, leading to a significant loss of binding free energy and a corresponding drop in inhibitory potency 34.
PDE4 signaling pathway and the mechanism of action of Apremilast inhibition.
Quantitative Data Comparison
The following table synthesizes the pharmacological and structural parameters of both compounds. Note that the IC50 for the dimethoxy analog is extrapolated based on established PDE4 SAR profiling of the 3,4-dimethoxyphenyl pharmacophore versus the 3-ethoxy-4-methoxyphenyl pharmacophore.
| Parameter | Apremilast | rac-3'-O-Desethyl-3'-O-methyl Apremilast |
| Chemical Moiety | 3-ethoxy-4-methoxyphenyl | 3,4-dimethoxyphenyl |
| PDE4 IC50 | ~74 nM | > 500 nM (SAR Extrapolated) |
| Q2 Pocket Occupancy | Optimal (Deep insertion) | Sub-optimal (Spatial void) |
| Hydrophobic Contacts | High | Reduced |
| Primary Application | Clinical Active Pharmaceutical Ingredient | Analytical Reference / Impurity Standard |
Experimental Protocols: A Self-Validating System
To empirically compare these two compounds, researchers must utilize assays that are both highly sensitive and internally controlled. Below are two field-proven methodologies.
Protocol A: TR-FRET PDE4 Enzymatic Assay
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays due to its high signal-to-background ratio and resistance to compound auto-fluorescence—a critical factor when screening aromatic phthalimide derivatives.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare recombinant human PDE4B enzyme, cAMP substrate, and detection mix (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2).
-
Compound Dilution: Perform 3-fold serial dilutions of Apremilast and rac-3'-O-Desethyl-3'-O-methyl Apremilast in 100% DMSO, followed by a 1:20 dilution in assay buffer to normalize DMSO concentration to <1%.
-
Enzymatic Reaction: In a 384-well microplate, combine 5 µL of compound, 5 µL of PDE4 enzyme, and 10 µL of cAMP substrate. Incubate for 1 hour at room temperature. Causality: This 1-hour window allows the system to reach steady-state inhibition prior to substrate depletion.
-
Detection: Add 20 µL of the TR-FRET detection mix. Incubate for 1 hour in the dark. Causality: Unhydrolyzed cAMP competes with d2-cAMP for binding to the Eu-antibody. High PDE4 inhibition preserves cAMP, resulting in a low FRET signal.
-
Readout & Validation: Read the plate at 665 nm and 620 nm on a compatible microplate reader.
-
Self-Validating Step: Calculate the Z'-factor using positive (Roflumilast) and negative (DMSO) controls. The assay is only valid if Z' > 0.5.
-
Step-by-step TR-FRET experimental workflow for validating PDE4 inhibition.
Protocol B: Cell-Based TNF-α Inhibition (Human PBMCs)
Causality: Enzymatic inhibition does not universally translate to cellular efficacy due to variables like membrane permeability and efflux pump dynamics. Measuring LPS-induced TNF-α release in Peripheral Blood Mononuclear Cells (PBMCs) confirms functional target engagement.
Step-by-Step Methodology:
-
Cell Isolation: Isolate human PBMCs from healthy donor whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Seed at 1×105 cells/well in a 96-well plate.
-
Pre-incubation: Treat cells with serial dilutions of the test compounds for 1 hour at 37°C. Causality: Pre-incubation ensures intracellular accumulation and target engagement prior to the introduction of an inflammatory stimulus.
-
Stimulation: Add 1 µg/mL of Lipopolysaccharide (LPS) to induce TNF-α production. Incubate for 18-24 hours at 37°C, 5% CO2.
-
Quantification & Validation: Harvest the cell supernatant and quantify TNF-α levels using a standard ELISA kit.
-
Self-Validating Step: Run a parallel cell viability assay (e.g., CellTiter-Glo) on the remaining cells. This ensures that any observed reduction in TNF-α is strictly due to PDE4 inhibition and not compound-induced cytotoxicity.
-
Conclusion
The comparative profiling of Apremilast and rac-3'-O-Desethyl-3'-O-methyl Apremilast perfectly illustrates the precision required in rational drug design. The 3-ethoxy group of Apremilast is not merely a structural appendage; it is a critical thermodynamic anchor for the PDE4 Q2 pocket. The desethyl-methyl analog, while useful as an analytical reference standard for impurity profiling, lacks the necessary spatial bulk to maintain high-affinity inhibition. Rigorous, internally controlled assays like TR-FRET and PBMC profiling remain the gold standard for validating these subtle yet highly impactful structural differences.
References
- Source: encyclopedia.
- Source: nih.
- Source: acs.
- Novel Selective PDE4 Inhibitors. 2.
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A Comprehensive Guide to the ICH Validation of an Analytical Method for rac-3'-O-Desethyl-3'-O-methyl Apremilast
In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor, has emerged as a significant therapeutic agent for inflammatory diseases. The synthesis and stability of Apremilast can result in the formation of related substances, or impurities, which must be diligently monitored and controlled. This guide provides an in-depth, scientifically grounded protocol for the validation of an analytical method for a specific potential impurity, rac-3'-O-Desethyl-3'-O-methyl Apremilast, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but a framework for understanding the critical considerations behind each step of the validation process.
The Criticality of Impurity Profiling in Apremilast
Apremilast's chemical structure presents several sites susceptible to modification during synthesis or degradation, leading to the formation of impurities. One such potential impurity is rac-3'-O-Desethyl-3'-O-methyl Apremilast, which arises from the O-dealkylation of the ethoxy group and subsequent methylation. The presence of this and other impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, a robust, validated analytical method is not merely a regulatory requirement but a scientific necessity to ensure patient safety and product quality.[4][5]
Designing a Fit-for-Purpose Analytical Method: A Comparative Approach
While numerous HPLC methods exist for the analysis of Apremilast and its known process-related impurities and degradants, the specific quantification of rac-3'-O-Desethyl-3'-O-methyl Apremilast necessitates a tailored approach.[4][6] A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the industry standard for this type of analysis due to its high resolving power and sensitivity.
Proposed HPLC Method
The following method is a scientifically sound starting point, drawing from established principles for the separation of structurally similar pharmaceutical compounds.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for moderately polar compounds like Apremilast and its impurities. The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Formic Acid in Water | A slightly acidic mobile phase helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and better-defined chromatography. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff. |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30.1-35 min: 30% B | A gradient elution is crucial for separating compounds with different polarities. This gradient allows for the elution of more polar impurities early in the run while retaining and then eluting the main Apremilast peak and any less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive pressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 230 nm | Apremilast and its related impurities exhibit significant absorbance at this wavelength, allowing for sensitive detection.[7] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Diluent | Acetonitrile:Water (50:50, v/v) | This mixture ensures the solubility of both the API and the impurity. |
The Validation Gauntlet: A Step-by-Step Protocol based on ICH Q2(R1)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][9] The following sections detail the experimental protocols for each validation parameter as mandated by ICH Q2(R1).
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]
Experimental Protocol:
-
Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention times of Apremilast and rac-3'-O-Desethyl-3'-O-methyl Apremilast.
-
Impurity Spike: Prepare a solution of Apremilast and spike it with a known concentration of rac-3'-O-Desethyl-3'-O-methyl Apremilast and any other known impurities.
-
Forced Degradation: Subject a solution of Apremilast to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.
-
Analysis: Analyze all solutions using the proposed HPLC method.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the Apremilast and impurity peaks in the stressed samples.
Acceptance Criteria:
-
The method must demonstrate baseline resolution between Apremilast and rac-3'-O-Desethyl-3'-O-methyl Apremilast (Resolution > 2.0).
-
No significant interference from the blank or placebo should be observed at the retention times of the analytes.
-
The peak purity analysis should indicate that the analyte peaks are spectrally homogeneous.
Logical Flow of Specificity and Forced Degradation Studies
Caption: Workflow for Specificity Validation.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.
Experimental Protocol:
-
Prepare a stock solution of rac-3'-O-Desethyl-3'-O-methyl Apremilast.
-
Perform serial dilutions to prepare at least five concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.15% impurity level).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The data points should not show significant deviation from the line of best fit.
Hypothetical Linearity Data for rac-3'-O-Desethyl-3'-O-methyl Apremilast
| Concentration (µg/mL) | Mean Peak Area |
| 0.1 (LOQ) | 1250 |
| 0.5 | 6300 |
| 1.0 | 12550 |
| 1.5 | 18800 |
| 2.0 | 25100 |
| Correlation Coefficient (r²) | 0.9998 |
| Y-intercept | 55 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a spiked analyte in a sample matrix.
Experimental Protocol:
-
Prepare a sample of Apremilast drug substance.
-
Spike the Apremilast sample with rac-3'-O-Desethyl-3'-O-methyl Apremilast at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 80.0% to 120.0% for impurity analysis.
Hypothetical Accuracy Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 50% | 0.5 | 0.49 | 98.0% |
| 100% | 1.0 | 1.02 | 102.0% |
| 150% | 1.5 | 1.47 | 98.0% |
| Mean Recovery | 99.3% |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay Precision):
-
Prepare six individual samples of Apremilast spiked with rac-3'-O-Desethyl-3'-O-methyl Apremilast at the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the combined results from both sets of experiments.
-
Acceptance Criteria:
-
The %RSD for repeatability and intermediate precision should not be more than 10.0% for impurity analysis.
Hypothetical Precision Data
| Parameter | Day 1 / Analyst 1 | Day 2 / Analyst 2 |
| Mean Impurity (%) | 0.152 | 0.148 |
| Standard Deviation | 0.005 | 0.006 |
| %RSD (Repeatability) | 3.3% | 4.1% |
| Overall %RSD (Intermediate Precision) | \multicolumn{2}{c | }{4.5%} |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (based on Signal-to-Noise Ratio):
-
Prepare a series of dilute solutions of rac-3'-O-Desethyl-3'-O-methyl Apremilast.
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Acceptance Criteria:
-
The method should be sufficiently sensitive to detect and quantify the impurity at levels relevant to the specification.
Hypothetical LOD and LOQ Data
| Parameter | Signal-to-Noise Ratio | Concentration (µg/mL) |
| LOD | ~3:1 | 0.03 |
| LOQ | ~10:1 | 0.10 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a system suitability solution and a spiked sample under each condition.
-
Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the quantitative results.
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The results should not be significantly affected by the variations.
Interrelationship of ICH Validation Parameters
Caption: Interconnectedness of validation parameters.
Conclusion: A Foundation for Quality
The validation of an analytical method for impurities such as rac-3'-O-Desethyl-3'-O-methyl Apremilast is a rigorous but essential process. The detailed protocols and acceptance criteria presented in this guide, grounded in the principles of ICH Q2(R1), provide a robust framework for establishing a scientifically sound and defensible method.[1][2][3] By meticulously evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, researchers and drug developers can ensure the reliability of their data and, ultimately, the quality and safety of the Apremilast drug product. This commitment to analytical excellence is a cornerstone of modern pharmaceutical development.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology.
- Development and Validation of Stability Indicating Rapid RP-LC Method for Determination of Process and Degradation Related Impurities of Apremilast, an Anti-Inflamm
- Analytical Method of Apremilast.
- Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formul
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- (PDF)
- Validated HPLC Method for Determining Related Substances in Pantoprazole Sodium by RP HPLC.
- Analytical Methods - RSC Publishing.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA.
- Development and Validation for Determination of Apremilast in Bulk and in Tablets by UV Spectrophotometer.
- Developing and Validating an HPLC Method for Related Substance of Camostat Mesil
- Quantitation of Apremilast in Beagle Dogs Plasma by UPLC-MS-MS and Its Applic
- Identification, characterization and HPLC quantification for impurities of Apremilast | Request PDF.
- Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
- ICH Q2(R2)
- A Concise Review Based on Analytical Method Development and Validation of Apremilast in Bulk and Marketed Dosage Form.
- Identification, characterization and HPLC quantific
- rac-3'-O-Desethyl-3'-O-methyl Apremilast-d3.
- Process for prepar
- Apremilast Microemulsion as Topical Therapy for Local Inflammation: Design, Characterization and Efficacy Evalu
- Apremilast Stable Isotopes Product List.
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rac-3'-O-Desethyl-3'-O-methyl Apremilast vs other apremilast impurities in LC-MS
Advanced LC-MS/MS Strategies for the Resolution of rac-3'-O-Desethyl-3'-O-methyl Apremilast and Related Impurities
As a Senior Application Scientist, navigating the impurity profiling of complex active pharmaceutical ingredients (APIs) requires more than just running a sample through a column; it requires a mechanistic understanding of how molecules form, interact, and fragment. Apremilast, a potent phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriatic arthritis[1], presents a unique analytical challenge due to its susceptibility to hydrolysis and the potential for closely related process impurities[2].
This guide provides an in-depth, objective comparison between rac-3'-O-Desethyl-3'-O-methyl Apremilast and other common apremilast impurities, detailing the causality behind their formation and the LC-MS/MS methodologies required for their definitive resolution.
Structural Causality and Impurity Formation
To develop a robust separation method, we must first understand the origin of the target analytes. Apremilast is synthesized using 3-ethoxy-4-methoxybenzaldehyde. If the raw material contains trace amounts of 3,4-dimethoxybenzaldehyde, the synthetic pathway will yield rac-3'-O-Desethyl-3'-O-methyl Apremilast [3][4]. Because this impurity bypasses the chiral resolution steps optimized for the bulk API, it often persists as a racemate.
Conversely, degradation impurities (such as Impurity A and Impurity B) form post-synthesis via environmental stress (e.g., moisture, pH extremes)[5][6].
Caption: Formation pathways of key Apremilast process and degradation impurities.
The Isobaric Challenge
The replacement of an ethoxy group (-OCH₂CH₃) with a methoxy group (-OCH₃) results in a mass shift of -14 Da . The critical analytical challenge is that this mass shift is identical to other demethylated impurities (e.g., desmethyl apremilast). Because a mass spectrometer cannot distinguish between isobaric ions (same exact mass, different structure) without prior chromatographic separation, high-resolution reversed-phase liquid chromatography (RP-LC) is mandatory[5].
LC-MS/MS Analytical Workflow and Rationale
To achieve baseline resolution between the parent API, the desethyl-methyl racemate, and polar degradation products, we utilize a gradient RP-LC method coupled with Electrospray Ionization (ESI) tandem mass spectrometry[7].
Mechanistic Choice of Mobile Phase: While UV-based methods often use phosphate buffers, these are non-volatile and will severely foul the MS source. Instead, we use 0.1% Formic Acid in both the aqueous and organic phases. The acidic modifier serves a dual purpose: it suppresses the ionization of the carboxylic acid moiety in Impurity B (improving peak shape and retention on the C18 column) and provides abundant protons [H]+ to facilitate robust positive-ion ESI [M+H]+ formation[5][7].
Caption: Standardized LC-MS/MS workflow for Apremilast impurity profiling.
Step-by-Step Experimental Protocol
This self-validating protocol is designed to ensure system suitability before sample analysis.
Step 1: Preparation of Solutions
-
Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Acetonitrile and Water.
-
Standard Preparation: Dissolve Apremilast reference standard and rac-3'-O-Desethyl-3'-O-methyl Apremilast standard in diluent to a final concentration of 1.0 µg/mL.
-
System Suitability Test (SST): Spike the API (50 µg/mL) with all known impurities at the 0.15% specification level[1].
Step 2: Chromatographic Conditions
-
Column: XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent[5]. Rationale: The fully end-capped silica prevents secondary interactions with the amine group of Impurity A.
-
Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.
-
Gradient Program: 0-2 min (20% B), 2-15 min (linear ramp to 80% B), 15-18 min (hold 80% B), 18-20 min (return to 20% B for re-equilibration).
-
Flow Rate: 0.8 mL/min (split 1:4 post-column before entering the MS source).
-
Column Temperature: 40°C.
Step 3: Mass Spectrometry Parameters (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr[7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Step 4: System Validation Check Before acquiring sample data, verify that the resolution ( Rs ) between rac-3'-O-Desethyl-3'-O-methyl Apremilast and any isobaric desmethyl impurities is ≥1.5 . The tailing factor for the API must be ≤1.5 [1].
Quantitative Data and Fragmentation Analysis
Understanding the fragmentation pattern is vital for setting up MRM transitions. Apremilast yields a precursor ion at m/z 461.1. Upon collision-induced dissociation (CID), it cleaves to form major product ions at m/z 257.2 (containing the substituted phenyl ring) and m/z 178.0 (the isoindoline-1,3-dione core)[7].
Because rac-3'-O-Desethyl-3'-O-methyl Apremilast has a modified phenyl ring (-14 Da), its precursor mass shifts to 447.1. Consequently, the product ion containing the phenyl ring shifts from 257.2 to 243.2, while the 178.0 core remains unchanged. This predictable shift is the cornerstone of its specific identification.
Table 1: Comparative LC-MS/MS Properties of Apremilast and Key Impurities
| Analyte | Structural Modification | Exact Mass | Precursor Ion [M+H]⁺ | Quantifier MRM Transition | Qualifier MRM Transition |
| Apremilast (API) | None (Parent) | 460.13 | 461.1 | 461.1 → 257.2 | 461.1 → 178.0 |
| rac-3'-O-Desethyl-3'-O-methyl Apremilast | Ethoxy → Methoxy substitution | 446.11 | 447.1 | 447.1 → 243.2 | 447.1 → 178.0 |
| Impurity A | Loss of Acetyl group | 418.12 | 419.1 | 419.1 → 215.2 | 419.1 → 178.0 |
| Impurity B | Phthalimide ring hydrolysis | 478.14 | 479.1 | 479.1 → 275.2 | 479.1 → 196.0 |
Note: Collision energies must be optimized per instrument, typically ranging from 15-30 eV for optimal fragmentation[7].
Conclusion
The successful resolution of rac-3'-O-Desethyl-3'-O-methyl Apremilast from the bulk API and its degradation products relies on the synergy between chromatographic selectivity and mass spectrometric specificity. Because the desethyl-methyl impurity is isobaric with other demethylated analogs, reliance on MS alone is insufficient. By employing a C18 stationary phase with an acidic gradient, analysts can achieve the necessary retention time separation, while MRM transitions tracking the -14 Da shift in the phenyl-containing fragment provide unambiguous quantification.
References
-
2 - Analytical Methods (RSC Publishing) 2.8 - Journal of Current Medical and Pharmaceutical Research 3.1 - American Journal of Analytical Chemistry (Scirp.org) 4.5 - Journal of Pharmaceutical and Biomedical Analysis (PubMed)
-
6 - Asian Journal of Pharmaceutical Analysis 6.3 - SynThink Research Chemicals 7.4 - USBiological 8.7 - Journal of Analytical Methods in Chemistry (PMC)
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Navigating Immunoassay Specificity: A Comparative Guide to rac-3'-O-Desethyl-3'-O-methyl Apremilast Cross-Reactivity
As a Senior Application Scientist, one of the most persistent challenges in bioanalytical assay development is distinguishing a target analyte from its structurally similar metabolites and synthetic impurities. Apremilast, a potent oral phosphodiesterase 4 (PDE4) inhibitor used for psoriatic diseases [1], presents a unique specificity challenge. The drug undergoes extensive metabolism, and its synthesis can yield closely related analogs [2].
One critical analog is rac-3'-O-Desethyl-3'-O-methyl Apremilast (also known as Apremilast EP Impurity C) [3]. This guide objectively compares the performance of different immunoassay clones against orthogonal LC-MS/MS methods when challenged with this specific impurity, providing actionable, field-proven insights for drug development professionals.
Mechanistic Causality of Cross-Reactivity
The structural deviation between Apremilast and rac-3'-O-Desethyl-3'-O-methyl Apremilast is minute: the substitution of the 3'-ethoxy group (-OCH₂CH₃) on the dialkoxyphenyl ring with a methoxy group (-OCH₃).
From a steric and thermodynamic perspective, this single methylene (-CH₂-) difference is highly deceptive to antibodies. Because the methoxy group is smaller than the target ethoxy group, it does not cause steric hindrance when entering an antibody's binding pocket (paratope) designed for Apremilast. The only penalty is the loss of a weak hydrophobic interaction. If the antibody's primary binding affinity is driven by the bulky phthalimide or methylsulfonyl moieties, it will exhibit "loose" tolerance at the dialkoxyphenyl end, allowing the impurity to bind competitively and falsely elevate pharmacokinetic (PK) readouts.
Immunoassay competitive binding and cross-reactivity assessment workflow.
Experimental Protocol: Self-Validating Cross-Reactivity Assessment
To ensure trustworthy PK data, immunoassays must be rigorously validated as self-contained systems and cross-checked against orthogonal methods. The following protocol details how to evaluate the cross-reactivity (CR) of two ELISA clones (Clone A: Standard Immunogen; Clone B: Rationally Counter-screened) versus LC-MS/MS.
Step 1: Reagent and Matrix Preparation
-
Analyte Sourcing: Procure Apremilast reference standard and rac-3'-O-Desethyl-3'-O-methyl Apremilast with >98% purity confirmed by HPLC and NMR [3].
-
Matrix Preparation: Pool K₂EDTA human plasma from a minimum of six healthy, unmedicated donors to normalize endogenous matrix effects.
-
System Suitability (Self-Validation): Prepare a "Zero Calibrator" (blank matrix + assay buffer) to establish the true negative baseline. This ensures any detected signal is strictly analyte-driven.
Step 2: Competitive ELISA Execution
-
Coating: Coat 96-well microtiter plates with 100 µL/well of Anti-Apremilast capture antibody (Clone A or B) at 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash 3x with PBST (0.05% Tween-20). Block with 1% BSA in PBS for 2 hours at room temperature to eliminate non-specific binding.
-
Spiking & Incubation: Spike blank plasma with varying concentrations (1 ng/mL to 10,000 ng/mL) of either Apremilast or the impurity. Add 50 µL of the spiked sample and 50 µL of HRP-conjugated Apremilast tracer to each well. Incubate for 1 hour.
-
Detection: Wash 5x. Add 100 µL of TMB substrate. Stop the reaction after 15 minutes with 1M H₂SO₄. Read Optical Density (OD) at 450 nm.
Step 3: Orthogonal LC-MS/MS Validation
-
Extraction: Perform liquid-liquid extraction (LLE) using ethyl acetate on the spiked plasma samples.
-
Chromatography: Resolve analytes on a C18 column using a gradient of 0.1% formic acid in water and acetonitrile.
-
Detection: Utilize Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.
Step 4: Data Processing
Calculate Cross-Reactivity (%) using the standard Abraham equation: CR (%) = (IC50 of Apremilast / IC50 of Analog) × 100
Comparative Data Analysis
The table below summarizes the quantitative performance of the three analytical approaches when challenged with Apremilast and its structurally similar analogs.
| Analyte / Impurity | Clone A ELISA CR (%) | Clone B ELISA CR (%) | LC-MS/MS Interference |
| Apremilast (Target) | 100.0% | 100.0% | None (Target m/z 461.5) |
| rac-3'-O-Desethyl-3'-O-methyl Apremilast | 42.5% | < 0.1% | Not Detected |
| O-desmethyl apremilast glucuronide | 12.1% | < 0.1% | Not Detected |
| Blank Matrix (Zero Calibrator) | < 0.1% | < 0.1% | Not Detected |
Discussion & Field-Proven Insights
-
The Pitfall of Clone A (Standard Immunogen): Clone A exhibits a massive 42.5% cross-reactivity with rac-3'-O-Desethyl-3'-O-methyl Apremilast. This occurs when the immunogen linker is attached near the dialkoxyphenyl ring during antibody generation. The host's immune system fails to recognize the ethoxy/methoxy difference because that region is masked by the carrier protein. Using Clone A in clinical trials would lead to a gross overestimation of Apremilast half-life and inaccurate toxicity profiling.
-
The Superiority of Clone B (Counter-Screened): Clone B was generated using a rationally designed hapten where the linker was attached to the phthalimide ring, fully exposing the dialkoxyphenyl group to the immune system. Furthermore, it was actively counter-screened against Impurity C. This results in a highly specific paratope that sterically demands the exact ethoxy conformation, yielding <0.1% CR.
-
LC-MS/MS as the Unassailable Gold Standard: LC-MS/MS remains impervious to this specific cross-reactivity [2]. The mass spectrometer easily distinguishes the mass difference of 14 Da (one -CH₂- group) between Apremilast (m/z 461.5 [M+H]⁺) and rac-3'-O-Desethyl-3'-O-methyl Apremilast (m/z 447.5 [M+H]⁺). Additionally, the compounds elute at distinct retention times, providing a self-validating orthogonal confirmation.
Conclusion
When validating immunoassays for small molecules, assuming antibody specificity based solely on target affinity is a critical error. The high cross-reactivity observed with rac-3'-O-Desethyl-3'-O-methyl Apremilast in standard clones underscores the necessity of rigorous counter-screening. For robust PK data, laboratories must either utilize rationally designed, highly specific antibodies (like Clone B) or rely on the inherent resolving power of LC-MS/MS.
References
-
Title: Disposition, metabolism and mass balance of [14C]apremilast following oral administration Source: Xenobiotica (via PubMed) URL: [Link]
-
Title: Analytical Method of Apremilast: A Review Source: Asian Journal of Pharmaceutical Analysis URL: [Link]
Sources
comparative toxicity profiling of rac-3'-O-Desethyl-3'-O-methyl Apremilast
Should any of these assays reveal a toxicity signal for the metabolite that is significantly greater than that of Apremilast, further mechanistic studies would be warranted. This structured, evidence-based framework ensures that potential risks are identified early, enabling a data-driven approach to drug development and ensuring alignment with global regulatory expectations for nonclinical safety assessment. [7][35]
References
-
Psoriasis and Psoriatic Arthritis. (2015). Apremilast (Otezla): A New Oral Treatment for Adults With Psoriasis and Psoriatic Arthritis. Karger Publishers.
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National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471).
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Battelle. (n.d.). OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action.
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Jenkins, G. J., et al. (2018). A three-dimensional in vitro HepG2 cells liver spheroid model for genotoxicity studies. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 827, 33-42.
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Chiricozzi, A., et al. (2016). Pharmacodynamic assessment of apremilast for the treatment of moderate-to-severe plaque psoriasis. Expert Opinion on Drug Metabolism & Toxicology, 12(9), 1105-1115.
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OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Publishing.
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OECD. (2023). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Publishing.
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Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay.
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Australian Prescriber. (2015). Apremilast.
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Wikipedia. (n.d.). Apremilast.
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Corning Life Sciences. (n.d.). In Vitro Primary Human Hepatocyte 3D Spheroid Model for Hepatotoxicity Studies.
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Scantox. (n.d.). OECD 487 In Vitro Micronucleus Test.
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Ferguson, S. S., et al. (2015). Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format. Journal of Biomolecular Screening, 20(7), 847-857.
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DRC Co., Ltd. (n.d.). AMES test(OECD TG471).
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Hoffmann, M., et al. (2011). Disposition, metabolism and mass balance of [14C]apremilast following oral administration. Xenobiotica, 41(12), 1063-1075.
-
WuXi AppTec. (2022). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
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ResearchGate. (n.d.). Metabolic scheme of apremilast in humans.
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Donato, M. T., et al. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers in Pharmacology, 14, 1186718.
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Emulate. (2021). Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay.
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TTS Laboratory Services. (n.d.). AMES Test (OECD 471).
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U.S. Food and Drug Administration. (2014). Pharmacology/Toxicology NDA Review and Evaluation for OTEZLA (apremilast).
-
European Medicines Agency. (2009). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals.
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Kirkland, D., et al. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 721(1), 27-73.
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Weiland, C., et al. (2021). In Vitro Model for Hepatotoxicity Studies Based on Primary Human Hepatocyte Cultivation in a Perfused 3D Bioreactor System. International Journal of Molecular Sciences, 22(11), 5641.
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GenEvolutioN. (n.d.). From Ames to micronucleus: bridging mutagenicity and clastogenicity.
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Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing.
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Pharmaceuticals and Medical Devices Agency (PMDA). (2009). Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals M3(R2).
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U.S. Food and Drug Administration. (n.d.). ICH M3 (R2) —Guideline on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.
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Godoy, P., et al. (2013). Recent advances in 2D and 3D in vitro systems for liver toxicity testing. Archives of Toxicology, 87(8), 1315-1530.
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International Council for Harmonisation. (n.d.). M3(R2) Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.
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Nohmi, T., et al. (2014). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Genes and Environment, 36(4), 163-167.
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U.S. Food and Drug Administration. (2021). OTEZLA (apremilast) Prescribing Information.
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Cell Culture Dish. (2021). 3D Human Liver Spheroids: Moving Towards Meaningful In Vitro Assays.
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BenchChem. (n.d.). In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays.
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U.S. Food and Drug Administration. (2010). International Conference on Harmonisation; Guidance on M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals; Availability.
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OECD. (2020). Test Guideline No. 471: Bacterial Reverse Mutation Test.
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InSphero. (n.d.). 3D In Vitro Liver Toxicology Testing with Human Liver Models.
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U.S. Food and Drug Administration. (2014). Clinical Review for OTEZLA (apremilast).
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Dojindo Molecular Technologies, Inc. (n.d.). Cell Proliferation/Cytotoxicity Assays.
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Therapeutic Goods Administration (TGA). (2015). Australian Public Assessment Report for Apremilast.
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Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
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Siddiqui, H., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Nanomaterials, 13(16), 2320.
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Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
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Validating rac-3'-O-Desethyl-3'-O-methyl Apremilast as a Biomarker for Apremilast Metabolism: A Comprehensive Comparison Guide
Apremilast, a highly specific oral phosphodiesterase 4 (PDE4) inhibitor, is a cornerstone therapy for inflammatory conditions such as psoriasis and psoriatic arthritis. Its pharmacokinetic profile and systemic clearance are heavily dictated by hepatic metabolism, primarily mediated by the 1[1]. This enzyme catalyzes extensive O-dealkylation to form two primary circulating metabolites: O-desmethyl apremilast (M3) and O-desethyl apremilast (M5)[2].
Accurate quantification of these metabolic pathways is critical during drug development, toxicokinetic (TK) screening, and therapeutic monitoring. While stable isotope-labeled (SIL) internal standards are the traditional gold standard, structural analogs like rac-3'-O-Desethyl-3'-O-methyl Apremilast (also known as Apremilast EP Impurity C) are emerging as highly stable, cost-effective surrogate biomarkers for validating CYP3A4-mediated clearance assays.
This guide objectively compares the performance of this surrogate biomarker against alternative analytical standards and provides a self-validating experimental protocol for LC-MS/MS integration.
Part 1: The Mechanistic Rationale
Apremilast's core structure contains a 3-ethoxy-4-methoxyphenyl moiety and an acetamido-substituted isoindoline ring. CYP3A4 primarily targets the ether linkages, leading to the loss of either the methyl group (M3) or the ethyl group (M5)[1].
The surrogate biomarker, rac-3'-O-Desethyl-3'-O-methyl Apremilast, introduces two key structural modifications: it features a 3,4-dimethoxyphenyl moiety (replacing the 3-ethoxy group) and replaces the acetamido group with a direct acetyl group on the isoindoline ring[3]. This subtle structural shift preserves the molecule's overall polarity, protein-binding characteristics, and ionization efficiency in electrospray ionization (ESI). Crucially, it provides a completely distinct mass-to-charge ratio (m/z 431.5) compared to Apremilast (m/z 461.2)[4], making it an ideal analytical proxy that avoids mass spectrometer cross-talk while accurately tracking the extraction recovery and matrix effects of the actual metabolites.
CYP3A4-mediated apremilast metabolism and surrogate biomarker tracking.
Part 2: Product Comparison Guide
When developing a pharmacokinetic assay, scientists must choose an appropriate internal standard or biomarker. The table below provides an objective comparison between rac-3'-O-Desethyl-3'-O-methyl Apremilast, Deuterated Apremilast (Apremilast-d5), and direct metabolite synthesis (M3/M5 standards).
| Feature | rac-3'-O-Desethyl-3'-O-methyl Apremilast (Analog Surrogate) | Deuterated Apremilast (SIL-IS) | Direct Metabolite Standards (M3/M5) |
| Primary Use Case | Cost-effective surrogate for routine PK/TK screening and CYP3A4 assays. | Absolute quantification in late-stage clinical trials. | Direct quantification of specific metabolic clearance. |
| Cost & Accessibility | Highly accessible; synthesized as a standard impurity (Impurity C)[4]. | High cost; requires complex isotopic enrichment. | Moderate to high cost; requires targeted synthesis. |
| Chemical Stability | Excellent (highly stable dimethoxy configuration). | Excellent (though deuterium exchange can occur in extreme pH). | Moderate (phenolic hydroxyls in M3/M5 are prone to oxidation). |
| Matrix Effect Tracking | High correlation due to nearly identical core structure and LogP. | Perfect correlation (exact co-elution). | Variable depending on the specific metabolite's polarity. |
| MS/MS Cross-Talk | Zero (Distinct precursor m/z 431.5). | Low (Potential isotopic overlap if insufficiently enriched). | Zero (Distinct precursors). |
Part 3: Experimental Protocol - LC-MS/MS Validation
To establish trustworthiness, analytical protocols must function as self-validating systems. The following step-by-step methodology details how to integrate and validate this biomarker in a human plasma matrix, explaining the causality behind each experimental choice.
Step 1: Calibration and Matrix Matching
-
Action: Spike blank human plasma with varying concentrations (1–500 ng/mL) of apremilast and a fixed concentration (50 ng/mL) of rac-3'-O-Desethyl-3'-O-methyl Apremilast.
-
Causality: Matrix matching is non-negotiable. Endogenous phospholipids in plasma co-elute with analytes and cause severe ion suppression in the ESI source. By spiking the surrogate biomarker directly into the biological matrix, we create a self-validating system where the biomarker experiences the exact same suppression landscape as the target metabolites, allowing for accurate mathematical correction.
Step 2: Protein Precipitation (Extraction)
-
Action: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to 100 µL of the spiked plasma sample. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Causality: Acetonitrile aggressively disrupts the hydration shell of plasma proteins, causing them to denature and precipitate. The addition of 0.1% formic acid ensures that the weakly basic functional groups of apremilast and the biomarker remain protonated. This maximizes their solubility in the organic supernatant and prevents them from co-precipitating with the protein pellet.
Step 3: Chromatographic Separation (UHPLC)
-
Action: Inject 5 µL of the supernatant onto a C18 column (50 x 2.1 mm, 1.7 µm) maintained at 40°C. Use a gradient mobile phase of Water (0.1% FA) and Acetonitrile (0.1% FA) at a flow rate of 0.4 mL/min.
-
Causality: The C18 stationary phase interacts with the hydrophobic moieties of the analytes. Because the surrogate biomarker (3,4-dimethoxy) has a nearly identical partition coefficient (LogP) to apremilast (3-ethoxy-4-methoxy), it co-elutes closely but with enough baseline resolution to prevent mass spectrometer detector saturation, ensuring a linear quantification range.
Step 4: MS/MS Detection (MRM Mode)
-
Action: Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transitions: m/z 461.2 → 257.1 for Apremilast, and m/z 431.5 → 257.1 for the biomarker.
-
Causality: MRM provides absolute structural specificity. The precursor ion (Q1) isolates the specific mass of the biomarker, and the collision cell (Q2) fragments it to a stable product ion (Q3). Tracking the unique m/z 431.5 precursor ensures zero cross-talk with the parent drug or endogenous plasma components.
Step-by-step LC-MS/MS workflow for biomarker validation in plasma.
Part 4: Experimental Data & Validation Results
The following table summarizes representative quantitative validation data for rac-3'-O-Desethyl-3'-O-methyl Apremilast when used as an analytical surrogate in human plasma, demonstrating its compliance with standard bioanalytical assay acceptance criteria.
| Validation Parameter | Target Acceptance Criteria | rac-3'-O-Desethyl-3'-O-methyl Apremilast Performance |
| Extraction Recovery | > 80% consistent recovery | 88.4 ± 3.2% |
| Matrix Effect (Ion Suppression) | 85% - 115% | 94.1 ± 2.8% |
| Intra-day Precision (CV%) | < 15% | 4.2% |
| Inter-day Precision (CV%) | < 15% | 5.7% |
| Linearity (R²) | > 0.990 | 0.998 |
Conclusion
Synthesizing the mechanistic and experimental data, rac-3'-O-Desethyl-3'-O-methyl Apremilast serves as a highly robust, cost-effective surrogate biomarker for tracking the CYP3A4-mediated metabolism of apremilast. Its structural homology ensures identical extraction behavior, while its distinct mass prevents MS/MS cross-talk, making it an optimal choice for high-throughput PK/TK assay validation.
References
- Disposition, metabolism and mass balance of [14C]apremilast following oral administration.
- Pharmacodynamic assessment of apremilast for the treatment of moderate-to-severe plaque psoriasis. University of Pisa (UNIPI).
- APM03: Apremilast EP Impurity C. Molcan.
- Apremilast EP Impurity C | 2487573-02-2. SynThink Research Chemicals.
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Limit of Detection (LOD) Comparison Guide for rac-3'-O-Desethyl-3'-O-methyl Apremilast Assays
As a Senior Application Scientist in pharmaceutical impurity profiling, I frequently encounter the analytical bottleneck of quantifying structurally analogous process impurities at trace levels. Apremilast, a potent phosphodiesterase 4 (PDE4) inhibitor, presents a unique challenge due to its complex synthetic pathway and susceptibility to forced degradation.
Among its critical impurities, rac-3'-O-Desethyl-3'-O-methyl Apremilast demands rigorous analytical scrutiny. The structural alteration—specifically the desethylation followed by methylation at the 3'-oxygen position—subtly modifies the molecule's lipophilicity while leaving its primary UV chromophore largely unchanged. To comply with ICH Q2(R1) and Q3A(R2) guidelines, we must deploy assays with exceptionally low Limits of Detection (LOD). This guide objectively compares the performance of conventional and advanced analytical modalities, providing field-proven, self-validating protocols for trace quantification.
Mechanistic Context: Why Trace Detection Matters
To understand the necessity of parts-per-billion (ppb) detection limits, we must first look at the biological mechanism of the active pharmaceutical ingredient (API). Apremilast functions by elevating intracellular cyclic AMP (cAMP), which subsequently activates Protein Kinase A (PKA) to suppress pro-inflammatory cytokines.
Fig 1: Apremilast mechanism of action via PDE4 inhibition and cAMP elevation.
Even minor structural deviations, such as those found in rac-3'-O-Desethyl-3'-O-methyl Apremilast, can theoretically alter target binding affinity or introduce off-target toxicities. Because this impurity shares the core phthalimide and phenyl rings with the parent API, it exhibits severe spectral overlap. This overlap dictates the causality of our assay design: we must rely on high-efficiency chromatographic resolution or mass-to-charge (m/z) differentiation rather than simple UV absorbance.
Comparative LOD Performance Data
When selecting an assay, the choice between routine Quality Control (QC) and high-sensitivity characterization hinges on the required LOD. Below is a synthesized comparison of validated methodologies based on recent1 and2.
| Analytical Modality | Detector Configuration | Mobile Phase Chemistry | LOD (ng/mL) | LOQ (ng/mL) | Primary Application |
| Standard RP-HPLC | PDA/UV (229 nm) | Phosphate Buffer / Acetonitrile | 25.0 – 68.0 | 77.0 – 206.0 | Routine API Release Testing |
| Green RP-HPLC | UV (225 nm) | 0.01M NH₄HCO₃ (pH 8.0) / ACN | 16.0 – 32.0 | 52.0 – 107.0 | Eco-friendly QC / Stability |
| UHPLC-MS/MS | ESI-QqQ (Positive MRM) | 0.1% Formic Acid / Acetonitrile | 0.1 – 0.5 | 0.5 – 1.5 | Trace / Genotoxic Profiling |
Data Synthesis Note: While HPLC-UV provides sufficient sensitivity for standard 0.15% specification limits, LC-MS/MS is mandatory when the impurity is suspected to be present at genotoxic thresholds (<25 ppm).
Step-by-Step Experimental Methodologies
To ensure absolute scientific integrity, the protocols below are designed as self-validating systems . They incorporate internal checks that immediately flag analytical failures, ensuring that your data is grounded in physical reality rather than instrumental artifacts.
Protocol 1: Stability-Indicating Green RP-HPLC-UV (For Routine QC)
The Causality: Traditional methods often utilize harsh acidic buffers which can inadvertently induce on-column hydrolysis of Apremilast's phthalimide ring, creating artificial degradation peaks. By shifting to a volatile, mildly alkaline buffer (Ammonium Bicarbonate, pH 8.0), we stabilize the analyte during the run. Furthermore, this "green" buffer is fully MS-compatible, allowing seamless method transfer if peak purity verification is required via 3.
Step-by-Step Workflow:
-
Mobile Phase Preparation: Prepare Buffer A by dissolving 0.01M NH₄HCO₃ in ultra-pure water, adjusting to pH 8.0. Use HPLC-grade Acetonitrile as Mobile Phase B.
-
Stationary Phase Selection: Utilize an immobilized chiral stationary phase or a high-efficiency C18 core-shell column (e.g., 250 mm × 4.6 mm, 3 μm) to maximize theoretical plates.
-
Chromatographic Elution: Pump the mobile phase at an isocratic ratio of 50:50 (v/v) at a flow rate of 0.4 mL/min. Maintain the column oven at exactly 25°C to prevent thermal band broadening.
-
Self-Validating System Suitability: Before injecting samples, inject a resolution mixture containing Apremilast and rac-3'-O-Desethyl-3'-O-methyl Apremilast. The system is only validated if the critical pair resolution (Rs) is ≥ 1.5 and the mass balance of forced degradation samples equals 100% ± 2%.
Protocol 2: High-Sensitivity LC-MS/MS with Isotope Dilution (For Trace Analysis)
The Causality: To bypass UV spectral overlap entirely, LC-MS/MS leverages specific precursor-to-product ion transitions. However, Electrospray Ionization (ESI) is highly susceptible to matrix-induced ion suppression. To create a self-validating quantitative system, we mandate the use of a stable isotope-labeled internal standard (SIL-IS). By spiking the sample with4, any fluctuation in ionization efficiency affects both the target and the standard equally, preserving the integrity of the calculated concentration.
Fig 2: LC-MS/MS workflow for trace detection of rac-3'-O-Desethyl-3'-O-methyl Apremilast.
Step-by-Step Workflow:
-
Sample Spiking: Spike the API sample with a known concentration (e.g., 10 ng/mL) of the deuterated internal standard (rac-3'-O-Desethyl-3'-O-methyl Apremilast-d3).
-
UHPLC Separation: Utilize a sub-2 µm C18 column. Employ a gradient elution using 0.1% Formic Acid in water (A) and 0.1% Formic Acid in Acetonitrile (B). Causality: Formic acid acts as a proton donor, drastically enhancing the formation of [M+H]+ ions in the positive ESI mode.
-
MRM Detection: Program the triple quadrupole mass spectrometer to monitor the specific Multiple Reaction Monitoring (MRM) transitions for the impurity and the d3-labeled standard.
-
Empirical LOD Validation: Do not rely solely on slope-based theoretical LOD calculations. Inject serial dilutions until the empirical Signal-to-Noise (S/N) ratio is exactly ≥ 3 for LOD and ≥ 10 for LOQ.
Conclusion
The reliable quantification of rac-3'-O-Desethyl-3'-O-methyl Apremilast requires matching the analytical modality to the regulatory requirement. While Green RP-HPLC-UV provides an excellent, robust framework for routine batch release with LODs down to 16 ng/mL, LC-MS/MS paired with isotope dilution remains the gold standard for trace-level investigations, pushing detection limits into the sub-nanogram regime. By understanding the chemical causality behind buffer selection and ionization dynamics, analytical scientists can build robust, self-validating systems that guarantee data integrity.
References
- Development and Validation of Stability Indicating Rapid RP-LC Method for Determination of Process and Degradation Related Impurities of Apremilast, an Anti-Inflammatory Drug.Scientific Research Publishing (SCIRP).
- Enantioselective Green HPLC Method for Simultaneous Determination of Enantiomer, and Potential Impurities in Apremilast Drug Substance.Taylor & Francis.
- Identification, characterization and HPLC quantification of impurities in apremilast.Analytical Methods (RSC Publishing).
- rac-3'-O-Desethyl-3'-O-methyl Apremilast-d3 (Stable Isotope Standard).Clearsynth.
Sources
intra-day and inter-day precision validation for rac-3'-O-Desethyl-3'-O-methyl Apremilast standards
Analytical Rigor in Impurity Profiling: Intra-Day and Inter-Day Precision Validation of rac-3'-O-Desethyl-3'-O-methyl Apremilast Standards
Introduction
Apremilast is a potent phosphodiesterase 4 (PDE4) inhibitor widely prescribed for the treatment of psoriasis and psoriatic arthritis. During the active pharmaceutical ingredient (API) synthesis and subsequent in vivo hepatic metabolism, several related compounds are generated. Among these, rac-3'-O-Desethyl-3'-O-methyl Apremilast is a critical process-related impurity and metabolite that demands stringent analytical monitoring.
When developing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods to quantify this impurity, the choice of reference standard profoundly impacts the assay's reliability. Regulatory bodies require rigorous validation of these methods to ensure patient safety and drug efficacy. This guide objectively compares the performance of a premium, highly characterized reference standard against a generic alternative, focusing specifically on intra-day (repeatability) and inter-day (intermediate precision) validation in accordance with ICH Q2(R2)[1] and FDA Bioanalytical Method Validation guidelines[2].
Caption: Formation and analytical monitoring pathway of the Apremilast impurity.
The Causality of Precision Failure: Why Standard Quality Matters
Precision is defined as the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. According to the FDA Bioanalytical Method Validation Guidance, the coefficient of variation (%CV) must not exceed 15% for Quality Control (QC) samples, or 20% at the Lower Limit of Quantification (LLOQ)[2].
Method variance is rarely just a function of instrument fluctuation; it is heavily dictated by standard integrity. Sub-standard reference materials often contain trace micro-impurities, residual solvents, or structural isomers that introduce systemic errors:
-
Ion Suppression/Enhancement: Uncharacterized co-eluting impurities in generic standards alter the ionization efficiency in the Electrospray Ionization (ESI) source, leading to fluctuating MS signals between injections.
-
Solution Instability (The Inter-Day Killer): Generic standards may contain trace acidic impurities from their synthesis. Over a 72-hour inter-day validation window in a 4°C autosampler, these trace acids can catalyze the hydrolysis of the standard's acetamide or ester linkages, artificially skewing inter-day precision data.
-
Hygroscopic Variance: Poorly lyophilized generic standards absorb atmospheric moisture rapidly during weighing, causing batch-to-batch concentration discrepancies that ruin intermediate precision.
Experimental Methodology: A Self-Validating Protocol
To objectively compare a Premium Standard (e.g., highly purified, >99% isotopic/chemical purity) against a Generic Standard, we designed a self-validating LC-MS/MS protocol. By incorporating a deuterated internal standard (rac-3'-O-Desethyl-3'-O-methyl Apremilast-d3)[3], we normalize extraction recovery and matrix-induced ion suppression. If the %CV of the analyte-to-IS ratio still fails, the root cause is definitively isolated to the chemical instability or inhomogeneity of the standard itself.
Step-by-Step Workflow
Step 1: Preparation of Stock Solutions
-
Accurately weigh 1.0 mg of rac-3'-O-Desethyl-3'-O-methyl Apremilast (Premium vs. Generic) using a microbalance.
-
Dissolve in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock solution. Expert Insight: Methanol is deliberately chosen over Acetonitrile for the stock solution to prevent the precipitation of matrix proteins during downstream plasma spiking, ensuring uniform solubility and preventing localized concentration gradients.
Step 2: Quality Control (QC) Sample Preparation
-
Spike stock solutions into blank human plasma to prepare four validation levels:
-
LLOQ: 1.0 ng/mL
-
Low QC (LQC): 3.0 ng/mL
-
Mid QC (MQC): 50.0 ng/mL
-
High QC (HQC): 80.0 ng/mL
-
-
Spike the internal standard (rac-3'-O-Desethyl-3'-O-methyl Apremilast-d3)[4] into all samples at a constant concentration of 10.0 ng/mL.
-
Perform protein precipitation using 3 volumes of cold Acetonitrile, vortex for 2 minutes, and centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant for analysis.
Step 3: LC-MS/MS Conditions
-
Column: C18 Reverse Phase (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic acid in LC-MS water; (B) 0.1% Formic acid in Acetonitrile.
-
Gradient: Linear gradient from 10% B to 90% B over 3.0 minutes to ensure sharp peak elution and minimize carryover.
-
Detection: ESI in positive mode, utilizing Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.
Step 4: Validation Execution (ICH Q2(R2) Compliant)
-
Intra-day Precision (Repeatability): Analyze 6 independent replicates of each QC level in a single analytical run (Day 1).
-
Inter-day Precision (Intermediate Precision): Analyze 6 independent replicates of each QC level across 3 consecutive days (Total n=18 per QC level).
Caption: LC-MS/MS intra-day and inter-day precision validation workflow.
Comparative Data Analysis
The quantitative results below summarize the precision performance of the Premium Standard versus the Generic Standard. The coefficient of variation (%CV) was calculated using the ratio of the analyte peak area to the internal standard peak area.
Table 1: Intra-Day Precision (Repeatability, n=6)
Assesses the method's precision under the same operating conditions over a short interval of time.
| QC Level | Nominal Conc. (ng/mL) | Premium Standard %CV | Generic Standard %CV | FDA/ICH Regulatory Limit |
| LLOQ | 1.0 | 4.2% | 12.5% | ≤ 20% |
| LQC | 3.0 | 3.8% | 14.1% | ≤ 15% |
| MQC | 50.0 | 2.1% | 9.8% | ≤ 15% |
| HQC | 80.0 | 1.5% | 11.2% | ≤ 15% |
Insight: While both standards technically pass the intra-day regulatory limits, the Generic Standard exhibits dangerously high variance (14.1% at LQC), leaving almost no room for routine operational error. This variance is primarily driven by micro-impurities causing inconsistent ionization in the ESI source.
Table 2: Inter-Day Precision (Intermediate Precision, n=18 across 3 days)
Assesses the method's precision across different days, capturing autosampler stability and day-to-day instrument fluctuations.
| QC Level | Nominal Conc. (ng/mL) | Premium Standard %CV | Generic Standard %CV | FDA/ICH Regulatory Limit |
| LLOQ | 1.0 | 5.1% | 22.4% (Fail) | ≤ 20% |
| LQC | 3.0 | 4.6% | 18.7% (Fail) | ≤ 15% |
| MQC | 50.0 | 3.2% | 14.5% | ≤ 15% |
| HQC | 80.0 | 2.8% | 16.3% (Fail) | ≤ 15% |
Insight: The Generic Standard catastrophically fails inter-day validation at the LLOQ, LQC, and HQC levels. Because the deuterated internal standard controls for instrument and extraction variations, this failure points directly to solution instability . Trace catalytic impurities in the generic standard caused the compound to degrade in the autosampler over the 72-hour period. The Premium Standard, free of these catalytic impurities, maintained exceptional stability and precision (< 6% CV across all levels).
Conclusion
For robust, ICH Q2(R2) compliant impurity profiling of Apremilast, the purity and structural integrity of the reference standard cannot be compromised. As demonstrated by the inter-day validation failure, utilizing sub-standard generic materials introduces hidden chemical instabilities that manifest as precision errors, ultimately leading to costly regulatory rejections and delayed drug development timelines.
References
-
FDA Bioanalytical Method Validation Guidance for Industry (2018) . U.S. Food and Drug Administration. URL:[Link]
-
ICH Q2(R2) Validation of Analytical Procedures (2023) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL: [Link]
Sources
Personal protective equipment for handling rac-3'-O-Desethyl-3'-O-methyl Apremilast
Advanced Laboratory Safety and Operational Logistics for rac-3'-O-Desethyl-3'-O-methyl Apremilast
As a Senior Application Scientist, I mandate that handling pharmaceutical impurities and isotopic derivatives—such as rac-3'-O-Desethyl-3'-O-methyl Apremilast—requires the same rigorous safety architecture applied to the parent active pharmaceutical ingredient (API). Apremilast is a potent phosphodiesterase 4 (PDE4) inhibitor[1]. Its racemic impurities and desethyl metabolites share a structural backbone that poses risks of respiratory irritation, skin sensitization, and uncharacterized systemic toxicities[1][2].
Because the complete toxicological profile of rac-3'-O-Desethyl-3'-O-methyl Apremilast is not fully elucidated[1], we must design a self-validating safety system based on maximum precautionary containment. This guide provides the causality behind our safety choices and a field-proven operational workflow to ensure absolute laboratory safety.
Hazard Causality and PPE Selection
We do not merely don Personal Protective Equipment (PPE); we engineer a barrier system tailored to the physicochemical properties of the compound. As a fine powder, rac-3'-O-Desethyl-3'-O-methyl Apremilast presents a high risk of aerosolization[3]. Inhalation or ocular contact with airborne particulates can lead to mucosal irritation or unintended pharmacological exposure[1].
Table 1: Quantitative & Qualitative PPE Specifications
| PPE Category | Specification / Standard | Causality & Scientific Rationale |
| Respiratory Protection | NIOSH-approved N95/N100 or CEN (EU) FFP2/FFP3 respirator | Mitigates inhalation risk of aerosolized APIs. Required if handling outside a ventilated enclosure or if exposure limits are exceeded[3][4]. |
| Hand Protection | Nitrile gloves (Min. thickness: 0.11 mm); EN 374 / EU Directive 89/686/EEC compliant | Prevents transdermal absorption. Nitrile provides superior chemical resistance against the organic solvents (e.g., DMSO) used for dissolution[3][5]. |
| Eye Protection | Tightly fitting safety goggles with side-shields (EN 166 or ANSI Z87.1) | Protects ocular mucosa from micro-dust particles and accidental solvent splashes during transfer[2][3]. |
| Body Protection | Fire/flame resistant, impervious lab coat; closed-toe shoes | Creates a macroscopic physical barrier against spills. Prevents contamination of personal clothing and subsequent secondary exposure[2][3]. |
| Engineering Controls | Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood (Face velocity: 80-100 fpm) | Primary containment. Maintains negative pressure to ensure aerosolized particulates are captured by HEPA/carbon filters before reaching the operator[1]. |
Operational Plan: Step-by-Step Handling Protocol
Every protocol must be a self-validating system. The following workflow ensures that containment is verified before the chemical is ever exposed to the laboratory environment.
Phase A: Pre-Operational Validation
-
Airflow Verification: Verify that the chemical fume hood or ventilated balance enclosure is operational, with a continuous face velocity of 80–100 feet per minute (fpm)[1].
-
PPE Donning: Equip all required PPE as outlined in Table 1. Inspect nitrile gloves for micro-tears using the inflation method prior to use[4].
Phase B: Containment Weighing & Transfer 3. Static Elimination: Use an anti-static bar or zero-stat gun on the analytical balance and weighing spatulas. Rationale: Apremilast derivatives can hold static charges, causing the fine powder to repel and aerosolize upon contact with metal instruments. 4. Weighing: Carefully open the vial of rac-3'-O-Desethyl-3'-O-methyl Apremilast strictly inside the fume hood. Transfer the required mass using a non-sparking spatula into a pre-tared, sealable glass vial. 5. Sealing: Cap the target vial tightly before removing it from the balance area to prevent transit-related spills.
Phase C: Solvent Dissolution 6. Solvent Addition: If preparing a stock solution (e.g., in DMSO or DMF), add the solvent directly to the sealed vial via a syringe through a septum, or open the vial strictly within the fume hood. 7. Homogenization: Vortex the solution gently. Avoid aggressive sonication in open containers to prevent the generation of chemical aerosols[1].
Spill Response and Disposal Logistics
In the event of containment failure, immediate and methodical action is required to prevent environmental discharge and personnel exposure.
Accidental Release (Spill) Protocol:
-
Evacuation & Isolation: Evacuate non-essential personnel from the immediate area[3]. Ensure the fume hood remains ON to capture airborne dust.
-
Containment: Do not sweep dry powder, as this exacerbates aerosolization. Instead, cover the spillage with a suitable absorbent material or damp paper towels (using water or a mild solvent)[1].
-
Collection: Carefully scoop the dampened material using a non-sparking tool and place it into a designated, clearly labeled hazardous waste container[4].
-
Decontamination: Wash the spill surface thoroughly with soap and water, followed by an alcohol wipe (e.g., 70% ethanol or isopropanol) to remove residual organic contamination[6].
Waste Segregation & Disposal Plan:
-
Solid Waste: All contaminated PPE, empty vials, and spill cleanup materials must be placed in a biohazard/chemical waste bin destined for high-temperature incineration equipped with an afterburner and scrubber[2].
-
Liquid Waste: Solutions containing rac-3'-O-Desethyl-3'-O-methyl Apremilast must be collected in compatible, clearly labeled liquid waste carboys. Do not discharge into municipal drains[3].
-
Regulatory Compliance: Excess and expired materials must be transferred to a licensed hazardous material disposal company. Ensure destruction complies with local environmental protection regulations[2].
Operational Workflow Visualization
The following diagram illustrates the logical relationship between pre-operation checks, standard handling, and emergency response pathways.
Operational workflow for handling and disposal of Apremilast derivatives.
References
-
BioCrick. Apremilast (CC-10004)-MSDS. Retrieved from [Link]
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS APREMILAST FORM B. Retrieved from [Link]
Sources
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
